2-Amino-N-butylbenzenesulfonamide hydrochloride
Description
Properties
IUPAC Name |
2-amino-N-butylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S.ClH/c1-2-3-8-12-15(13,14)10-7-5-4-6-9(10)11;/h4-7,12H,2-3,8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHBVSVNRQLPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743154 | |
| Record name | 2-Amino-N-butylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21639-11-2 | |
| Record name | 2-Amino-N-butylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-N-butylbenzenesulfonamide Hydrochloride
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-N-butylbenzenesulfonamide hydrochloride, a key intermediate for researchers, scientists, and professionals in drug development. The methodologies outlined herein are grounded in established chemical principles and supported by data from analogous compounds, ensuring a robust framework for its preparation and validation.
Introduction: The Significance of Substituted Benzenesulfonamides
Benzenesulfonamides are a cornerstone of medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of an amino group at the ortho position, as in 2-Amino-N-butylbenzenesulfonamide, offers a versatile scaffold for further chemical elaboration. This functional group can be readily modified to generate a library of compounds for screening in various therapeutic areas. The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for many biological and chemical applications. A thorough understanding of its synthesis and a complete analytical characterization are paramount for its effective use in research and development.
A Plausible and Efficient Synthetic Pathway
The synthesis of this compound can be logically approached in a three-step sequence starting from 2-nitrobenzenesulfonyl chloride. This pathway is designed for efficiency and control over the final product's purity.
Overall Synthetic Scheme
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Nitro-N-butylbenzenesulfonamide
-
Rationale: This step involves the nucleophilic attack of n-butylamine on the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. A base, such as pyridine, is used to quench the HCl byproduct of the reaction. Dichloromethane (DCM) is a suitable inert solvent. The reaction is initiated at a low temperature to control the initial exotherm.
-
Procedure:
-
Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
To this solution, add pyridine (1.2 eq) followed by the dropwise addition of n-butylamine (1.1 eq).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Nitro-N-butylbenzenesulfonamide, which can be purified by column chromatography on silica gel.
-
Step 2: Synthesis of 2-Amino-N-butylbenzenesulfonamide
-
Rationale: The nitro group is reduced to a primary amine. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in an acidic alcoholic solvent.
-
Procedure:
-
Dissolve the 2-Nitro-N-butylbenzenesulfonamide (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated HCl.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude 2-Amino-N-butylbenzenesulfonamide.
-
Step 3: Preparation of this compound
-
Rationale: The final step is the formation of the hydrochloride salt to improve the compound's stability and aqueous solubility. This is achieved by treating the free amine with a solution of HCl in a suitable organic solvent.
-
Procedure:
-
Dissolve the crude 2-Amino-N-butylbenzenesulfonamide in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.
-
To this solution, add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a solid.
-
Comprehensive Characterization
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.[1]
Characterization Workflow
Caption: A logical workflow for the comprehensive characterization of the target compound.
Representative Analytical Data
The following tables summarize the expected analytical data for this compound based on its structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.8 | m | 2H | Ar-H |
| ~7.2-7.4 | m | 2H | Ar-H |
| ~5.5 (broad) | s | 3H | -NH₃⁺ |
| ~3.0-3.2 | t | 2H | -NH-CH₂ -(CH₂)₂-CH₃ |
| ~1.4-1.6 | m | 2H | -CH₂-CH₂ -CH₂-CH₃ |
| ~1.2-1.4 | m | 2H | -CH₂-CH₂-CH₂ -CH₃ |
| ~0.8-0.9 | t | 3H | -CH₂-CH₂-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | Ar-C-NH₂ |
| ~135 | Ar-C-SO₂ |
| ~132 | Ar-C-H |
| ~128 | Ar-C-H |
| ~120 | Ar-C-H |
| ~118 | Ar-C-H |
| ~42 | -NH-C H₂- |
| ~31 | -CH₂-C H₂-CH₂-CH₃ |
| ~19 | -CH₂-CH₂-C H₂-CH₃ |
| ~13 | -C H₃ |
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3000 | N-H stretch (amine salt) |
| 3050-3000 | C-H stretch (aromatic) |
| 2960-2850 | C-H stretch (aliphatic) |
| 1600, 1480 | C=C stretch (aromatic) |
| 1340-1310 | SO₂ stretch (asymmetric) |
| 1160-1140 | SO₂ stretch (symmetric) |
Table 4: Expected Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 229.1 | [M+H]⁺ (for the free base) |
| 156.0 | [M - C₄H₉NH]⁺ |
| 92.0 | [C₆H₆N]⁺ |
Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Procedure:
-
Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound.
-
Procedure:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Stationary Phase: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of ~1 mg/mL.
-
Analysis: Inject the sample and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm). The purity is determined by the area percentage of the main peak.[2]
-
Potential Applications and Future Directions
While the specific applications of this compound are not extensively documented, its structure suggests significant potential as a versatile building block in medicinal chemistry. The primary amino group serves as a handle for the introduction of diverse functionalities through reactions such as acylation, alkylation, and diazotization. This allows for the synthesis of compound libraries for screening against various biological targets. Given the prevalence of the sulfonamide motif in antibacterial, anticancer, and anti-inflammatory agents, this compound represents a valuable starting material for the development of novel therapeutics.
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area with plenty of water.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[4]
Conclusion
This technical guide has provided a detailed and scientifically grounded framework for the synthesis and characterization of this compound. By following the proposed synthetic route and analytical protocols, researchers can confidently prepare and validate this valuable chemical intermediate. The insights into its potential applications aim to inspire further investigation into its utility in drug discovery and development.
References
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PubChem. (n.d.). N-Butylbenzenesulfonamide. [Link]
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National Center for Biotechnology Information. (n.d.). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. [Link]
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NIST. (n.d.). Benzenesulfonamide, N-butyl-. [Link]
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PubMed. (n.d.). Analysis of the neurotoxic plasticizer n-butylbenzenesulfonamide by gas chromatography combined with accurate mass selected ion monitoring. [Link]
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A Technical Guide to the Physicochemical Characterization of 2-Amino-N-butylbenzenesulfonamide hydrochloride
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of 2-Amino-N-butylbenzenesulfonamide hydrochloride (CAS No. 21639-11-2), an amine salt with potential significance in pharmaceutical development. In the absence of extensive published data for this specific molecule, this document outlines the critical experimental workflows and theoretical principles necessary to establish a complete physicochemical profile. As a Senior Application Scientist, the focus is not merely on the properties themselves, but on the causality behind the selection of analytical methods and the interpretation of their results. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for determining solubility, thermal characteristics, pKa, lipophilicity, and hygroscopicity—foundational pillars for successful formulation and preclinical assessment.
Introduction and Compound Identity
The journey of an active pharmaceutical ingredient (API) from discovery to a viable drug product is fundamentally governed by its intrinsic physicochemical properties.[1] These characteristics dictate everything from bioavailability and stability to manufacturability. This compound is a sulfonamide derivative presented as a hydrochloride salt. The sulfonamide moiety is a well-established pharmacophore, while the hydrochloride salt form is typically chosen to enhance aqueous solubility and stability.[2][3]
A thorough characterization is the primary step in any formulation and development program.[1] This guide establishes the necessary analytical protocols to build a robust data package for this specific compound, ensuring that subsequent development decisions are based on a solid foundation of empirical evidence.
Chemical Structure and Foundational Data
A precise understanding of the molecular identity is the prerequisite for all further investigation.
Table 1: Compound Identification
| Parameter | Value | Source |
|---|---|---|
| Chemical Name | This compound | [4][5] |
| CAS Number | 21639-11-2 | [4][5][6] |
| Molecular Formula | C₁₀H₁₇ClN₂O₂S | [5][6] |
| Molecular Weight | 264.77 g/mol | [5][6] |
| Chemical Structure | ![]() |
N/A |
| SMILES | O=S(C1=CC=CC=C1N)(NCCCC)=O.[H]Cl |[6] |
Integrated Physicochemical Characterization Workflow
The characterization of a novel API salt is not a series of disconnected experiments but an integrated workflow where the results of one test inform the next. The initial confirmation of identity and purity precedes the determination of performance-related properties.
Diagram 1: General workflow for API physicochemical characterization.
Aqueous Solubility Profile
Scientific Rationale: Solubility is a critical determinant of a drug's bioavailability, as only the dissolved API can be absorbed.[7] For an ionizable compound like an amine hydrochloride, solubility is highly dependent on pH. Determining the pH-solubility profile across a physiologically relevant range (pH 1.2 to 6.8) is mandated by regulatory guidelines like the Biopharmaceutics Classification System (BCS) to classify an API.[7][8]
Experimental Protocol: Equilibrium Shake-Flask Method
This method remains the gold standard for determining thermodynamic equilibrium solubility.
-
Preparation of Buffers: Prepare buffer solutions at a minimum of three pH points: pH 1.2 (0.1 N HCl or simulated gastric fluid without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[8] All measurements should be conducted at 37 ± 1 °C to simulate physiological conditions.[8]
-
Sample Preparation: Add an excess of this compound to vials containing a fixed volume (e.g., 5 mL) of each buffer. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (37 °C). Equilibrium is typically assumed after 24-48 hours, but should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[9]
-
Sample Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is standard practice.
-
Quantification: Analyze the clear filtrate for the concentration of the dissolved API using a validated, stability-indicating analytical method, typically UV-Vis spectrophotometry or HPLC.[10] The analysis must be performed in triplicate for each pH condition.[8]
Thermal Properties and Solid-State Characterization
Scientific Rationale: Thermal analysis provides crucial information on melting point, purity, and polymorphism.[11] Differential Scanning Calorimetry (DSC) is the primary tool for this assessment.[12][13] The melting point serves as an indicator of identity and purity, while the presence of multiple thermal events could indicate polymorphism—the existence of different crystalline forms which can have vastly different solubilities and stabilities.[11][14]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the dry API powder into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample under a nitrogen purge at a controlled rate, typically 10 °C/min, over a relevant temperature range (e.g., 25 °C to 250 °C).
-
Data Analysis: The resulting thermogram plots heat flow against temperature. An endothermic peak represents melting. The onset temperature of this peak is typically reported as the melting point. The sharpness of the peak provides an indication of purity.[15] Exothermic events may indicate decomposition or crystallization into a more stable polymorphic form.[15]
Ionization Constant (pKa)
Scientific Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For this compound, two pKa values are expected: one for the primary aromatic amine (aniline-like) and one for the sulfonamide nitrogen. The pKa governs the solubility-pH profile and membrane permeability, as the charged (ionized) form is typically more water-soluble while the neutral (non-ionized) form is more lipid-soluble.
Diagram 2: Conceptual link between pH, pKa, and solubility for an amine salt.
Experimental Protocol: LC-Based pKa Determination
For sulfonamides, methods based on reversed-phase liquid chromatography are particularly effective as they require minimal sample and can resolve complex equilibria.[16][17][18][19]
-
Mobile Phase Preparation: Prepare a series of mobile phases with identical organic modifier concentrations (e.g., 40% acetonitrile) but buffered at various pH values spanning the expected pKa range (e.g., from pH 2 to pH 11).[16][17]
-
Chromatography: Inject a solution of the API onto a C18 column using each mobile phase isocratically.
-
Data Collection: Record the retention time (k) for the API at each pH.
-
Data Analysis: Plot the retention factor (k) versus the pH of the mobile phase. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa value.[17] Alternatively, using a photodiode array (PDA) detector allows for the analysis of UV-Vis spectra at each pH, and the changes in spectra can be used to calculate the pKa with high precision.[16][18]
Lipophilicity (LogP / LogD)
Scientific Rationale: Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ability to cross biological membranes. It is measured as the partition coefficient (P) between octanol and water. LogP refers to the partition of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionized and non-ionized forms. For drug development, LogD at physiological pH (e.g., 7.4) is often more relevant.
Experimental Protocol: RP-HPLC Method for LogP Determination
This indirect method is rapid, uses minimal material, and avoids the challenges of traditional shake-flask methods.[20][21] It works by correlating the retention time on a nonpolar reverse-phase column with known LogP values of standard compounds.[22]
-
Standard Selection: Choose a set of 5-7 commercially available compounds with well-established LogP values that bracket the expected LogP of the test compound.
-
Chromatographic Conditions: Develop an isocratic RP-HPLC method (e.g., using a C18 column and a methanol/water mobile phase). The conditions should be set to achieve good peak shape and retention for all standards and the test compound.
-
Calibration Curve: Inject each standard and record its retention time (t_R). Calculate the retention factor k' for each. Plot the known LogP values of the standards against their corresponding log(k') values. This should yield a linear relationship.
-
Sample Analysis: Inject the this compound sample under the identical chromatographic conditions and determine its log(k').
-
LogP Calculation: Interpolate the log(k') of the test compound onto the calibration curve to determine its experimental LogP value.[20][23]
Hygroscopicity
Scientific Rationale: Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere.[][25] This is a critical property for an API powder, as moisture uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation, impacting stability, processing, and shelf-life.[26][27]
Experimental Protocol: Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures how the mass of a sample changes as it is exposed to a controlled profile of relative humidity (RH) at a constant temperature.
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the API onto the DVS microbalance.
-
Drying Step: Initially, dry the sample under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry baseline weight.
-
Sorption/Desorption Isotherm: Program the instrument to increase the RH in discrete steps (e.g., 10% increments from 0% to 90% RH) and then decrease it back to 0%. At each step, the system holds until the sample mass equilibrates.
-
Data Analysis: The instrument software plots the percentage change in mass against the RH. The shape of this sorption-desorption isotherm reveals the hygroscopic nature of the material. The results can be classified according to pharmacopeial standards (e.g., non-hygroscopic, slightly hygroscopic, etc.).[28]
Summary of Physicochemical Properties
The following table should be populated as experimental data becomes available through the execution of the protocols described herein.
Table 2: Summary of Physicochemical Properties for this compound
| Property | Experimental Value | Methodology | Significance in Drug Development |
|---|---|---|---|
| Appearance | To be determined | Visual Inspection | Basic quality control, identifies potential impurities. |
| Aqueous Solubility | To be determined | Shake-Flask Method (Protocol 3.0) | Governs dissolution rate and bioavailability.[7][29] |
| Melting Point | To be determined | DSC (Protocol 4.0) | Indicator of purity and solid-state form.[11][12] |
| pKa | To be determined | LC-Based Method (Protocol 5.0) | Defines ionization state, impacting solubility and permeability. |
| LogP / LogD₇.₄ | To be determined | RP-HPLC Method (Protocol 6.0) | Predicts membrane permeability and potential for absorption.[21] |
| Hygroscopicity | To be determined | DVS (Protocol 7.0) | Affects chemical stability, handling, and storage requirements.[][26] |
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Applications of Differential Scanning Calorimetry (DSC) Analysis. (n.d.). ResolveMass Laboratories Inc. Retrieved January 19, 2026, from [Link]
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Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. Retrieved January 19, 2026, from [Link]
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Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Technology Networks. Retrieved January 19, 2026, from [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent Technologies. Retrieved January 19, 2026, from [Link]
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Physical and Chemical Characterization for APIs. (2023). Labinsights. Retrieved January 19, 2026, from [Link]
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Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. (2006). ResearchGate. Retrieved January 19, 2026, from [Link]
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API Physical & Chemical Characterization. (n.d.). CD Formulation. Retrieved January 19, 2026, from [Link]
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Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). Jordi Labs. Retrieved January 19, 2026, from [Link]
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Use of DSC in Pharmaceuticals Drug Characterisation. (2020). Veeprho. Retrieved January 19, 2026, from [Link]
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Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. (2006). SciELO. Retrieved January 19, 2026, from [Link]
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Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(04). Retrieved January 19, 2026, from [Link]
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Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. (2006). ScienceOpen. Retrieved January 19, 2026, from [Link]
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Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved January 19, 2026, from [Link]
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Hygroscopicity in Pharmaceuticals: Overview. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
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Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. (2006). SciELO. Retrieved January 19, 2026, from [Link]
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Pharmaceutical Ingredient Characterization Essential Analytical Techniques. (n.d.). Veeprho. Retrieved January 19, 2026, from [Link]
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Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. (2023). PubMed. Retrieved January 19, 2026, from [Link]
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Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. (2006). AMiner. Retrieved January 19, 2026, from [Link]
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Proposal to waive in vivo bioequivalence studies for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. (2005). World Health Organization (WHO). Retrieved January 19, 2026, from [Link]
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Screening and Formulating Drugs as Salts to Improve API Performance. (2019). American Pharmaceutical Review. Retrieved January 19, 2026, from [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. Retrieved January 19, 2026, from [Link]
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A Technical Guide to the Structural Elucidation of 2-Amino-N-butylbenzenesulfonamide Hydrochloride via NMR and Mass Spectrometry
Introduction
In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Benzenesulfonamide derivatives, for instance, represent a critical class of compounds with a wide spectrum of biological activities, including antibacterial, anti-carbonic anhydrase, and anti-cancer properties.[1] This guide focuses on a specific, uncharacterized molecule: 2-Amino-N-butylbenzenesulfonamide hydrochloride.
The purpose of this document is to provide researchers, chemists, and drug development professionals with a comprehensive, field-proven framework for the de novo structural elucidation of this compound. Given the absence of publicly available spectroscopic data, this guide will operate from first principles, combining theoretical predictions with robust, self-validating experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These two techniques, when used in concert, provide an unparalleled depth of structural information, confirming not only the molecular formula and connectivity but also ensuring the purity and identity of an active pharmaceutical ingredient (API) or reference standard.[2][3]
We will proceed by first dissecting the molecule's structure to predict its spectroscopic behavior, then detail step-by-step protocols for data acquisition, and finally, provide an in-depth analysis of the anticipated data, explaining the causality behind each interpretive step.
Molecular Structure and Predicted Spectroscopic Behavior
The first step in any analytical endeavor is to understand the target. The structure of 2-Amino-N-butylbenzenesulfonamide consists of three key regions: the ortho-substituted aromatic ring, the N-butyl aliphatic chain, and the central sulfonamide linkage. The hydrochloride salt form implies that under acidic or certain solution conditions, the most basic site—likely the aniline-like 2-amino group—will be protonated (-NH₃⁺).
-
Aromatic System: An ABCD spin system is expected for the four protons on the benzene ring. The strong electron-donating effect of the amino group and the strong electron-withdrawing effect of the sulfonamide group will significantly influence the chemical shifts of these protons.
-
Aliphatic Chain: The N-butyl group will present as four distinct signals, with predictable chemical shifts and coupling patterns (triplets and sextets/multiplets).
-
Exchangeable Protons: The protons on the amino (-NH₂) and sulfonamide (-SO₂NH-) groups are exchangeable. In the hydrochloride form, the amino group will likely be protonated (-NH₃⁺). Their visibility and chemical shifts are highly dependent on the chosen NMR solvent, concentration, and temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the definitive technique for determining the precise three-dimensional structure of organic molecules in solution.[4][5] It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
This protocol is designed to be self-validating by ensuring sample integrity and optimal instrument performance.
Objective: To acquire high-resolution ¹H, ¹³C, and 2D NMR spectra to confirm the covalent structure of the compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is the solvent of choice here. Its high polarity effectively dissolves the hydrochloride salt. Crucially, it slows down the rate of proton exchange with water, often allowing for the clear observation of N-H protons from the sulfonamide and the protonated amine.[6]
-
-
Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer or higher):
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical lineshape on the TMS signal.
-
Acquire a standard ¹H NMR spectrum with a 90° pulse and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Subsequently, acquire 2D correlation spectra, specifically COSY (H-H correlation) and HSQC (direct H-C correlation), using standard instrument parameter sets.
-
Predicted ¹H NMR Spectrum: Interpretation and Rationale
The following table outlines the predicted ¹H NMR data for 2-Amino-N-butylbenzenesulfonamide in DMSO-d₆. The hydrochloride form may cause broadness in the aromatic amine protons and a downfield shift.
| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-a | 7.6 - 7.8 | d | 1H | Ar-H (ortho to SO₂) | Deshielded by the strongly withdrawing SO₂ group. |
| H-b | 6.7 - 6.9 | t | 1H | Ar-H (para to SO₂) | Shielded by the donating NH₂ group, but influenced by SO₂. |
| H-c | 7.3 - 7.5 | t | 1H | Ar-H (meta to SO₂) | Complex splitting influenced by both ortho and para neighbors. |
| H-d | 6.6 - 6.8 | d | 1H | Ar-H (ortho to NH₂) | Strongly shielded by the electron-donating NH₂ group. |
| H-e | ~7.5 - 8.0 | t | 1H | SO₂NH | Exchangeable proton; coupling to H-f may be observed. |
| H-f | 2.8 - 3.0 | q | 2H | NH-CH₂ -CH₂ | Adjacent to the electron-withdrawing sulfonamide nitrogen. |
| H-g | 1.3 - 1.5 | sextet | 2H | CH₂-CH₂ -CH₂ | Typical aliphatic region, coupled to H-f and H-h. |
| H-h | 1.2 - 1.4 | sextet | 2H | CH₂-CH₂ -CH₃ | Typical aliphatic region, coupled to H-g and H-i. |
| H-i | 0.8 - 0.9 | t | 3H | CH₂-CH₃ | Terminal methyl group, shielded. |
| H-j | ~5.0 - 6.0 | br s | 3H | Ar-NH₃ ⁺ | Broad, exchangeable signal due to the protonated amine. |
graph "2_Amino_N_butylbenzenesulfonamide_Protons" { layout=neato; node [shape=none, fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];mol [pos="0,0!", image="https://i.imgur.com/8Q17KqO.png", label=""];
// Labels for protons Ha [pos="-1.9,0.5!", label="H-a"]; Hb [pos="-1.9,-1.5!", label="H-b"]; Hc [pos="0,-2.1!", label="H-c"]; Hd [pos="1.2,-1.5!", label="H-d"]; Hj [pos="2.1,0.5!", label="H-j (NH3+)"]; He [pos="-0.3,2.1!", label="H-e"]; Hf [pos="0.9,2.8!", label="H-f"]; Hg [pos="2.3,3.3!", label="H-g"]; Hh [pos="3.7,3.8!", label="H-h"]; Hi [pos="5.1,4.3!", label="H-i"]; }
Caption: Predicted ¹H assignments for 2-Amino-N-butylbenzenesulfonamide.
Advanced NMR for Structural Confirmation
While ¹H NMR provides the initial blueprint, 2D NMR experiments are required for definitive validation.
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- 5. Benzenesulfonamide [webbook.nist.gov]
- 6. Benzenesulfonamide(98-10-2) 1H NMR spectrum [chemicalbook.com]
Solubility and Stability of 2-Amino-N-butylbenzenesulfonamide Hydrochloride: A Comprehensive Physicochemical Framework
An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of 2-Amino-N-butylbenzenesulfonamide hydrochloride, a key intermediate and potential active pharmaceutical ingredient (API). Given the limited publicly available data for this specific molecule (CAS No: 21639-11-2)[1][2][3], this document establishes a foundational methodology based on first principles and authoritative regulatory guidelines. We present detailed, field-proven protocols for determining aqueous solubility, pH-solubility profiles, and chemical stability under various stress conditions. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and submission-quality data, thereby enabling informed decisions in formulation development, analytical method validation, and regulatory filings.
Introduction: The Imperative of Physicochemical Profiling
The journey of a new chemical entity (NCE) from discovery to a viable drug product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life.[] this compound, an ionizable molecule featuring a primary aromatic amine and a sulfonamide moiety, presents a unique set of characteristics that must be meticulously evaluated.
The presence of the primary amine (a weak base) and its formulation as a hydrochloride salt suggest that its aqueous solubility will be highly dependent on pH.[5] Furthermore, the sulfonamide functional group, while generally stable, can be susceptible to degradation under certain environmental conditions.[6] This guide, therefore, is not merely a collection of data but a strategic blueprint for investigation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[7][8]
Chemical Structure and Inferred Properties
-
Chemical Name: this compound[3]
-
CAS Number: 21639-11-2[1]
-
Molecular Formula: C₁₀H₁₇ClN₂O₂S
-
Molecular Weight: 264.8 g/mol [3]
The structure combines a hydrophilic primary amine, which will be protonated at physiological pH, with a more lipophilic N-butylbenzenesulfonamide backbone. The hydrochloride salt form is intentionally used to enhance aqueous solubility compared to the free base.[9] Understanding the pKa of the primary amine is essential for predicting its ionization state and, consequently, its solubility across the gastrointestinal tract.
Aqueous Solubility Characterization
Aqueous solubility is a critical factor that governs the rate and extent of drug absorption for orally administered dosage forms.[] For an ionizable compound like this compound, a single solubility value is insufficient. A full pH-solubility profile is required to understand its behavior in different physiological environments.
Theoretical Framework: Intrinsic vs. pH-Dependent Solubility
The solubility of an ionizable compound is described by the Henderson-Hasselbalch equation.[10] The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized, more soluble form. For a weak base, as pH decreases, the degree of ionization increases, leading to a significant rise in total solubility until the solubility product of the salt is reached.[11] Deviations from this theoretical profile can indicate phenomena such as drug self-aggregation.[10][12]
Experimental Protocol: Equilibrium pH-Solubility Profile
This protocol employs the "gold standard" shake-flask method to determine thermodynamic equilibrium solubility, a procedure aligned with recommendations from the U.S. Pharmacopeia and other guiding bodies.[13][14][15]
Objective: To determine the solubility of this compound across a physiologically relevant pH range (pH 1 to 8).
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., HCl for pH 1.2, citrate for pH 3.0-5.0, phosphate for pH 6.0-8.0) with a consistent ionic strength.
-
Sample Preparation: Add an excess amount of this compound to vials containing a known volume (e.g., 5 mL) of each buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate for a minimum of 48 hours. Scientist's Note: It is crucial to ensure equilibrium is reached. A preliminary time-to-equilibrium study (sampling at 24, 48, and 72 hours) is recommended for a new compound.
-
Phase Separation: Allow the vials to stand at the same temperature to let the undissolved solid settle. Carefully withdraw a sample of the supernatant and immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF). Trustworthiness Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
pH Measurement: The pH of the remaining saturated solution must be measured and recorded as the final equilibrium pH.[12]
-
Analysis: Quantify the concentration of the dissolved API in the filtrate using a validated, stability-indicating HPLC-UV method. Prepare a calibration curve using standards of known concentration.
-
Solid-State Analysis: After the experiment, recover the remaining solid and analyze it using techniques like XRPD or DSC to confirm that the solid form has not changed (e.g., converted from the salt to the free base).
Caption: Workflow for the Shake-Flask Solubility Method.
Data Presentation: pH-Solubility Profile
The collected data should be summarized in a clear, tabular format.
| Initial Buffer pH | Final Equilibrium pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Solid Form Post-Test |
| 1.2 | 1.21 | 25 | Result | Result | e.g., Unchanged |
| 3.0 | 3.05 | 25 | Result | Result | e.g., Unchanged |
| 5.0 | 5.10 | 25 | Result | Result | e.g., Free Base |
| 6.8 | 6.82 | 25 | Result | Result | e.g., Free Base |
| 7.4 | 7.41 | 25 | Result | Result | e.g., Free Base |
Chemical Stability Assessment
Stability testing is a mandatory regulatory requirement to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors.[7][8] The process is twofold: forced degradation to identify potential degradation pathways and formal stability studies to establish a re-test period.[16][17]
Forced Degradation (Stress Testing)
Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[18] The goal is to achieve 5-20% degradation of the API to ensure that the primary degradation products are generated without completely destroying the molecule.[19][20]
Objective: To identify the degradation pathways of this compound and to demonstrate the specificity of the analytical method.
Methodology:
-
Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature and collect samples at various time points (e.g., 1, 4, 8 hours). Scientist's Note: Basic conditions are often more aggressive than acidic ones for many APIs.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature and protect from light. Collect samples at various time points.
-
Thermal Degradation (Solid State): Store the solid API in an oven at an elevated temperature (e.g., 80°C). Collect samples at defined intervals.
-
Photostability: Expose both the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample must be stored under the same conditions to differentiate between light- and heat-induced degradation.
-
Sample Analysis: Analyze all stressed and control samples by a suitable stability-indicating method (e.g., HPLC with a photodiode array detector and mass spectrometer) to separate and quantify the parent API and any degradation products.
Caption: Workflow for a comprehensive forced degradation study.
Formal Stability Studies (ICH Guidelines)
Formal stability studies are performed on at least three primary batches to establish the re-test period for the drug substance.[7][21] The storage conditions are dictated by the climatic zone for which the product is intended.
Objective: To evaluate the thermal stability and sensitivity to moisture under standardized long-term and accelerated conditions.
Methodology:
-
Batch Selection: Use at least three primary batches of this compound manufactured by a process representative of the final production scale.[17]
-
Container Closure System: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions: Place samples into calibrated stability chambers set to the conditions outlined in the table below.[22][23]
-
Testing Frequency: Pull samples at the specified time points for analysis.
-
Analytical Testing: At each time point, test the samples for critical quality attributes, including:
-
Appearance
-
Assay (Potency)
-
Degradation Products (Purity)
-
Water Content (if applicable)
-
Data Presentation: Formal Stability Study
Results should be tabulated to track changes over time.
| Storage Condition | Time Point | Appearance | Assay (% Initial) | Individual Unspecified Degradant (%) | Total Degradants (%) |
| Long-Term | 0 | Result | 100.0 | Result | Result |
| 25°C ± 2°C / 60% RH ± 5% RH | 3 Months | Result | Result | Result | Result |
| 6 Months | Result | Result | Result | Result | |
| 9 Months | Result | Result | Result | Result | |
| 12 Months | Result | Result | Result | Result | |
| Accelerated | 0 | Result | 100.0 | Result | Result |
| 40°C ± 2°C / 75% RH ± 5% RH | 3 Months | Result | Result | Result | Result |
| 6 Months | Result | Result | Result | Result |
Synthesis and Interpretation of Results
The data generated from these studies form the basis of our understanding of this compound.
-
Solubility Data Interpretation: The pH-solubility profile will directly inform the selection of formulation strategies. If solubility is low at intestinal pH, enabling technologies such as amorphous solid dispersions or particle size reduction may be required.[]
-
Stability Data Interpretation: The forced degradation results will reveal the molecule's intrinsic liabilities. For example, if significant degradation occurs under oxidative stress, the inclusion of an antioxidant in the formulation and packaging under an inert atmosphere (e.g., nitrogen) may be necessary. The formal stability data will be used to perform a statistical analysis to propose a re-test period, ensuring the API remains within its quality specifications throughout its lifecycle.[16]
Conclusion
This guide outlines a rigorous, scientifically-defensible, and regulatory-compliant approach to characterizing the solubility and stability of this compound. By systematically applying the detailed protocols for pH-solubility profiling, forced degradation, and formal stability studies, drug development professionals can build a robust physicochemical data package. This foundational knowledge is indispensable for mitigating risks, accelerating development timelines, and ultimately ensuring the quality, safety, and efficacy of the final drug product.
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-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link][7][16]
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European Medicines Agency, ICH Q1 guideline on stability testing of drug substances and drug products (2025). [Link][7][8][21]
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Krieger, J., et al., Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver, Journal of Pharmaceutical Sciences (2018). [Link][13]
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Dow Development Labs, Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (Accessed 2026). [Link][14]
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ICH, Quality Guidelines, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (Accessed 2026). [Link][8][21]
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SNS Courseware, ICH STABILITY TESTING GUIDELINES (Accessed 2026). [Link][16][17]
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National Analytical Corporation, 2-amino -n- Butylbenzene Sulfonamide Hydrochloride - Cas No: 21639-11-2, Tradeindia (Accessed 2026). [Link][1]
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Pawar, S. D., et al., SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT, PharmaTutor (2013). [Link][9]
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Seraj, R., et al., Intrinsic Solubility of Ionizable Compounds from pKa Shift, ACS Omega (2023). [Link][5]
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Pharma Growth Hub, Essential Quality Control Tests for Active Pharmaceutical Ingredients (APIs) in Pharma, YouTube (2024). [Link]
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Avdeef, A., et al., Equilibrium solubility measurement of ionizable drugs - Consensus recommendations for improving data quality, ResearchGate (2016). [Link][12]
-
Popa, D., et al., Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS), Molecular Pharmaceutics (2021). [Link][10]
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Avdeef, A., et al., Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality, ADMET and DMPK (2016). [Link][15]
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NATIONAL ANALYTICAL CORPORATION, 2-Amino -N- butylbenzene sulfonamide hydrochloride (Accessed 2026). [Link][3]
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Adhikari, S., et al., Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond, Journal of Pharmaceutical Research International (2022). [Link][19]
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CR Com, pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances (Accessed 2026). [Link][11]
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Sharma, M., et al., Forced Degradation Studies, MedCrave online (2016). [Link][18]
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Gutierrez-Altes, A., et al., Degradation of sulfonamides as a microbial resistance mechanism, Water Research (2021). [Link][6]
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Shah, R., et al., Forced Degradation in Pharmaceuticals – A Regulatory Update, Journal of Pharmaceutical Research International (2023). [Link][20]
-
Liu, D., et al., Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21, PMC - NIH (2024). [Link]
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European Medicines Agency, Stability testing of existing active substances and related finished products (2023). [Link][22]
-
World Health Organization, Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products, WHO Technical Report Series (2018). [Link][23]
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"potential biological activities of novel aminobenzenesulfonamides"
An In-depth Technical Guide to the Potential Biological Activities of Novel Aminobenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminobenzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, underpinning a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the multifaceted biological activities exhibited by novel aminobenzenesulfonamide derivatives. We delve into the mechanistic underpinnings of their antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties, supported by contemporary research and field-proven insights. This document is designed to serve as a vital resource for researchers and drug development professionals, offering not only a thorough review of the field but also detailed experimental protocols and insightful structure-activity relationship (SAR) analyses to guide future discovery and development efforts.
Introduction: The Enduring Versatility of the Aminobenzenesulfonamide Core
The journey of sulfonamides in medicine began with the discovery of Prontosil, the first commercially available antibacterial agent.[1] This seminal discovery unveiled the therapeutic potential of the benzenesulfonamide moiety and catalyzed decades of research, leading to the development of a wide range of drugs with diverse pharmacological applications.[1][2] The inherent chemical tractability and favorable pharmacokinetic properties of the aminobenzenesulfonamide scaffold make it a privileged structure in drug design. Its ability to be readily functionalized allows for the systematic modulation of its physicochemical and biological properties, enabling the optimization of potency, selectivity, and safety profiles. This guide will explore the key biological activities of novel aminobenzenesulfonamide derivatives, highlighting recent advancements and future directions.
Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance
The rise of multidrug-resistant (MDR) pathogens presents a formidable global health challenge, necessitating the urgent development of novel antimicrobial agents.[3] Aminobenzenesulfonamides continue to be a promising scaffold for the discovery of new antibacterial and antifungal drugs.
Mechanism of Action
The classical mechanism of action for sulfonamide antibiotics involves the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[4] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds disrupt the production of dihydrofolic acid, a precursor for essential nucleotides and amino acids, ultimately leading to bacteriostasis.
Recent Advances and Structure-Activity Relationships (SAR)
Modern research has expanded beyond the traditional DHPS inhibition, with novel aminobenzenesulfonamides exhibiting diverse mechanisms of action. Structure-activity relationship (SAR) studies are crucial in guiding the design of more potent and selective antimicrobial agents.[5][6][7][8] For instance, the incorporation of various heterocyclic moieties, such as thiazole, imidazole, and pyrimidine, has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[9]
-
Key SAR Insights:
-
Substitution on the aniline amino group can modulate activity and spectrum.
-
The nature and position of substituents on the benzene ring significantly influence potency.
-
Hybrid molecules combining the aminobenzenesulfonamide core with other pharmacophores can lead to dual-action antimicrobials.
-
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A fundamental assay for evaluating the efficacy of a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and suspend them in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:100 in MHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test aminobenzenesulfonamide derivative in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using MHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualization: Antimicrobial Assay Workflow
Caption: Mechanism of anticancer activity via carbonic anhydrase inhibition.
Anti-inflammatory and Analgesic Activities
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Aminobenzenesulfonamide derivatives have demonstrated significant anti-inflammatory and analgesic properties. [2][10][11]
Mechanisms of Action
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). By inhibiting COX enzymes, they can reduce the production of prostaglandins, which are potent inflammatory mediators. Some derivatives may also exert their effects by modulating the production of pro-inflammatory cytokines.
In Vivo Evaluation
The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds. [2]The writhing test, induced by intraperitoneal injection of an irritant like acetic acid, is a common method for evaluating peripheral analgesic activity. [10][12]
Quantitative Data Summary
| Compound ID | In Vivo Anti-inflammatory Activity (% Inhibition) [2] | Analgesic Activity (% Protection) |
| 4a | 94.69 | Data not available |
| 4c | 94.69 | Data not available |
| Indomethacin | 78.76 | Not applicable |
Conclusion and Future Perspectives
The aminobenzenesulfonamide scaffold remains a remarkably fruitful starting point for the discovery of novel therapeutic agents with a broad spectrum of biological activities. The continued exploration of this chemical space, guided by rational drug design, SAR studies, and mechanistic investigations, holds immense promise for addressing unmet medical needs. Future research should focus on the development of isoform-selective inhibitors to minimize off-target effects and the exploration of novel therapeutic targets for this versatile class of compounds. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will undoubtedly accelerate the discovery and optimization of the next generation of aminobenzenesulfonamide-based drugs. [13][14][15][16][17][18]
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An In-depth Technical Guide to Investigating the Mechanism of Action of 2-Amino-N-butylbenzenesulfonamide hydrochloride
A Senior Application Scientist's Perspective on Hypothesis Formulation and Experimental Validation
Foreword: Embracing the Unknown
In the landscape of drug discovery and development, we are often confronted with novel chemical entities whose biological activities are yet to be elucidated. 2-Amino-N-butylbenzenesulfonamide hydrochloride presents such a case. While its structure is defined, its mechanism of action remains a scientific enigma. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for systematically hypothesizing and experimentally validating the mechanism of action of this compound. As a senior application scientist, my approach is rooted in a philosophy of integrated scientific inquiry, where each experimental step is not merely a procedure but a logical progression to either fortify or dismantle a hypothesis. This document is not a rigid protocol but a strategic blueprint for discovery.
Deconstructing the Molecule: Structural Clues and Mechanistic Possibilities
The structure of this compound—a primary aromatic amine, a sulfonamide linkage, and an N-butyl group—offers the first breadcrumbs on our path to understanding its function. The sulfonamide core is a privileged scaffold in medicinal chemistry, known to interact with a diverse range of biological targets. This leads us to several plausible hypotheses for its mechanism of action.
Primary Hypothesis:
-
Carbonic Anhydrase Inhibition: The unsubstituted sulfonamide group is a classic zinc-binding motif for carbonic anhydrases (CAs).[1][2] Inhibition of various CA isoforms is implicated in therapeutic areas such as glaucoma, epilepsy, and cancer.[3][4] The presence of the 2-amino group and the N-butyl substituent will likely modulate its binding affinity and isoform selectivity compared to known CA inhibitors.
Alternative Hypotheses:
-
Dihydropteroate Synthase (DHPS) Inhibition: The structural similarity to p-aminobenzoic acid (PABA) suggests a potential antibacterial role through the inhibition of folic acid synthesis.[5][][7] This is the classical mechanism of sulfonamide antibiotics.
-
Cyclooxygenase-2 (COX-2) Inhibition: Certain sulfonamide derivatives are known to act as selective COX-2 inhibitors, exerting anti-inflammatory effects.[5][8] The N-butyl group could potentially occupy the hydrophobic pocket of the COX-2 active site.
-
G-Protein Coupled Receptor (GPCR) Modulation: The overall structure may allow for interaction with various GPCRs. For instance, some benzenesulfonamide derivatives have been shown to act as antagonists for receptors like the angiotensin II type 2 (AT2) receptor.[9]
-
Ion Channel Modulation: There is evidence that some sulfonamide derivatives can affect cardiovascular parameters, possibly through interaction with ion channels.[10]
This guide will now proceed to detail the experimental workflows designed to systematically test these hypotheses.
Experimental Validation: A Multi-pronged Approach
Our experimental strategy is designed to be both comprehensive and efficient, starting with broad screening assays and progressively narrowing down to specific target validation and pathway analysis.
Initial Broad-Spectrum Phenotypic Screening
The first step is to cast a wide net to observe the compound's general biological effects.
Protocol 1: Broad-Spectrum Cell-Based Phenotypic Screening
-
Cell Line Panel: Utilize a diverse panel of human cell lines representing different tissues and disease states (e.g., various cancer cell lines, normal epithelial cells, neuronal cells, and immune cells).
-
Assay: Employ a high-content imaging-based assay to monitor multiple phenotypic parameters simultaneously, including cell viability, proliferation, apoptosis, cell cycle progression, and key morphological changes.
-
Dose-Response: Test this compound across a wide range of concentrations (e.g., 10 nM to 100 µM) to determine its potency and efficacy.
-
Data Analysis: Analyze the multiparametric data to identify any significant and selective biological responses in specific cell types.
Causality behind Experimental Choices: This unbiased approach allows us to detect unexpected activities and prioritize hypotheses. For example, potent anti-proliferative activity in cancer cells would elevate the priority of hypotheses related to carbonic anhydrase or COX-2 inhibition.
Hypothesis-Driven Target Engagement and Enzymatic Assays
Based on the phenotypic screening results, we will proceed with targeted enzymatic and binding assays.
Protocol 2: Carbonic Anhydrase Inhibition Assay
-
Enzyme Panel: Test the compound against a panel of recombinant human carbonic anhydrase isoforms (e.g., CA I, II, IX, and XII).
-
Assay Method: A stopped-flow spectrophotometric assay measuring the inhibition of CO2 hydration is the gold standard.
-
Data Acquisition: Determine the IC50 values for each isoform.
-
Positive Control: Use a well-characterized CA inhibitor like acetazolamide for comparison.[1]
Protocol 3: Dihydropteroate Synthase (DHPS) Inhibition Assay
-
Enzyme Source: Utilize recombinant DHPS from a representative bacterial species (e.g., E. coli or S. aureus).
-
Assay Method: A spectrophotometric assay that measures the formation of dihydropteroate from PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate.
-
Data Acquisition: Calculate the IC50 value.
-
Positive Control: Use a known sulfonamide antibiotic such as sulfamethoxazole.
Protocol 4: COX-1 and COX-2 Inhibition Assay
-
Enzyme Source: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Assay Method: A colorimetric or fluorescent assay that measures the peroxidase activity of the enzymes.
-
Data Acquisition: Determine the IC50 values for both isoforms to assess potency and selectivity.
-
Positive Control: Use a non-selective NSAID (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib).[8]
Data Presentation: Hypothetical Enzymatic Inhibition Data
| Target Enzyme | This compound IC50 (µM) | Positive Control IC50 (µM) |
| Carbonic Anhydrase I | 5.2 | 0.25 (Acetazolamide) |
| Carbonic Anhydrase II | 0.8 | 0.01 (Acetazolamide) |
| Carbonic Anhydrase IX | >100 | 0.02 (Acetazolamide) |
| Dihydropteroate Synthase | 55 | 2.5 (Sulfamethoxazole) |
| COX-1 | 85 | 5.0 (Ibuprofen) |
| COX-2 | 15 | 0.1 (Celecoxib) |
Self-Validating System: The inclusion of both positive controls and multiple enzyme isoforms (where applicable) provides internal validation for the assay's performance and allows for a more nuanced interpretation of the compound's activity and selectivity.
Cellular Target Engagement and Pathway Analysis
If significant activity is observed in the enzymatic assays, the next logical step is to confirm target engagement in a cellular context and elucidate the downstream signaling consequences.
Protocol 5: Cellular Thermal Shift Assay (CETSA)
-
Principle: Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
-
Procedure:
-
Treat intact cells with this compound.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins.
-
Detect the target protein (e.g., CA II) in the soluble fraction using Western blotting or mass spectrometry.
-
-
Interpretation: A shift in the melting curve of the target protein in the presence of the compound confirms direct binding in the cellular environment.
Protocol 6: Downstream Signaling Pathway Analysis (Western Blotting)
-
Cell Treatment: Treat relevant cell lines with the compound at various concentrations and time points.
-
Lysate Preparation: Prepare whole-cell lysates.
-
Western Blotting: Probe for key signaling proteins downstream of the putative target. For example, if CA IX is a target in hypoxic cancer cells, probe for changes in pH-sensitive pathways and HIF-1α regulated proteins. If COX-2 is the target, probe for changes in prostaglandin E2 levels.
-
Loading Control: Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Mandatory Visualization: Proposed Signaling Pathway for Carbonic Anhydrase II Inhibition
Caption: A structured workflow for the systematic investigation of the compound's mechanism of action.
Conclusion and Future Directions
This guide provides a robust and logical framework for elucidating the mechanism of action of this compound. By integrating broad phenotypic screening with hypothesis-driven enzymatic and cellular assays, we can efficiently navigate the complexities of drug action. The key is to remain adaptable, allowing the experimental data to guide the subsequent steps. Should the primary and alternative hypotheses prove incorrect, the initial phenotypic data can be revisited to formulate new, data-driven hypotheses. The journey to understanding a novel compound's mechanism of action is one of iterative discovery, and this guide serves as a reliable compass for that expedition.
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Introduction: The Enduring Versatility of the Benzenesulfonamide Scaffold
An In-depth Technical Guide to Substituted Benzenesulfonamide Derivatives: Synthesis, Biological Activity, and Drug Development Insights
The benzenesulfonamide moiety, characterized by a benzene ring directly linked to a sulfonamide group (-SO₂NH₂), stands as a cornerstone pharmacophore in medicinal chemistry.[1] Its remarkable success stems from the unique physicochemical properties of the sulfonamide group, which can act as a potent zinc-binding group, enabling it to target a wide array of metalloenzymes.[1] This inherent versatility has facilitated the development of a vast library of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and diuretic properties.[2][3] The modular nature of its synthesis allows for systematic structural modifications, providing a robust platform for researchers to fine-tune potency, selectivity, and pharmacokinetic profiles.
This technical guide offers an in-depth exploration of substituted benzenesulfonamide derivatives for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, provide detailed protocols for key synthetic and analytical procedures, and synthesize structure-activity relationship (SAR) data to inform future drug design.
Core Synthetic Strategies: Accessing Chemical Diversity
The successful synthesis of substituted benzenesulfonamides hinges on the strategic formation of the crucial sulfur-nitrogen bond. The choice of synthetic route is often dictated by the desired substitution patterns, the scale of the reaction, and the presence of sensitive functional groups. We present here three principal, field-proven routes.
Route A: The Classical Approach (Sulfonyl Chloride and Amine)
This is the most traditional and widely used method, relying on the nucleophilic attack of a primary or secondary amine on a substituted benzenesulfonyl chloride.
Experimental Protocol: General Synthesis of N-Aryl Benzenesulfonamide
-
Precursor Preparation: Dissolve the desired substituted aniline (1.0 eq.) in a suitable aprotic solvent such as pyridine or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Rationale: Pyridine often serves as both solvent and base to neutralize the HCl byproduct, driving the reaction to completion. DCM is a good alternative when a non-participating solvent is preferred, requiring the addition of a separate base like triethylamine (TEA).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add the corresponding substituted benzenesulfonyl chloride (1.1 eq.) portion-wise over 15-20 minutes. Rationale: The slow, cooled addition is critical to control the exothermic reaction and prevent potential side reactions.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted sulfonyl chloride), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure substituted benzenesulfonamide derivative.
Route B: Modern Cross-Coupling (Buchwald-Hartwig Amination)
For more complex or sterically hindered substrates, modern palladium-catalyzed cross-coupling methods like the Buchwald-Hartwig amination offer a powerful alternative for C-N bond formation.[2]
Route C: Bio-orthogonal Chemistry (Click Chemistry)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," provides a highly efficient and bio-orthogonal approach to synthesizing complex sulfonamide-triazole conjugates.[2][4] This method is particularly valuable for creating large, diverse libraries and for applications in chemical biology where biocompatible reaction conditions are paramount.[4]
Caption: Key synthetic routes to benzenesulfonamide derivatives.
Major Biological Activities and Therapeutic Targets
The benzenesulfonamide scaffold is a privileged structure that interacts with a multitude of biological targets. Its derivatives have been extensively investigated for a wide range of therapeutic applications.[3]
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂.[1][5] Their inhibition is a key therapeutic strategy for various conditions. The deprotonated sulfonamide group (-SO₂NH⁻) acts as a potent zinc-binding group, coordinating to the Zn²⁺ ion in the enzyme's active site and blocking its catalytic activity.[6][7]
-
Anticancer Activity: Tumor-associated isoforms like CA IX and CA XII are overexpressed in many aggressive cancers, contributing to the acidic tumor microenvironment and promoting proliferation.[8][9] Selective inhibition of these isoforms is a validated anticancer strategy.[9][10]
-
Other Applications: CA inhibitors are also used as diuretics, anti-glaucoma agents, and anticonvulsants.
Structure-Activity Relationship (SAR) Insights for CA Inhibitors:
-
The primary sulfonamide group is essential for potent zinc binding and inhibitory activity.[7]
-
Substitutions on the benzene ring significantly modulate isoform selectivity and binding affinity.[8]
-
Tetrafluoro-substitution on the benzene ring can increase the acidity of the sulfonamide, leading to more effective inhibition compared to non-fluorinated analogues.[4]
-
The "tail" approach, involving the addition of various moieties to the core scaffold, is a key strategy for achieving isoform specificity by exploiting differences in the active site pockets of various CAs.[5][8]
Table 1: Inhibitory Activity of Selected Benzenesulfonamide Derivatives against Human (h) CA Isoforms
| Compound ID | Substitution Pattern | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| AAZ (Standard) | Acetazolamide | 250 | 12 | 25 | 5.7 | [10][11] |
| Compound 4g | Thiazolone-benzenesulfonamide | - | 3920 | 10.93 | - | [9] |
| Compound 7c | Benzoylthioureido-benzenesulfonamide | 58.20 | 9.10 | 6.50 | 4.30 | [11] |
| Hydrazinyl S1 | 4-(2-(1-phenylethylidene)hydrazinyl) | 1.79 | 1.72 | - | - | [12] |
Kᵢ = Inhibition constant. Lower values indicate stronger inhibition.
Antimicrobial Activity
The "sulfa drugs" were among the first synthetic antimicrobial agents and continue to be a source of new therapeutic leads.[13][14]
-
Mechanism of Action: Their primary antibacterial action is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[13] Because sulfonamides are structurally similar to the enzyme's natural substrate, para-aminobenzoic acid (PABA), they block the pathway, thereby halting bacterial growth and replication.[13]
-
Broad Spectrum: Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungi.[15][16] Hybrid molecules, such as those incorporating pyrazoline or thiopyrimidine moieties, have been developed to enhance potency and overcome resistance.[15][17]
Caption: Iterative workflow for benzenesulfonamide drug development.
Future Directions and Conclusion
The substituted benzenesulfonamide framework remains an exceptionally fruitful scaffold for medicinal chemistry. Its proven track record and synthetic tractability ensure its continued relevance. Future research will likely focus on several key areas:
-
Enhanced Isoform Selectivity: Developing inhibitors that can precisely target one enzyme isoform over others (e.g., CA IX vs. CA II) remains a primary goal to minimize off-target effects and improve therapeutic indices. [8]2. Dual-Target Agents: Hybrid molecules that combine the benzenesulfonamide core with other pharmacophores to inhibit multiple pathways simultaneously (e.g., dual anti-inflammatory and antimicrobial agents) represent a promising strategy for complex diseases. [16]3. Overcoming Drug Resistance: Novel derivatives are continuously needed to combat the rise of resistance in both infectious diseases and oncology. [13][17] In conclusion, the chemical simplicity and biological promiscuity of substituted benzenesulfonamide derivatives provide a powerful platform for addressing a wide range of therapeutic challenges. A deep understanding of the synthetic methodologies, mechanisms of action, and structure-activity relationships, as outlined in this guide, is essential for researchers aiming to innovate and develop the next generation of benzenesulfonamide-based therapeutics.
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- biological activity of benzenesulfonamide deriv
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An In-depth Technical Guide to the Toxicological Profile of 2-Amino-N-butylbenzenesulfonamide hydrochloride
A Proposed Framework for Evaluation in the Absence of Comprehensive Data
Introduction: Navigating the Toxicological Assessment of a Novel Sulfonamide Derivative
This document will outline a proposed tiered approach to the toxicological evaluation of 2-Amino-N-butylbenzenesulfonamide hydrochloride, leveraging established methodologies for assessing sulfonamide toxicity. We will delve into the rationale behind experimental choices, provide detailed protocols for key in vitro and in vivo assays, and visualize the proposed workflows.
The Toxicological Landscape of Sulfonamides: Anticipating Potential Liabilities
Sulfonamides are a well-established class of synthetic antimicrobial agents.[2][3] Their therapeutic applications are expanding into areas such as anticancer, anti-inflammatory, and antiviral treatments.[1] However, their clinical use can be limited by adverse drug reactions.[1] A key consideration is the potential for hypersensitivity reactions, which are estimated to occur in 3-8% of patients, a rate comparable to penicillin.[2] This is often linked to the N4 arylamine group present in many sulfonamides.[2] Other potential non-allergic reactions include gastrointestinal disturbances, folate deficiency, and headaches.[2]
A critical aspect of sulfonamide toxicity is the formation of reactive metabolites.[4][5] The hydroxylamine derivatives of sulfonamides, formed through oxidative metabolism by cytochrome P-450 enzymes, are implicated as key mediators of hypersensitivity reactions.[4][5][6] Differences in an individual's ability to detoxify these reactive metabolites can influence their susceptibility to such adverse effects.[4][6]
Bridging the Data Gap: Insights from Structurally Related Compounds
In the absence of specific data for this compound, we can draw inferences from structurally similar compounds.
-
N-Butylbenzenesulfonamide (NBBS): This compound, used as a plasticizer, has undergone some toxicological evaluation.[7][8][9] Studies in rats have shown that NBBS is well-absorbed orally and primarily excreted in the urine.[7] While some reports have suggested neurotoxicity, other studies have not supported these findings within a 4-week exposure regimen.[8][9] Acute toxicity data in rats indicates an oral LD50 of 2,070 mg/kg.[10] Safety data sheets indicate that NBBS may cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life.[11]
-
2-Aminobenzenesulfonamide (Orthanilamide): This is the parent amine of the target compound. It is classified as causing serious eye irritation.[12] While comprehensive toxicological data is also limited for this compound, its structural similarity to other sulfonamides suggests that class-related toxicities should be considered.
The presence of the N-butyl group in the target compound may influence its lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile compared to other sulfonamides. These factors are crucial in determining the overall toxicological profile.[13][14]
A Proposed Tiered Toxicological Evaluation Strategy
A systematic, tiered approach is recommended to efficiently screen for potential toxicities. This strategy begins with in vitro assays to identify hazards at the cellular level before proceeding to more complex in vivo studies.
Tier 1: In Vitro Assessment
In vitro assays provide a cost-effective and ethical means for initial high-throughput screening.[1]
1. Cytotoxicity Assays:
These assays measure the direct toxic effect of a compound on cells.[1] The MTT assay is a common colorimetric method used to assess cell viability.[1]
-
Experimental Protocol: MTT Assay [1]
-
Seed cells (e.g., HepG2 for hepatotoxicity screening, HK-2 for nephrotoxicity screening) in a 96-well plate and allow them to attach for 24 hours.[1]
-
Treat the cells with a range of concentrations of this compound for a predetermined exposure period (e.g., 24, 48, or 72 hours).[1]
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.[1]
-
Solubilize the formazan crystals using a suitable solvent (e.g., DMSO or SDS in HCl).[1]
-
Measure the absorbance at a specific wavelength to determine the percentage of viable cells compared to an untreated control.
-
2. Genotoxicity Assays:
These assays are crucial for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential.
-
Bacterial Reverse Mutation Assay (Ames Test): This is a widely used preliminary screen for mutagenicity.
-
In Vitro Micronucleus Assay: This assay detects chromosomal damage in mammalian cells.
3. Metabolic Stability:
Understanding how the compound is metabolized is vital for predicting its in vivo behavior. In vitro metabolism studies using liver microsomes or S9 fractions from different species (including human) can identify the primary metabolic pathways and the potential for the formation of reactive metabolites.[7][15]
Proposed In Vitro Toxicology Workflow
Caption: Proposed workflow for the initial in vitro toxicological screening.
Tier 2: In Vivo Assessment
If the in vitro data suggests a favorable safety profile, in vivo studies are necessary to understand the systemic toxicity in a whole organism.[1]
1. Acute Oral Toxicity Study:
This study provides information on the potential health hazards from a single, short-term exposure. It is used to determine the LD50 and to identify clinical signs of toxicity.
2. Repeat-Dose Toxicity Studies:
These studies are essential for evaluating the effects of repeated exposure over a longer period. A 28-day repeat-dose oral toxicity study in a rodent model (e.g., Sprague-Dawley rats) is a standard approach. Key endpoints to assess include:
-
Clinical observations
-
Body weight and food consumption
-
Hematology and clinical chemistry
-
Urinalysis
-
Gross pathology and histopathology of major organs
3. Preliminary Pharmacokinetic (PK) Studies:
Understanding the ADME properties of the compound in an animal model is crucial for interpreting the toxicology data and for extrapolating the findings to humans.[13][14]
Proposed In Vivo Toxicology Workflow
Caption: Proposed workflow for in vivo toxicological evaluation.
Data Presentation and Interpretation
All quantitative data from these studies should be summarized in clearly structured tables for easy comparison between dose groups and controls. For example, a table summarizing the results of an MTT assay would include the concentrations tested, the corresponding cell viability percentages, and the calculated IC50 value.
| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 98.1 | 4.8 |
| 10 | 92.5 | 6.1 |
| 50 | 75.3 | 7.3 |
| 100 | 48.9 | 8.5 |
| 200 | 15.6 | 4.2 |
| IC50 (µM) | 102.4 |
This is an example table with hypothetical data.
Conclusion: A Path Forward for a Data-Limited Compound
The toxicological evaluation of a novel compound like this compound requires a strategic and scientifically rigorous approach. In the absence of direct data, a framework built upon the known toxicology of the sulfonamide class and structurally related compounds provides a solid foundation for a comprehensive assessment. By employing a tiered strategy of in vitro and in vivo assays, researchers can systematically identify potential hazards, understand the dose-response relationship, and make informed decisions regarding the future development of the compound. This methodical approach ensures scientific integrity and is paramount for ensuring the safety of novel chemical entities.
References
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- MilliporeSigma. (2025). Safety Data Sheet: N-Butylbenzenesulfonamide.
- ResearchGate. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Rieder, M. J., Uetrecht, J., Shear, N. H., & Spielberg, S. P. (1989). Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. Annals of Internal Medicine, 110(4), 286-289.
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- Rieder, M. J., Uetrecht, J., Shear, N. H., & Spielberg, S. P. (1989). Diagnosis of Sulfonamide Hypersensitivity Reactions by In-Vitro "Rechallenge" with Hydroxylamine Metabolites. Annals of Internal Medicine.
- Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272.
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Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 2-Amino-N-butylbenzenesulfonamide hydrochloride
Introduction: Unveiling the Potential of 2-Amino-N-butylbenzenesulfonamide hydrochloride
This compound belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry renowned for a wide spectrum of biological activities. Historically, sulfonamides were among the first effective chemotherapeutic agents and continue to be a fertile ground for drug discovery. The core benzenesulfonamide scaffold is a privileged structure, capable of interacting with various biological targets through well-defined mechanisms. While specific data on this compound is limited, its structural features—a primary amino group and an N-butyl substituent on the sulfonamide nitrogen—suggest several plausible biological activities that can be explored through robust in vitro assays.
This guide provides a comprehensive framework for the initial in vitro characterization of this compound. We will delve into detailed protocols for assessing its potential as an antibacterial agent, a carbonic anhydrase inhibitor, and a modulator of inflammatory pathways. The experimental designs are intended to be self-validating, providing researchers with a solid foundation for further investigation.
Part 1: Foundational In Vitro Assays
Before delving into specific mechanistic studies, it is crucial to establish a baseline understanding of the compound's general effect on cell health. A cytotoxicity assay is a fundamental first step in any in vitro screening cascade to determine the concentration range for subsequent, more specific assays and to identify any overt cytotoxic effects.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol: MTT Assay for Cytotoxicity Screening [1]
-
Cell Seeding:
-
Culture a relevant cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like A549) to approximately 80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile deionized water or DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM.
-
Carefully remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO or water) controls.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 1.25 | 100 |
| 0.1 | 1.23 | 98.4 |
| 1 | 1.20 | 96.0 |
| 10 | 1.15 | 92.0 |
| 100 | 0.98 | 78.4 |
| 1000 | 0.45 | 36.0 |
Part 2: Probing Potential Mechanisms of Action
Based on the broader sulfonamide literature, we can hypothesize several potential mechanisms of action for this compound. The following protocols are designed to test these hypotheses.
Antibacterial Activity: Dihydropteroate Synthase (DHPS) Inhibition
Sulfonamides are classic antibacterial agents that act as competitive inhibitors of DHPS, an essential enzyme in the bacterial folic acid synthesis pathway.[2] Humans are not affected by this mechanism as they obtain folic acid from their diet.[2]
Workflow for Antibacterial Susceptibility Testing:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [3]
-
Preparation of Bacterial Inoculum:
-
Select relevant bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
From a fresh agar plate, pick a few colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in MHB. Concentrations could range from 256 µg/mL to 0.5 µg/mL.[3]
-
Include a positive control (a known antibiotic like sulfamethoxazole), a negative control (no compound), and a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Carbonic Anhydrase (CA) Inhibition
Primary sulfonamides are well-known inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes.[4] The amino group in the ortho position of the benzene ring might influence its interaction with the zinc ion in the active site of CAs.
Signaling Pathway: Carbonic Anhydrase Catalysis and Inhibition
Caption: Inhibition of Carbonic Anhydrase by a sulfonamide.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This assay measures the esterase activity of CA, which is inhibited by sulfonamide compounds. The hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol is monitored spectrophotometrically.
-
Reagent Preparation:
-
Buffer: 25 mM Tris-HCl, pH 7.4.
-
Enzyme: Human carbonic anhydrase II (hCA II) at a stock concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL in buffer.
-
Substrate: 10 mM p-nitrophenyl acetate (p-NPA) in acetonitrile.
-
Test Compound: Prepare a stock solution of this compound and serially dilute it.
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of buffer, 20 µL of the test compound at various concentrations, and 20 µL of the hCA II working solution.
-
Include a positive control (e.g., acetazolamide) and a negative control (no inhibitor).
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol formation (slope of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Data Presentation:
| Compound | IC₅₀ (µM) |
| Acetazolamide (Control) | 0.012 |
| 2-Amino-N-butylbenzenesulfonamide HCl | To be determined |
Part 3: Comprehensive References
-
A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides. Benchchem.
-
Synthesis of Sulfonamides, Metal Complexes and the Study of In vitro Biological Activities. (2025).
-
Application Notes and Protocols for In Vivo Studies of Sulfonamide-Based Compounds. Benchchem.
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Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. MDPI.
-
Application Notes and Experimental Protocols for 2-Amino-N-butylpropanamide Hydrochloride. Benchchem.
-
Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. [Link]
-
Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. PubMed Central. [Link]
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
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Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed Central. [Link]
-
(2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide hydrochloride. PubChem. [Link]
-
N-Butylbenzenesulfonamide. PubChem. [Link]
-
In Vitro Studies on the Antibacterial Actions of para-Aminomethylbenzenesulfonamide Derivatives. PubMed Central. [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
-
2-Aminobenzenesulfonamide. PubChem. [Link]
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Application Note: A Multi-tiered, Cell-Based Screening Cascade for the Characterization of 2-Amino-N-butylbenzenesulfonamide hydrochloride
Abstract
This document provides a comprehensive, technically detailed guide for the initial cell-based characterization of 2-Amino-N-butylbenzenesulfonamide hydrochloride, a novel sulfonamide compound. In the absence of pre-existing data on its specific biological activity, we present a logical, tiered screening cascade designed to efficiently assess its cytotoxic potential, elucidate its effects on cell cycle progression, and characterize its phenotypic impact. This guide moves beyond a simple listing of steps, offering insights into the rationale behind experimental choices and providing self-validating protocols to ensure data integrity. We furnish detailed methodologies for primary viability screening, secondary mechanistic analysis via flow cytometry, and tertiary phenotypic profiling using high-content imaging. This application note is intended for researchers, scientists, and drug development professionals initiating the investigation of novel chemical entities.
Introduction and Scientific Rationale
The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antimicrobial, diuretic, and anticancer drugs. Many sulfonamide-containing compounds have been identified as potent inhibitors of critical cellular processes, making them a continued focus of drug discovery efforts. Specifically, various sulfonamides have been shown to induce cell cycle arrest, providing a strong rationale for investigating novel analogues as potential anti-proliferative agents.[1][2]
This compound is a novel molecule for which the mechanism of action and cellular targets are currently uncharacterized. A systematic and robust screening strategy is therefore essential to profile its biological activity. This guide proposes a tiered approach, beginning with broad assessments of cytotoxicity and progressing to more focused mechanistic and phenotypic assays. This cascade is designed to maximize information gain while efficiently allocating resources, a common strategy in early-stage drug discovery.
Our proposed screening workflow is built on the hypothesis that, like other anticancer sulfonamides, this compound may exert its effects by modulating cell cycle regulatory pathways. A key pathway frequently dysregulated in cancer is the Cyclin D-CDK4/6-Rb pathway, which governs the G1 to S phase transition.[2][3] Therefore, our secondary and tertiary assays are designed to specifically probe for perturbations in this critical cellular process.
Compound Handling and Preparation
Scientific integrity begins with the proper handling and preparation of the test article. As a hydrochloride (HCl) salt, this compound is expected to have improved aqueous solubility compared to its free base, which is advantageous for biological assays.[4][5]
Protocol: Preparation of a 10 mM Primary Stock Solution
-
Initial Solubility Test: Before preparing the bulk stock, test the solubility of a small amount of the compound in various solvents. Given its HCl salt form, sterile, nuclease-free water is the preferred primary solvent. If solubility is limited, dimethyl sulfoxide (DMSO) is a standard alternative for cell-based assays.
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 5 mg) using a calibrated analytical balance. All calculations must be based on the molecular weight of the hydrochloride salt form.
-
Dissolution:
-
Transfer the weighed compound to a sterile conical tube.
-
Add a small volume of the chosen solvent (e.g., sterile water or DMSO) to dissolve the compound completely. Gentle vortexing or sonication may be required.[6]
-
Once fully dissolved, add the solvent to reach the final volume required for a 10 mM concentration.
-
-
Sterilization: To prevent contamination of cell cultures, the stock solution must be sterilized. Pass the solution through a 0.22 µm sterile syringe filter into a new sterile tube.[1]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
Tier 1: Primary Screening - Cytotoxicity and Viability Assays
The initial step is to determine the concentration range over which the compound affects cell viability and proliferation. This is crucial for establishing the appropriate dose range for subsequent, more complex assays and for calculating the half-maximal inhibitory concentration (IC₅₀), a key measure of compound potency. We recommend performing these assays in a panel of cell lines (e.g., a cancer line relevant to a specific research question and a non-cancerous control line) to assess for potential selectivity.
MTT Assay: A Measure of Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium from the 10 mM stock. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Include vehicle-only controls (e.g., medium with the same final concentration of DMSO or water as the treated wells).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
-
Incubation: Incubate the plate for a relevant time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm (or 590 nm) using a microplate reader.[7]
ATP Assay: A Measure of Cell Viability
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, indicating the presence of metabolically active cells. The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP.[8]
Protocol: CellTiter-Glo® Luminescent Viability Assay
-
Assay Setup: Follow steps 1-3 from the MTT protocol above, plating cells and treating them with a dose range of the compound in an opaque-walled 96-well plate suitable for luminescence readings.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[9]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
Tier 1 Data Analysis and Presentation
The primary output of these assays is the IC₅₀ value. This is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a non-linear regression curve (log(inhibitor) vs. response -- Variable slope (four parameters)).[10]
| Parameter | MTT Assay (Example Data) | CellTiter-Glo® Assay (Example Data) |
| Cell Line | HCT116 (Colon Cancer) | HCT116 (Colon Cancer) |
| Incubation Time | 72 hours | 72 hours |
| IC₅₀ (µM) | 12.5 | 10.8 |
| R² of Curve Fit | 0.985 | 0.991 |
| HillSlope | -1.1 | -1.2 |
Table 1: Example data summary for Tier 1 screening assays. IC₅₀ values provide a quantitative measure of the compound's potency.
Tier 2: Secondary Screening - Mechanistic Assays
Based on the IC₅₀ values determined in Tier 1, a secondary screen is performed to investigate the mechanism of action. Given the known activities of other sulfonamides, cell cycle analysis is a logical next step. This assay will determine if the observed reduction in viability is due to cytotoxic cell death or a cytostatic arrest of cell proliferation.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations around the IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a defined period (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations, by trypsinization. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 400 µL of PBS and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Incubate on ice for at least 30 minutes or store at 4°C.
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes.
-
Wash the pellet twice with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. The RNase A is critical to prevent staining of double-stranded RNA.
-
-
Data Acquisition: Incubate at room temperature for 15-30 minutes, protected from light. Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: The resulting DNA content histograms are analyzed using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 45.2% | 35.1% | 19.7% |
| Compound (0.5x IC₅₀) | 58.9% | 25.5% | 15.6% |
| Compound (1x IC₅₀) | 72.1% | 15.3% | 12.6% |
| Compound (2x IC₅₀) | 78.5% | 8.9% | 12.6% |
Table 2: Example data from cell cycle analysis. A dose-dependent increase in the G0/G1 population and a decrease in the S phase population suggest the compound induces a G1 cell cycle arrest.
Tier 3: Tertiary Screening - High-Content Phenotypic Profiling
High-Content Screening (HCS) combines automated microscopy with quantitative image analysis to measure multiple phenotypic parameters in individual cells, providing a richer, more detailed understanding of a compound's effects. A multiparametric assay can simultaneously assess cytotoxicity, cell number, and specific markers of cell cycle state.
Protocol: Multiparametric HCS Assay for Cell Cycle and Cytotoxicity
This assay uses fluorescent dyes to simultaneously measure cell number (Hoechst 33342), and identify cells in mitosis (an antibody against the mitotic marker Phospho-Histone H3 (Ser10)).[3]
-
Assay Setup: Plate cells in a 96- or 384-well imaging-compatible plate (e.g., black-walled, clear-bottom). Treat with a concentration range of the compound as in the primary screen.
-
Staining and Fixation:
-
After the incubation period (e.g., 24 hours), fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against Phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and Hoechst 33342 (to stain nuclei) for 1 hour at room temperature, protected from light.
-
-
Image Acquisition: Wash the wells with PBS. Acquire images using an automated high-content imaging system. Capture images in at least two channels (e.g., DAPI for Hoechst and FITC for the Phospho-Histone H3 signal).
-
Image Analysis: Use a dedicated image analysis software to:
-
Segment Nuclei: Identify individual nuclei based on the Hoechst signal.
-
Count Cells: Quantify the total number of nuclei per well as a measure of cell proliferation/viability.
-
Identify Mitotic Cells: Quantify the number of nuclei that are positive for the Phospho-Histone H3 signal.
-
Calculate Mitotic Index: Determine the percentage of mitotic cells (Phospho-Histone H3 positive cells / Total cells).
-
| Parameter | Vehicle Control | Compound (1x IC₅₀) |
| Total Cell Count | 10,500 | 5,200 |
| Mitotic Index (%) | 4.5% | 4.3% |
Table 3: Example data from a high-content screening assay. A significant drop in cell count without a corresponding increase in the mitotic index would further support a G1 arrest mechanism, as cells are not accumulating in mitosis.
Visualizing Workflows and Hypothesized Mechanisms
To clearly communicate the experimental design and potential biological impact of this compound, graphical representations are invaluable.
Tiered Screening Workflow
Caption: A tiered workflow for characterizing a novel compound.
Hypothesized Signaling Pathway of Action
Based on literature for other anti-proliferative sulfonamides, a plausible mechanism of action is the inhibition of the G1/S phase transition. This is often mediated by the Cyclin D1/CDK4/6 complex, which phosphorylates the Retinoblastoma (Rb) protein. Inhibition of this complex prevents Rb phosphorylation, keeping it bound to the E2F transcription factor and thereby blocking the expression of genes required for S-phase entry.
Caption: Hypothesized mechanism: G1 arrest via CDK4/6 inhibition.
Conclusion and Future Directions
This application note details a structured, multi-tiered approach for the initial characterization of this compound. By progressing from broad cytotoxicity screening to specific mechanistic and phenotypic assays, researchers can build a comprehensive profile of the compound's biological activity in a resource-efficient manner. The provided protocols are robust, well-referenced, and designed to generate high-quality, reproducible data.
Should the results from this cascade indicate a G1 cell cycle arrest, further studies would be warranted. These could include Western blotting to directly measure the phosphorylation status of Rb and the protein levels of cyclins and CDKs, as well as kinase assays to determine if the compound directly inhibits CDK4/6 activity. This systematic approach provides a solid foundation for advancing the study of this novel sulfonamide and uncovering its therapeutic potential.
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Owa, T., et al. (2001). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Clinical Cancer Research, 7(5), 1345-1353. [Link]
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Finn, R. S., et al. (2016). Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions. Breast Cancer Research, 18(1), 1-10. [Link]
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Smalley, J. P., et al. (2002). E7070: a novel synthetic sulfonamide targeting the cell cycle progression for the treatment of cancer. Anticancer Drugs, 13(10), 989-97. [Link]
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Application Notes and Protocols: Evaluating the Antibacterial Activity of 2-Amino-N-butylbenzenesulfonamide hydrochloride
Introduction: The Imperative for Novel Antibacterial Agents
The escalating crisis of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of new chemical entities with antibacterial potential. Sulfonamides, a long-standing class of synthetic antimicrobial agents, continue to be a scaffold of interest for the development of new drugs.[1] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria, provides a well-defined target for medicinal chemistry efforts.[2][3][] This document provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive in vitro evaluation of the antibacterial activity of a novel sulfonamide derivative, 2-Amino-N-butylbenzenesulfonamide hydrochloride (CAS No: 21639-11-2).[5]
This guide is designed to be a practical resource, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices. By adhering to standardized methodologies, such as those prescribed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), researchers can generate reproducible and comparable data, a cornerstone of the drug development process.[6][7]
Compound Profile: this compound
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| Synonyms | 2-Amino-N-butylbenzenesulfonamide HCl | [5] |
| CAS Number | 21639-11-2 | [5] |
| Molecular Formula | C10H17ClN2O2S | Derived |
| Molecular Weight | 264.8 g/mol | [5] |
| Purity | 98% | [5] |
Note: Experimental data on the solubility and stability of this specific compound in various solvents should be determined prior to initiating antibacterial testing.
Mechanism of Action: The Sulfonamide Pathway
Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA), a vital precursor for the synthesis of folic acid in bacteria.[3] By competitively inhibiting the bacterial enzyme dihydropteroate synthase, sulfonamides disrupt the metabolic pathway leading to the production of tetrahydrofolate, a coenzyme essential for the synthesis of nucleic acids (DNA and RNA).[] This ultimately leads to the cessation of bacterial growth and replication, a bacteriostatic effect.[2] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[8]
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.
Core Antibacterial Susceptibility Testing Protocols
The following protocols are foundational for characterizing the antibacterial activity of a novel compound. It is crucial to include quality control (QC) strains with known susceptibility profiles in all experiments to ensure the validity of the results.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] This protocol is based on CLSI guidelines.[7][10]
Experimental Workflow: Broth Microdilution
Caption: Workflow for MIC determination using broth microdilution.
Protocol:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth (typically ≤1% for DMSO).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[9] The final volume in each well should be 100 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[9]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard from a fresh culture (18-24 hours) on a non-selective agar plate.[10] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[11]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
Data Presentation: Hypothetical MIC Data
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) (Control) |
| Escherichia coli ATCC 25922 | - | 16 | 0.015 |
| Staphylococcus aureus ATCC 29213 | + | 32 | 0.25 |
| Pseudomonas aeruginosa ATCC 27853 | - | >128 | 0.5 |
| Enterococcus faecalis ATCC 29212 | + | 64 | 1 |
Disk Diffusion Assay (Kirby-Bauer Test)
The disk diffusion method is a qualitative test to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[12] It is based on the principle of a concentration gradient of the antimicrobial agent diffusing from a saturated paper disk into an agar medium.[13] This protocol is based on EUCAST guidelines.[14]
Experimental Workflow: Disk Diffusion
Caption: Workflow for the disk diffusion susceptibility test.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[15]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.[15]
-
Disk Application: Aseptically apply a sterile paper disk (6 mm diameter) impregnated with a known amount of this compound to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35±1°C for 16-20 hours.[15]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
Data Presentation: Hypothetical Zone of Inhibition Data
| Bacterial Strain | Gram Stain | This compound Zone of Inhibition (mm) | Ciprofloxacin (5 µg) Zone of Inhibition (mm) (Control) |
| Escherichia coli ATCC 25922 | - | 18 | 30 |
| Staphylococcus aureus ATCC 29213 | + | 15 | 25 |
| Pseudomonas aeruginosa ATCC 27853 | - | 6 (No inhibition) | 22 |
| Enterococcus faecalis ATCC 29212 | + | 12 | 19 |
Time-Kill Kinetics Assay
A time-kill assay is used to determine the rate at which an antimicrobial agent kills a bacterial strain and can differentiate between bactericidal and bacteriostatic activity.[16][17] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial inoculum count.[11][16]
Protocol:
-
Preparation: Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, and 4x the predetermined MIC). Include a growth control flask without the compound.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[16] Perform serial dilutions of the aliquot in sterile saline or phosphate-buffered saline and plate onto a suitable agar medium.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, then count the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of the compound.[11]
Interpretation and Further Steps
The data generated from these assays will provide a comprehensive initial assessment of the antibacterial activity of this compound.
-
MIC and Zone of Inhibition data will establish the spectrum of activity against a panel of Gram-positive and Gram-negative bacteria.[18]
-
Time-kill kinetics will elucidate whether the compound is primarily bacteriostatic or bactericidal against susceptible strains.[19]
Positive results from these in vitro studies would warrant further investigation, including:
-
Synergy testing (Checkerboard assay): To evaluate the compound's activity in combination with other antibiotics.[11][20]
-
Mechanism of action studies: To confirm the inhibition of the folate synthesis pathway.
-
Toxicity assays: To assess the compound's effect on eukaryotic cells.[11]
-
In vivo efficacy studies: In appropriate animal models of infection.
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Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]
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Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved from [Link]
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Antimicrobial Assays. (2024). Linnaeus Bioscience. Retrieved from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Journal of Applied Microbiology. Retrieved from [Link]
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The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. (2020). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]
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Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2015). Journal of Chemistry. Retrieved from [Link]
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Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. Retrieved from [Link]
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EUCAST Disk Diffusion Testing for Antibiotic Resistance. (2026). n.d. Retrieved from [Link]
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Disk Diffusion and Quality Control. (n.d.). EUCAST. Retrieved from [Link]
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CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (2008). Brazilian Journal of Microbiology. Retrieved from [Link]
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M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. (n.d.). CLSI. Retrieved from [Link]
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This compound. (n.d.). National Analytical Corporation. Retrieved from [Link]
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Application Notes and Protocols for the Anticancer Screening of 2-Amino-N-butylbenzenesulfonamide hydrochloride
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the anticancer potential of 2-Amino-N-butylbenzenesulfonamide hydrochloride. The protocols outlined herein follow a tiered screening approach, commencing with broad in vitro cytotoxicity assessments and progressing to more detailed mechanistic assays. The causality behind experimental choices is explained to ensure scientific rigor and reproducibility. This guide is designed to serve as a practical resource for the preclinical assessment of novel sulfonamide derivatives.
Introduction: The Scientific Rationale
The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents.[1][2][3][4] Structurally novel sulfonamide derivatives have demonstrated significant antitumor activity through diverse mechanisms, including the disruption of microtubule assembly, cell cycle arrest, and the inhibition of key enzymes involved in tumorigenesis like carbonic anhydrases.[1][2][3][4] this compound (CAS No: 21639-11-2, Molecular Weight: 264.8) is an amino-benzenesulfonamide derivative.[5] Given its structural motifs, it warrants investigation as a potential anticancer agent.
One of the most well-validated targets for anticancer sulfonamides is the family of carbonic anhydrase (CA) enzymes, particularly the tumor-associated isoforms CA IX and CA XII.[6][7][8][9][10] These enzymes are overexpressed in many hypoxic solid tumors and play a critical role in regulating pH in the tumor microenvironment.[6][7] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, they contribute to extracellular acidosis, which promotes tumor invasion, metastasis, and resistance to therapy.[7][8] Inhibitors of CA IX and XII can reverse this acidification, suppress tumor growth, and inhibit metastasis, making this a promising mechanism of action for compounds like this compound.[8][9][11]
This guide presents a logical workflow to screen this compound, starting with broad questions of efficacy and moving towards a more refined understanding of its biological activity.
Tiered Experimental Workflow
A tiered approach is essential for the efficient screening of new chemical entities. It allows for early " go/no-go " decisions, conserving resources for the most promising candidates. The proposed workflow triages the test compound through progressively more specific biological assays.
Caption: Tiered workflow for anticancer screening.
Tier 1: In Vitro Cytotoxicity Screening
The initial goal is to determine if this compound exhibits cytotoxic or cytostatic effects against cancer cells. This is efficiently achieved using colorimetric assays that measure cellular metabolic activity, which in viable cells correlates with cell number.[12][13][14][15]
Principle: MTT vs. XTT Assays
Both MTT and XTT assays are reliable methods for assessing cell viability.[12] The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to produce a colored formazan product.[12]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This salt is reduced to an insoluble purple formazan, which requires a separate solubilization step using a solvent like DMSO before absorbance can be read.[12][16]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This second-generation salt is reduced to a water-soluble orange formazan, eliminating the need for solubilization and streamlining the protocol.[12][16]
For initial screening, the XTT assay is often preferred due to its simpler workflow.
Protocol: XTT Cell Viability Assay
This protocol is adapted for a 96-well plate format, suitable for determining the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-cancerous control line (e.g., WI-38 fibroblasts).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound, dissolved in a suitable solvent (e.g., DMSO or water) to create a high-concentration stock.
-
XTT assay kit (containing XTT reagent and an electron-coupling reagent).
-
96-well flat-bottom cell culture plates.
-
Microplate reader capable of measuring absorbance at 450-500 nm.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background control. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 48 or 72 hours).[12]
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[12]
-
XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well. Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.[12]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[12]
-
Data Analysis:
-
Subtract the absorbance of the medium-only (blank) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation: Example IC50 Table
| Cell Line | Cancer Type | IC50 (µM) of 2-Amino-N-butylbenzenesulfonamide HCl (48h) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 28.5 ± 3.1 |
| HCT116 | Colorectal Carcinoma | 9.8 ± 1.1 |
| WI-38 | Normal Lung Fibroblast | > 100 |
Tier 2: Mechanistic Assays
If the compound demonstrates significant and selective cytotoxicity in Tier 1, the next step is to investigate the mechanism of cell death. The two most common fates induced by anticancer agents are apoptosis (programmed cell death) and cell cycle arrest. Flow cytometry is a powerful tool for analyzing both processes at the single-cell level.[17][18]
Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
Principle: During early apoptosis, a membrane phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells.[17][19] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[20] By using both stains, we can distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[17][20]
Caption: Principle of Annexin V and PI apoptosis detection.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with their corresponding supernatant.[20]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[20]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >600 nm.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA.[21] The fluorescence intensity emitted by a PI-stained cell is directly proportional to its DNA content.[22] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). Because PI also binds to RNA, treatment with RNase is essential for accurate DNA analysis.[21]
Protocol:
-
Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.
-
Cell Harvesting: Harvest all cells (adherent and floating) and wash once with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[21][22] Incubate on ice for at least 30 minutes (cells can be stored at -20°C for weeks).[21]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[22]
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[22][23]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[22]
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use pulse processing (e.g., plotting pulse width vs. pulse area) to exclude doublets and aggregates.[23]
Data Presentation: Example Mechanistic Data
Table 2: Apoptosis Induction in HCT116 Cells (24h)
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 94.5 ± 2.1 | 3.1 ± 0.5 | 2.4 ± 0.4 |
| Compound (9.8 µM) | 45.2 ± 3.5 | 35.8 ± 2.9 | 19.0 ± 1.7 |
Table 3: Cell Cycle Distribution in HCT116 Cells (24h)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.1 ± 2.4 | 29.8 ± 1.9 | 15.1 ± 1.5 |
| Compound (9.8 µM) | 75.3 ± 3.1 | 10.2 ± 1.2 | 14.5 ± 1.8 |
These hypothetical data suggest the compound induces apoptosis and causes a G1 phase cell cycle arrest.
Tier 3: Advanced Preclinical Screening
Promising in vitro results justify progression to more complex and resource-intensive studies.
Target Validation
Based on the sulfonamide structure, a primary hypothesis is the inhibition of carbonic anhydrases IX and XII.[10][24] This can be tested directly using commercially available enzyme inhibition assays. Demonstrating potent and selective inhibition of these cancer-specific isoforms would provide strong evidence for the compound's mechanism of action.
In Vivo Efficacy Models
The ultimate preclinical test of an anticancer agent is its efficacy in a living organism.[25][26]
-
Hollow Fiber Assay: This model serves as an intermediate step between in vitro and in vivo studies. Cancer cells are grown in hollow fibers which are then implanted into mice. This allows for the evaluation of compound efficacy against multiple cell lines in a physiological environment with a smaller amount of test compound.[25][26]
-
Xenograft Models: Human tumor cells are implanted subcutaneously or orthotopically into immunodeficient mice.[26][27] The mice are then treated with the test compound, and tumor growth is monitored over time. This model provides crucial data on efficacy, dosing, and potential toxicity.[26]
Conclusion
The systematic screening strategy detailed in these application notes provides a robust framework for evaluating the anticancer potential of this compound. By progressing from broad cytotoxicity screening to specific mechanistic and in vivo studies, researchers can efficiently characterize the compound's biological activity, elucidate its mechanism of action, and build a strong data package for further drug development. The potential for this compound to act as a carbonic anhydrase inhibitor makes it an intriguing candidate for targeting hypoxic solid tumors.
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Application Note & Protocol: High-Throughput Assay for Determining Enzyme Inhibition of 2-Amino-N-butylbenzenesulfonamide hydrochloride
Abstract
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, renowned for its role in a multitude of therapeutic agents.[1] This is largely due to the sulfonamide moiety's ability to act as a potent zinc-binding group, making it an ideal pharmacophore for targeting metalloenzymes.[1] Carbonic Anhydrases (CAs), a family of zinc-containing enzymes critical to numerous physiological and pathological processes, are primary targets for benzenesulfonamide-based inhibitors.[1][2] This application note provides a comprehensive, field-proven protocol for determining the inhibitory activity of 2-Amino-N-butylbenzenesulfonamide hydrochloride against human Carbonic Anhydrase II (hCA II). The methodology employs a robust, colorimetric, 96-well plate-based assay suitable for high-throughput screening and detailed kinetic analysis. We delve into the causality behind experimental design, data analysis for IC50 determination, and the inclusion of self-validating controls to ensure data integrity and reproducibility.
Scientific Principle: The Rationale Behind the Assay
The core of this protocol is the measurement of Carbonic Anhydrase's esterase activity. While the enzyme's physiological role is the reversible hydration of CO₂, it also efficiently catalyzes the hydrolysis of certain esters.[3] This catalytic promiscuity is exploited for a convenient and reliable in vitro assay.
We utilize p-nitrophenyl acetate (p-NPA) as the substrate. In its native form, p-NPA is colorless. Upon hydrolysis by CA, it yields two products: acetate and p-nitrophenol (p-NP). The product, p-nitrophenol, is a chromophore that imparts a distinct yellow color in solution and exhibits a strong absorbance at 400-405 nm.[3]
The rate of the reaction—and thus the enzyme's activity—is directly proportional to the rate of increase in absorbance at 405 nm. When an inhibitor like this compound is introduced, it binds to the enzyme, impeding its catalytic function. This results in a decreased rate of p-NP formation, which we quantify spectrophotometrically. The half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency, is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4][5]
Mechanism of Inhibition: A Tale of Zinc Binding
Benzenesulfonamides exert their inhibitory effect by targeting the catalytic core of the enzyme. The active site of carbonic anhydrase contains a critical zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or hydroxide ion). This zinc-bound hydroxide is the key nucleophile that attacks the CO₂ substrate. Primary sulfonamides (-SO₂NH₂) are potent inhibitors because the sulfonamide group deprotonates to a sulfonamidate (-SO₂NH⁻), which then coordinates directly to the Zn²⁺ ion, displacing the catalytic water/hydroxide and rendering the enzyme inactive.[6]
Figure 1: Conceptual diagram of Carbonic Anhydrase inhibition by a benzenesulfonamide derivative.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog # (Example) | Notes |
| Human Carbonic Anhydrase II (hCA II) | Sigma-Aldrich | C4396 | From bovine or human erythrocytes. Store at -20°C or -80°C. |
| This compound | BLD Pharm | 21639-11-2 | Test inhibitor. |
| Acetazolamide | Sigma-Aldrich | A6011 | Positive control inhibitor. |
| p-Nitrophenyl Acetate (p-NPA) | Sigma-Aldrich | N8130 | Substrate. Prepare fresh daily. |
| Tris(hydroxymethyl)aminomethane (Tris) | Major Supplier | - | For buffer preparation. |
| Hydrochloric Acid (HCl) | Major Supplier | - | For pH adjustment. |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Major Supplier | - | Solvent for inhibitor and substrate stock solutions. |
| 96-well clear, flat-bottom microplates | Major Supplier | - | For absorbance measurements. |
| Deionized Water (ddH₂O) | - | - | High purity (18.2 MΩ·cm). |
Experimental Protocols
This protocol is optimized for a 96-well plate format with a final assay volume of 200 µL.
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve 6.057 g of Tris base in ~900 mL of ddH₂O. Adjust the pH to 7.5 using 1M HCl. Bring the final volume to 1 L with ddH₂O.
-
hCA II Stock Solution (1 mg/mL): Dissolve hCA II powder in cold Assay Buffer. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3]
-
hCA II Working Solution (0.1 µg/µL): Immediately before use, dilute the hCA II stock solution with cold Assay Buffer to the desired final concentration. The optimal concentration may require empirical determination but a final concentration of 1-2 µ g/well is a good starting point.
-
Substrate Stock Solution (30 mM p-NPA): Dissolve 5.43 mg of p-NPA in 1 mL of anhydrous DMSO. This solution must be prepared fresh daily.[3]
-
Inhibitor Stock Solutions (10 mM):
-
Test Inhibitor: Dissolve 2.79 mg of this compound (MW: 278.78 g/mol ) in 1 mL of DMSO.
-
Positive Control: Dissolve 2.22 mg of Acetazolamide (MW: 222.25 g/mol ) in 1 mL of DMSO.
-
-
Serial Dilutions: Prepare a series of dilutions of the test inhibitor and positive control in DMSO. A 10-point, 3-fold serial dilution is recommended to span a wide concentration range (e.g., 10 mM down to 0.5 µM). These will be the 100X working stocks.
Assay Workflow
Figure 2: Step-by-step experimental workflow for the hCA II inhibition assay.
Detailed Assay Procedure
-
Plate Setup: Set up the 96-well plate according to the layout below. It is critical to perform all measurements in at least triplicate.
| Well Type | Assay Buffer | 100X Inhibitor/DMSO | hCA II Working Sol. | p-NPA Substrate | Final DMSO % |
| Blank (No Enzyme) | 178 µL | 2 µL DMSO | 0 µL | 20 µL | 1% |
| Max Activity (0%) | 158 µL | 2 µL DMSO | 20 µL | 20 µL | 1% |
| Test Inhibitor | 158 µL | 2 µL Dilution | 20 µL | 20 µL | 1% |
| Positive Control | 158 µL | 2 µL Dilution | 20 µL | 1% |
-
Buffer and Inhibitor Addition: Add 158 µL of Assay Buffer to the "Max Activity," "Test Inhibitor," and "Positive Control" wells. Add 178 µL to the "Blank" wells. Add 2 µL of the appropriate 100X inhibitor serial dilution or DMSO vehicle to the designated wells.
-
Enzyme Addition & Pre-incubation: Add 20 µL of the hCA II Working Solution to all wells except the "Blank" wells. Mix gently by tapping the plate. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: To start the reaction, add 20 µL of the 30 mM p-NPA stock solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and begin measuring the absorbance at 405 nm in kinetic mode. Record a reading every 30 seconds for 15-30 minutes.
Data Analysis and Interpretation
The trustworthiness of the results hinges on rigorous and transparent data analysis.[4]
Calculating Reaction Rates
-
For each well, plot Absorbance (405 nm) versus Time (minutes).
-
Identify the linear portion of the curve, typically within the first 5-10 minutes, before substrate depletion or product inhibition occurs.
-
Determine the slope of this linear portion. The slope (ΔAbs/Δt) represents the initial reaction rate (V₀) in units of mOD/min.
Calculating Percent Inhibition
-
Correct for Background: Subtract the average rate of the "Blank" wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:
% Inhibition = (1 - (RateInhibitor / RateMax Activity)) * 100
Determining the IC50 Value
-
Plot the Dose-Response Curve: Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). The resulting data should form a sigmoidal curve.
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic equation (4PL).[7]
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
The software will calculate the LogIC50, which is the logarithm of the inhibitor concentration that produces 50% inhibition. The IC50 is then calculated as 10LogIC50.[8]
Example Data & Interpretation
| Inhibitor Conc. [nM] | Log [Inhibitor] | Avg. Rate (mOD/min) | % Inhibition |
| 0 (Max Activity) | - | 50.2 | 0.0% |
| 10 | 1.00 | 45.1 | 10.2% |
| 30 | 1.48 | 37.8 | 24.7% |
| 100 | 2.00 | 25.5 | 49.2% |
| 300 | 2.48 | 14.1 | 71.9% |
| 1000 | 3.00 | 5.8 | 88.4% |
| 3000 | 3.48 | 2.1 | 95.8% |
| 10000 | 4.00 | 1.5 | 97.0% |
From a non-linear fit of this data, one would determine an IC50 value of approximately 102 nM . The positive control, Acetazolamide, should yield a low nanomolar IC50 value, validating the assay's performance.[9]
Conclusion
This application note provides a validated, step-by-step protocol for the robust determination of the inhibitory potency of this compound against human Carbonic Anhydrase II. By explaining the scientific principles and providing a clear workflow for execution and data analysis, this guide equips researchers in drug discovery with the tools necessary to characterize benzenesulfonamide-based inhibitors with high confidence and reproducibility.
References
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Taslimi, P., Işık, M., Türkan, F., Durgun, M., Türkeş, C., Gülçin, İ., & Beydemir, Ş. (n.d.). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Taylor & Francis Online. Available at: [Link]
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DavidsonX - D001x. (n.d.). IC50 Determination. edX. Available at: [Link]
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Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]
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Wikipedia. (n.d.). IC50. Wikipedia. Available at: [Link]
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Liguori, F., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]
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Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Fiveable. Available at: [Link]
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ResearchGate. (2023). (PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Available at: [Link]
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YouTube. (2021). Enzyme Kinetics Data Analysis. Available at: [Link]
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Liguori, F., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1983–1993. Available at: [Link]
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Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. Available at: [Link]
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de la Cuesta, F., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 508, 64-73. Available at: [Link]
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Kemmer, G., & Keller, S. (2018). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. bioRxiv. Available at: [Link]
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Chem Help ASAP. (2021). Measuring enzyme inhibition by drugs. YouTube. Available at: [Link]
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Karvounis, G., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 834. Available at: [Link]
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Application Notes & Protocols: A Framework for Developing a Preclinical Animal Model for a Novel Sulfonamide Analogue (2-Amino-N-butylbenzenesulfonamide hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of a robust and predictive animal model is a cornerstone of preclinical drug development, essential for characterizing the pharmacokinetic, pharmacodynamic, and toxicological profile of a novel chemical entity (NCE). This guide provides a comprehensive framework for establishing such a model for 2-Amino-N-butylbenzenesulfonamide hydrochloride, an NCE with limited available data. As its specific biological targets are uncharacterized, this document emphasizes a systematic, exploratory approach. It details the scientific rationale and step-by-step protocols for species selection, pharmacokinetic profiling, dose-range finding, and initial pharmacodynamic assessment. The methodologies are grounded in established regulatory principles to ensure data integrity and translatability, guiding researchers from initial formulation to integrated PK/PD analysis.
Introduction and Strategic Overview
This compound is a sulfonamide derivative. Unlike well-documented sulfonamide antibacterials, its biological activity, mechanism of action, and potential therapeutic applications are not established. The successful development of this compound hinges on the creation of an animal model that can effectively elucidate its in vivo behavior.
The primary objectives for this animal model are:
-
To characterize the full pharmacokinetic (PK) profile, including Absorption, Distribution, Metabolism, and Excretion (ADME).[1]
-
To determine the dose-response relationship and establish a Maximum Tolerated Dose (MTD).[2]
-
To identify potential pharmacodynamic (PD) effects and biomarkers of activity.
-
To provide foundational data to support progression to more complex efficacy models and subsequent regulatory submissions.[3]
This guide advocates for an iterative, data-driven process. Initial studies should focus on establishing drug exposure and safety, which then inform the design of subsequent exploratory efficacy and mechanistic studies.[4]
Pre-study Characterization and Rationale for Model Selection
Physicochemical Properties and Formulation Development
Before in vivo studies can commence, the physicochemical properties of this compound must be understood to develop a suitable dosing formulation.
Core Directive: The goal is to create a vehicle that solubilizes or uniformly suspends the compound, is well-tolerated by the animal, and does not interfere with the compound's intrinsic biological activity.[5][6]
Key Parameters for Vehicle Selection:
-
Solubility: Determine the compound's solubility in common, non-toxic vehicles.
-
Stability: Ensure the compound remains stable in the chosen vehicle for the duration of preparation and administration.[6]
-
Tolerability: The vehicle itself should not produce adverse effects that could confound the study results.[7][8] For example, vehicles like pure DMSO can cause significant motor impairment in rodents, while aqueous vehicles such as 0.9% NaCl or 0.5% carboxymethylcellulose (CMC) are generally well-tolerated.[7][8]
Table 1: Common Vehicle Screening Panel
| Vehicle | Type | Common Use | Potential Issues |
|---|---|---|---|
| 0.9% Saline | Aqueous | Solutions | Poor for hydrophobic compounds |
| 5% Dextrose in Water (D5W) | Aqueous | Solutions | Potential for hyperglycemia |
| 0.5% - 1% CMC in Water | Aqueous | Suspensions | Can affect absorption rate |
| Polyethylene Glycol 400 (PEG400) | Non-aqueous | Solutions/Co-solvent | Can cause neurotoxicity at high doses[7] |
| 10% DMSO / 90% Corn Oil | Co-solvent | Solutions/Suspensions | DMSO can have intrinsic biological effects |
CMC: Carboxymethylcellulose, DMSO: Dimethyl sulfoxide
Rationale for Animal Model and Species Selection
The choice of animal species is a critical decision in preclinical development.[9][10] For an NCE with an unknown target, rodent models are the standard starting point due to their well-characterized biology, rapid breeding cycles, and cost-effectiveness.[11]
-
Primary Recommendation: Sprague-Dawley Rat. Rats are larger than mice, allowing for serial blood sampling from a single animal, which reduces biological variability and the total number of animals required. This is highly advantageous for initial PK profiling.[12]
-
Secondary Recommendation: CD-1 or C57BL/6 Mouse. Mice are suitable for higher-throughput screening, such as rapid exposure assessments or initial tolerability studies, and are essential for many genetically engineered models that may be needed later.[12][13]
The final selection should be justified based on scientific rationale and alignment with regulatory expectations.[3][14]
Ethical Considerations and Regulatory Compliance
All animal studies must be conducted with the highest ethical standards.
-
IACUC Approval: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[15][16]
-
The 3Rs: Adherence to the principles of R eplacement, R eduction, and R efinement is mandatory.
-
GLP Standards: For studies intended to support regulatory filings, adherence to Good Laboratory Practice (GLP) as outlined in 21 CFR Part 58 is required to ensure data quality and integrity.[3]
Pharmacokinetic (PK) Profiling
Objective: To understand the ADME properties of the compound to establish a clear link between dose, exposure, and response.[1]
Experimental Workflow
The PK study follows a systematic process from dosing to data analysis.
Caption: Workflow for a typical rodent pharmacokinetic study.
Protocol: Single-Dose PK Study in Rats
This protocol describes a crossover or parallel-group design to determine key PK parameters, including bioavailability.
1. Animals:
-
Species: Sprague-Dawley rats, male (n=3-5 per group).
-
Age: 8-10 weeks.
-
Housing: Standard conditions (22°C, 12h light/dark cycle), with free access to food and water. Animals should be acclimated for at least 5 days.
2. Dose Formulation and Administration:
-
Intravenous (IV) Group: Formulate the compound in a solution (e.g., saline with a co-solvent if needed) at 1 mg/kg. Administer via a single bolus injection into the tail vein.
-
Oral (PO) Group: Formulate in a solution or suspension (e.g., 0.5% CMC) at 10 mg/kg. Administer via oral gavage. The volume should not exceed 10 mL/kg.
3. Blood Sampling:
-
Schedule (IV): Collect ~100-200 µL of blood at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[12]
-
Schedule (PO): Collect ~100-200 µL of blood at pre-dose, and at 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[12]
-
Method: Use a refined technique such as saphenous vein or submandibular vein puncture.[17] Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Processing: Centrifuge samples at 4°C to separate plasma. Store plasma at -80°C until analysis.
4. Bioanalysis:
-
Method: Develop and validate a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying the compound in plasma.[18]
-
Validation: The method must be validated for accuracy, precision, selectivity, sensitivity, and stability according to FDA or other relevant regulatory guidance.[19][20]
5. Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the parameters listed in Table 2.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
|---|---|---|
| Cmax | Maximum observed plasma concentration | Indicates rate of absorption |
| Tmax | Time to reach Cmax | Indicates rate of absorption |
| AUC | Area Under the Curve (concentration vs. time) | Represents total drug exposure |
| t½ | Half-life | Determines dosing interval |
| CL | Clearance | Rate of drug elimination from the body |
| Vd | Volume of Distribution | Indicates extent of tissue distribution |
| F% | Absolute Bioavailability (PO) | Fraction of oral dose reaching systemic circulation |
Dose-Ranging and Acute Tolerability Study
Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs for toxicity. This is a critical step for designing subsequent PD and efficacy studies.
Study Design and Regulatory Context
The study design should be based on established guidelines, such as the OECD Guideline for the Testing of Chemicals, Test No. 423 (Acute Oral Toxicity - Acute Toxic Class Method).[21] This approach uses a stepwise procedure with a small number of animals per step to classify the substance and determine the dose range for lethality without calculating a precise LD50.[21]
Caption: Logic diagram for a dose escalation study to find the MTD.
Protocol: Acute Oral Toxicity Study in Mice (OECD 423 Adaptation)
1. Animals:
-
Species: CD-1 mice, female (as they are often slightly more sensitive).[22]
-
Age: 8-12 weeks.
-
Group Size: 3 animals per dose group.
2. Dosing Procedure:
-
Starting Dose: Based on available data. If none exists, a starting dose of 300 mg/kg is recommended.[22]
-
Administration: Administer a single oral dose via gavage.
-
Dose Progression:
-
If no mortality or severe toxicity is observed, escalate the dose in the next group of animals (e.g., to 2000 mg/kg).
-
If toxicity is observed, re-dose at a lower level to confirm.
-
If mortality occurs, decrease the dose in the next group.
-
3. Observations:
-
Frequency: Observe animals closely for the first 4 hours post-dose, then daily for a total of 14 days.[2]
-
Parameters: Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), body weight changes, and any instances of morbidity or mortality.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, severe clinical signs, or a body weight loss of more than 10-15%.
Table 3: Sample MTD Study Data Summary
| Dose Level (mg/kg) | n | Mortality | Key Clinical Signs | Body Weight Change (Day 7) | MTD Assessment |
|---|---|---|---|---|---|
| 300 | 3 | 0/3 | None observed | +5% | Tolerated |
| 1000 | 3 | 0/3 | Mild lethargy (resolved by 24h) | -2% | Tolerated |
| 2000 | 3 | 1/3 | Severe lethargy, hunched posture | -12% (survivors) | Exceeds MTD |
| Final MTD | ~1000 mg/kg |
Exploratory Pharmacodynamic (PD) and Target Engagement Studies
Objective: To identify a biological response to the compound and establish a dose-exposure-response relationship. For an NCE, this is an exploratory process.[23]
A Tiered Approach for NCEs
Without a known molecular target, a broad, phenotype-driven approach is required. This strategy links drug exposure (from PK data) to an observable biological effect.
-
Tier 1: In-Life Phenotypic Screen: Dose animals at several levels below the MTD (e.g., 100, 300, 1000 mg/kg). Perform a broad observational screen to detect any changes in behavior, physiology, or general health. This could include a modified Irwin screen or functional observational battery.
-
Tier 2: Ex Vivo Biomarker Analysis: Based on PK data (Tmax), collect blood and tissues at the time of expected peak effect. Analyze samples for changes in relevant biomarkers. For a sulfonamide, this could include markers of inflammation (cytokines), metabolic changes (blood glucose), or cell signaling pathways.[24]
-
Tier 3: Hypothesis-Driven Model: If a consistent phenotypic or biomarker change is observed, a hypothesis can be formed about the compound's mechanism. This allows for the development of a more specific, target-oriented animal model for efficacy testing.
Data Integration: The PK/PD Relationship
The ultimate goal is to integrate the datasets. By correlating the plasma concentration of the compound (PK) with the intensity of the biological effect (PD), a PK/PD model can be built. This model is crucial for predicting the optimal dosing regimen needed to achieve a therapeutic effect in future efficacy studies and, eventually, in humans.[4][25]
Conclusion
Developing an animal model for a novel compound like this compound is a foundational step in the drug development pipeline. The process must be systematic, beginning with fundamental characterization and progressing through carefully designed PK, tolerability, and exploratory PD studies. By following the integrated protocols and workflows outlined in this guide, researchers can generate high-quality, reproducible data to make informed decisions, de-risk further development, and build a comprehensive preclinical data package for this new chemical entity.
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- 9. The Evolving Role of Animal Models in the Discovery and Development of Novel Treatments for Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 11. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 12. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 13. In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aeoluspharma.com [aeoluspharma.com]
- 15. Guidelines for Implementation of IACUC Policy on Import of Rodents | Research Animal Care and Safety [animalcare.illinois.edu]
- 16. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 17. louisville.edu [louisville.edu]
- 18. researchgate.net [researchgate.net]
- 19. resolvemass.ca [resolvemass.ca]
- 20. fda.gov [fda.gov]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
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- 23. scilit.com [scilit.com]
- 24. jitc.bmj.com [jitc.bmj.com]
- 25. researchgate.net [researchgate.net]
Application Note & Protocol: Formulation of 2-Amino-N-butylbenzenesulfonamide Hydrochloride for In Vivo Studies
Introduction
The transition from in vitro discovery to in vivo validation represents a critical juncture in the drug development pipeline. The success of this transition hinges on the ability to deliver a consistent and bioavailable dose of the test compound to the animal model. This application note provides a comprehensive, scientifically-grounded guide for researchers, scientists, and drug development professionals on the formulation of 2-Amino-N-butylbenzenesulfonamide hydrochloride for preclinical in vivo studies. As a sulfonamide-based compound, it shares characteristics with a broad class of therapeutics known for their diverse pharmacological activities.[1][2] This document outlines the essential pre-formulation assessments, detailed route-specific formulation protocols, and the scientific rationale underpinning these methodologies to ensure data integrity and experimental success.
Physicochemical Properties and Pre-formulation Strategy
A robust formulation strategy begins with a thorough understanding of the compound's physicochemical properties.[][4] For this compound, while specific public data is scarce, its structure allows for several key predictions.
Predicted Physicochemical Characteristics:
| Property | Predicted Characteristic & Rationale | Formulation Implication |
| Form | Hydrochloride Salt | Generally enhances aqueous solubility and dissolution rate compared to the free base.[5] |
| Solubility | pH-dependent; likely higher in acidic to neutral aqueous solutions. The N-butyl group imparts lipophilicity, potentially limiting high aqueous concentrations.[6][7][8] | Initial solubility screening in various pharmaceutically acceptable vehicles is critical. Buffers and co-solvents may be required.[9] |
| Stability | The sulfonamide group can be susceptible to hydrolysis. The primary amino group may be prone to oxidation.[2] Stability is a key concern.[10] | Formulations should ideally be prepared fresh. Short-term stability studies are necessary to define storage conditions (e.g., 2-8°C, protected from light). |
| LogP | The benzene ring and butyl chain suggest moderate lipophilicity. | This balance may favor membrane permeability but necessitates careful vehicle selection for aqueous-based parenteral routes. |
The Pre-formulation Workflow: A Mandatory First Step
Before committing to a full-scale in vivo study, a pre-formulation screen is essential to de-risk the main experiment and select the most appropriate vehicle.[11][12][13] This initial investigation provides the foundation for developing a stable and effective dosage form.[12]
Caption: Logical workflow for pre-formulation assessment.
Protocol 1: Rapid Solubility and Stability Assessment
Objective: To determine the approximate solubility in common in vivo vehicles and evaluate short-term stability.
Materials:
-
This compound
-
Vehicle 1: Sterile Saline (0.9% NaCl)
-
Vehicle 2: Phosphate-Buffered Saline (PBS), pH 7.4
-
Vehicle 3: 0.5% (w/v) Methylcellulose in Purified Water
-
Vehicle 4: 5% DMSO / 95% Saline (v/v)
-
Analytical balance, vortex mixer, centrifuge, HPLC-UV or LC-MS/MS system
Methodology:
-
Preparation: Prepare saturated solutions by adding an excess of the compound to each vehicle.
-
Equilibration: Vortex each mixture vigorously for 2 minutes and then agitate at room temperature for 2-4 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet undissolved solids.
-
Quantification (T=0): Carefully collect the supernatant and determine the concentration using a validated analytical method (e.g., HPLC-UV). This represents the equilibrium solubility.
-
Stability Evaluation: Store the remaining clear supernatant under intended experimental conditions (e.g., room temperature and 4°C), protected from light. Re-analyze the concentration at pre-determined time points (e.g., 4, 8, and 24 hours).
-
Analysis: A recovery of >90% of the initial concentration is typically considered indicative of a stable formulation for the tested duration.
Formulation Protocols for In Vivo Administration
The selection of the administration route dictates the formulation requirements. The following protocols are provided for common preclinical routes.
Oral Gavage (PO) Formulation
Oral gavage is a frequent choice for preclinical studies.[14] For compounds that are not fully soluble at the required concentration, a uniform suspension is the preferred formulation.
Protocol 2: Aqueous Suspension for Oral Gavage
Rationale: A suspension allows for the administration of a wide range of doses. The use of a suspending agent, such as methylcellulose or xanthan gum, increases the viscosity of the vehicle, which slows down particle sedimentation and ensures dose uniformity upon administration.[15][16][17][18]
Materials:
-
This compound
-
Suspending Vehicle: 0.5% (w/v) Methylcellulose in purified water
-
Mortar and pestle
-
Magnetic stir plate and stir bar
Step-by-Step Procedure:
-
Weighing: Accurately weigh the required amount of the compound.
-
Particle Wetting (Trituration): Place the powder in a mortar. Add a small volume of the methylcellulose vehicle and triturate with the pestle to create a smooth, homogeneous paste. This critical step breaks down powder agglomerates and ensures that all particles are wetted by the vehicle.
-
Dilution to Volume: Gradually add the remaining vehicle while mixing continuously. Transfer the mixture to a suitable, calibrated container.
-
Homogenization: Place the container on a magnetic stir plate and stir for a minimum of 30-60 minutes to ensure a uniform suspension.
-
Dosing Administration: Maintain continuous, gentle stirring of the suspension throughout the dosing procedure to prevent settling and ensure each animal receives the correct dose.
Caption: Step-by-step workflow for oral suspension preparation.
Intravenous (IV) Formulation
Intravenous administration requires a sterile, clear, particle-free solution. For poorly soluble compounds, co-solvent and surfactant systems are often employed, but their use must be carefully controlled to avoid vehicle-induced toxicity.[19]
Protocol 3: Solubilized Formulation for Intravenous Injection
Rationale: For IV delivery, complete dissolution of the compound is mandatory to prevent embolism. A common strategy for compounds with moderate lipophilicity involves a multi-component vehicle. A study on a related compound, N-butylbenzenesulfonamide, successfully used a Cremophor®:ethanol:water (1:1:8, v/v/v) system for IV administration in rodents.[20]
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide), sterile, injectable grade
-
Ethanol (Dehydrated alcohol, USP)
-
Kolliphor® EL (Cremophor® EL) or similar surfactant
-
Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile, low-protein binding syringe filters (0.22 µm)
Step-by-Step Procedure:
-
Initial Dissolution: In a sterile vial, dissolve the accurately weighed compound in the minimum required volume of DMSO or ethanol. Gentle warming or sonication can aid dissolution.
-
Addition of Surfactant: If using a three-part system, add the Kolliphor® EL to the organic solvent solution and mix thoroughly.
-
Aqueous Dilution (Critical Step): Slowly add the sterile saline or D5W to the organic phase drop-by-drop while vortexing continuously. Rapid addition can cause the compound to precipitate out of solution (a phenomenon known as "crashing out").
-
Final Volume and Inspection: Adjust to the final desired volume with the aqueous vehicle. The final formulation must be a visually clear, particle-free solution.
-
Sterile Filtration: Aseptically draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile final container. This is a mandatory step to ensure sterility and remove any micro-precipitates.
Example Vehicle Composition: 10% DMSO / 10% Kolliphor® EL / 80% Saline (v/v/v). Note: The concentration of organic solvents and surfactants should always be minimized and justified based on toxicological data for the specific animal model.
Troubleshooting and Best Practices
-
Precipitation: If the compound precipitates during IV formulation preparation, try altering the co-solvent/surfactant ratios or reducing the final drug concentration.
-
Stability Issues: If the compound shows degradation, ensure the formulation is prepared fresh daily and stored at 2-8°C, protected from light, until use.
-
Animal Welfare: Always consider the physiological tolerance of the vehicle. High concentrations of DMSO or surfactants can cause hemolysis, pain on injection, and other adverse effects.[14] The pH and osmolality of parenteral formulations should be as close to physiological levels as possible.
-
Dose Verification: It is highly recommended to analytically verify the concentration of the final formulation (both solutions and suspensions) to confirm accuracy and homogeneity before administration.
References
- Vertex AI Search. (n.d.).
- ResearchGate. (2014).
- ONdrugDelivery. (n.d.). FORMULATING SUPERIOR ORAL SUSPENSIONS FOR BETTER PATIENT COMPLIANCE. Retrieved January 19, 2026.
- Journal of Pharmaceutical Sciences. (1979).
- American Journal of Hospital Pharmacy. (1975).
- Creative Biostructure. (n.d.). Pre-formulation Study Services. Retrieved January 19, 2026.
- PubMed. (2019).
- PubMed. (n.d.).
- Oxford Academic. (2018).
- ResearchGate. (n.d.). Preformulation Studies and Enabling Formulation Selection for an Insoluble Compound at Preclinical Stage-From In Vitro, In Silico to In Vivo | Request PDF.
- ResearchGate. (n.d.). Commonly Used Excipients in Pharmaceutical Suspensions | Request PDF.
- Boston University. (2025).
- Lubrizol. (n.d.). A Guide to Oral Suspensions for Formulation Scientists. Retrieved January 19, 2026.
- Google Patents. (n.d.).
- Preprints.org. (n.d.).
- ResearchGate. (n.d.). (PDF)
- Journal of the American Association for Laboratory Animal Science. (2011).
- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Studies of Sulfonamide-Based Compounds.
- BenchChem. (n.d.). Technical Guide: Physicochemical Properties of 2-Amino-N-butylpropanamide Hydrochloride.
- Guidechem. (n.d.). 3622-84-2 N-Butylbenzenesulfonamide C10H15NO2S, Formula,NMR,Boiling Point,Density,Flash Point.
- NIH National Library of Medicine. (n.d.).
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. CAS 3622-84-2: N-Butylbenzenesulfonamide | CymitQuimica [cymitquimica.com]
- 8. Wholesales N-Butylbenzenesulfonamide CAS 3622-84-2 Suppliers - Jinli Chemical [en.jinlichemical.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preformulation Studies and Enabling Formulation Selection for an Insoluble Compound at Preclinical Stage-From In Vitro, In Silico to In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. scribd.com [scribd.com]
- 16. ondrugdelivery.com [ondrugdelivery.com]
- 17. researchgate.net [researchgate.net]
- 18. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 19. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Utilizing 2-Amino-N-butylbenzenesulfonamide hydrochloride as a Chemical Probe for Carbonic Anhydrase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive overview of 2-Amino-N-butylbenzenesulfonamide hydrochloride, a benzenesulfonamide-class small molecule, for its application as a chemical probe. The benzenesulfonamide scaffold is a cornerstone for the development of inhibitors targeting the zinc-containing metalloenzyme family of carbonic anhydrases (CAs).[1][2] CAs are pivotal in fundamental physiological processes, including pH regulation and CO₂ homeostasis, and their dysregulation is implicated in diseases like glaucoma, epilepsy, and cancer.[3][4] This document details the mechanism of action, provides a robust protocol for assessing its inhibitory activity against carbonic anhydrase, and offers guidance on data interpretation and troubleshooting. The methodologies herein are designed to empower researchers to effectively utilize this probe for target validation and mechanistic studies.[5]
Introduction to this compound
A chemical probe is a selective small molecule used to study the function of a specific protein or pathway in a cellular or organismal context.[5] this compound belongs to the sulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases.[1][6] Its structure features the critical benzenesulfonamide group responsible for coordinating the active site zinc ion in CAs, thereby inhibiting their enzymatic activity. The N-butyl and 2-amino substitutions modulate the compound's physicochemical properties and isoform selectivity.
Table 1: Compound Properties
| Parameter | Value | Source |
|---|---|---|
| IUPAC Name | This compound | Arctom, BLD Pharm |
| CAS Number | 21639-11-2 | [7][8] |
| Molecular Formula | C₁₀H₁₆N₂O₂S · HCl | PubChem |
| Molecular Weight | 276.78 g/mol (hydrochloride salt) | PubChem |
| Solubility | Soluble in DMSO and aqueous buffers. | General Knowledge |
| Purity | >95% (Recommended for biological assays) | Vendor Dependent |
Mechanism of Action: Carbonic Anhydrase Inhibition
Carbonic anhydrases catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[3] This reaction is fundamental to many biological processes. The active site of a CA enzyme contains a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule.
The inhibitory mechanism of sulfonamides like 2-Amino-N-butylbenzenesulfonamide involves the deprotonated sulfonamide group (SO₂NH⁻) acting as a transition-state analog. It displaces the zinc-bound water molecule and coordinates directly with the Zn²⁺ ion in a tetrahedral geometry, effectively blocking the enzyme's catalytic activity.[6]
Experimental Protocol: In Vitro CA Inhibition Assay (Colorimetric)
This protocol outlines a robust method to determine the inhibitory potential of this compound against a specific carbonic anhydrase isoform (e.g., human CA II) using a colorimetric assay.[9] The assay measures the enzyme's esterase activity on the substrate p-nitrophenyl acetate (p-NPA), which is hydrolyzed to the yellow-colored product p-nitrophenol (p-NP), detectable at 400-405 nm.[9][10]
Required Materials
-
Enzyme: Human Carbonic Anhydrase II (e.g., Sigma-Aldrich).
-
Chemical Probe: this compound.
-
Positive Control: Acetazolamide (a well-characterized CA inhibitor).[3]
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
Solvent: Anhydrous DMSO.
-
Equipment: 96-well clear, flat-bottom microplate; multichannel pipettes; microplate reader capable of kinetic measurements at 400-405 nm.
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare in deionized water and store at 4°C.
-
CA Enzyme Stock (1 mg/mL): Dissolve lyophilized CA in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[9]
-
CA Working Solution (e.g., 0.1 mg/mL): On the day of the assay, dilute the CA stock solution in cold Assay Buffer. Keep on ice.
-
Substrate Stock (3 mM p-NPA): Dissolve p-NPA in anhydrous DMSO. Prepare this solution fresh.[9]
-
Compound Stock Solutions (10 mM): Dissolve 2-Amino-N-butylbenzenesulfonamide HCl and Acetazolamide in DMSO. Create a dilution series (e.g., 10-point, 3-fold dilutions) in DMSO to generate a dose-response curve.
Assay Workflow
Step-by-Step Protocol (96-well plate)
All measurements should be performed in triplicate.
-
Plate Setup:
-
Blank Wells (No Enzyme): 178 µL Assay Buffer + 2 µL DMSO.
-
Maximum Activity Wells (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO.
-
Test Compound Wells: 158 µL Assay Buffer + 2 µL of each dilution of the chemical probe.
-
Positive Control Wells: 158 µL Assay Buffer + 2 µL of each dilution of Acetazolamide.
-
-
Enzyme Addition: Add 20 µL of CA Working Solution to all wells except the Blank wells. The total volume is now 180 µL.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes. This step is crucial to allow the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.[3][9]
-
Reaction Initiation: Add 20 µL of the 3 mM p-NPA Substrate Stock to all wells (including Blanks) to start the reaction. The final volume is 200 µL.
-
Data Acquisition: Immediately place the plate in a microplate reader and begin kinetic measurement of absorbance at 405 nm. Record data every 30 seconds for 15-30 minutes.[9]
Data Analysis and Interpretation
-
Calculate Reaction Rates (V): For each well, determine the rate of reaction by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.[9]
-
Correct for Background: Subtract the average rate of the Blank wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [ (V_vehicle - V_inhibitor) / V_vehicle ] * 100 Where V_vehicle is the rate of the vehicle control (Maximum Activity) and V_inhibitor is the rate in the presence of the probe.[9]
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of the probe required to inhibit 50% of the enzyme's activity.
Table 2: Representative Data Summary
| Compound | Target | IC₅₀ (nM) | Hill Slope | Notes |
|---|---|---|---|---|
| 2-Amino-N-butylbenzenesulfonamide HCl | CA II | [Experimental Value] | ~1.0 | The primary experimental result. |
| Acetazolamide (Positive Control) | CA II | 10 - 20 | ~1.0 | Should align with literature values, validating the assay.[3] |
| DMSO (Vehicle Control) | CA II | N/A | N/A | Should exhibit 0% inhibition. |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inaccurate pipetting.- Incomplete mixing.- Edge effects on the plate. | - Calibrate pipettes.- Ensure thorough mixing after each addition.- Avoid using the outermost wells of the plate. |
| No or low signal in Max Activity wells | - Inactive enzyme.- Degraded substrate.- Incorrect buffer pH. | - Use a fresh aliquot of enzyme.- Prepare substrate solution fresh daily.- Verify the pH of the Assay Buffer. |
| High signal in Blank wells | - Spontaneous hydrolysis of p-NPA.- Contamination. | - This is expected to some degree; ensure it is subtracted from all wells.- Use fresh, high-purity reagents. |
| IC₅₀ of positive control is out of range | - Incorrect concentration of enzyme or substrate.- Incorrect incubation times or temperature. | - Optimize enzyme/substrate concentrations.- Standardize all incubation steps precisely. |
References
-
Assay Genie (2023). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) Protocol. Assay Genie. [Link]
-
Angeli, A., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]
-
Akhtar, N., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH. [Link]
-
Ghorab, M. M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link]
-
Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESIS. [Link]
-
Di Cesare Mannelli, L., et al. (2013). Sulfonamides and their isosters as carbonic anhydrase inhibitors. Semantic Scholar. [Link]
-
Hansske, A., et al. (2025). Examples of applications of chemical probes. ResearchGate. [Link]
-
PubChem. N-Butylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
EUbOPEN. Chemical probes. EUbOPEN Consortium. [Link]
Sources
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. assaygenie.com [assaygenie.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arctomsci.com [arctomsci.com]
- 8. 21639-11-2|this compound|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
Application Notes and Protocols for the Quantification of 2-Amino-N-butylbenzenesulfonamide Hydrochloride in Biological Samples
Abstract: This document provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of 2-Amino-N-butylbenzenesulfonamide hydrochloride in biological matrices, such as human plasma and urine. Leveraging the sensitivity and selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS), these protocols are designed for researchers in pharmacology, toxicology, and drug development. The application note details optimized procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and outlines a full validation strategy in accordance with regulatory guidelines.
Introduction and Scientific Background
2-Amino-N-butylbenzenesulfonamide is an amino-substituted derivative of N-butylbenzenesulfonamide (NBBS). NBBS is recognized as a plasticizer used in the manufacturing of polyamides and has been noted for its potential neurotoxic effects.[1] The introduction of an amino group to the benzene ring significantly alters the molecule's polarity and pharmacological properties, necessitating specific and sensitive analytical methods to study its pharmacokinetics (PK) and toxicokinetics (TK). The hydrochloride salt form is often used to improve solubility and stability.
The accurate measurement of this compound in biological samples is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the complexity of biological matrices and the typically low concentrations of analytes, a highly selective and sensitive analytical technique is required. LC-MS/MS is the gold standard for bioanalysis, offering superior specificity through the monitoring of specific precursor-to-product ion transitions.[1][2]
This guide is built upon established methodologies for the analysis of sulfonamides in biological fluids, adapted for the specific physicochemical properties of the target analyte.[3][4]
Analyte Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₀H₁₇ClN₂O₂S | Deduced |
| Molecular Weight | 264.77 g/mol | [5] |
| Free Base MW | 228.32 g/mol | Calculated |
| Free Base Formula | C₁₀H₁₆N₂O₂S | Calculated |
| Predicted LogP | ~1.5 - 2.5 | Estimated |
| Structure (Free Base) | - |
Principle of the Method
The method described herein involves the extraction of 2-Amino-N-butylbenzenesulfonamide from a biological matrix (plasma or urine) followed by instrumental analysis using a reverse-phase ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Causality behind Method Choice:
-
Extraction: A simple protein precipitation (for plasma) or a dilute-and-shoot approach (for urine) is selected for its speed and efficiency in removing major interferences like proteins while ensuring high recovery of the polar analyte.[6][7]
-
Chromatography: Reverse-phase chromatography is chosen to retain the moderately polar analyte and separate it from endogenous matrix components. A C18 stationary phase is a versatile and robust starting point.[3]
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity, minimizing the impact of co-eluting matrix components by monitoring a specific fragmentation pattern unique to the analyte.[8]
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard, >98% purity)
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 2-Amino-N-(butyl-d9)-benzenesulfonamide (recommended for optimal precision)
-
LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH)
-
LC-MS Grade Water
-
Formic Acid (FA), >99% purity
-
Ammonium Acetate
-
Human Plasma (K₂EDTA) and Urine (drug-free)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Stock and Working Solutions Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~2.65 mg of this compound (correcting for the HCl salt to achieve a 1 mg/mL concentration of the free base) and dissolve in 1 mL of MeOH.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare similarly to the analyte stock.
-
Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 ACN:H₂O to create calibration standards and quality control (QC) samples. A typical calibration curve might range from 0.5 ng/mL to 500 ng/mL.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in 50:50 ACN:H₂O.
Sample Preparation Protocols
This protocol is designed for rapid cleanup of plasma samples, removing the majority of proteins that can interfere with the analysis and damage the LC system.
-
Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL polypropylene tube.
-
Add 150 µL of the IS working solution in acetonitrile (this provides a 3:1 ratio of organic solvent to plasma).
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Urine typically has a lower protein content, allowing for a simpler dilution protocol. This minimizes sample handling and potential for analyte loss.
-
Aliquot 50 µL of urine sample (blank, standard, QC, or unknown) into a 1.5 mL polypropylene tube.
-
Add 450 µL of IS working solution (prepared in mobile phase A or a weak solvent mixture).
-
Vortex for 15 seconds.
-
Centrifuge at >12,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
The following are recommended starting conditions and should be optimized for the specific instrumentation used.
Table 2: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| UHPLC System | Agilent 1290 Infinity II, Waters Acquity, or equivalent | High-pressure systems allow for smaller particle columns, leading to better resolution and faster run times. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard C18 column provides good retention for moderately polar compounds. The short length enables rapid analysis. |
| Column Temp. | 40°C | Increases efficiency and reduces viscosity, improving peak shape. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good peak shape for many compounds. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Vol. | 5 µL | Balances sensitivity with on-column loading. |
| Gradient | 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B) | A rapid gradient to elute the analyte quickly, followed by a wash and re-equilibration step. |
Table 3: Mass Spectrometry Parameters (Hypothetical)
| Parameter | Recommended Setting | Rationale |
| MS System | Sciex 6500+, Waters Xevo TQ-S, or equivalent | Modern triple quadrupole instruments provide the required sensitivity and speed. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amino group on the analyte is readily protonated. |
| Precursor Ion [M+H]⁺ | m/z 229.1 | Based on the calculated molecular weight of the free base (C₁₀H₁₆N₂O₂S). |
| Product Ions | m/z 156.1 (Quantifier), m/z 92.1 (Qualifier) | Predicted fragmentation: Loss of the N-butylsulfonamide side chain (SO₂NHC₄H₉) or cleavage of the S-N bond. These must be confirmed experimentally by infusing the analyte. |
| IS Precursor Ion | m/z 238.2 (for d9-IS) | Reflects the mass increase from the stable isotopes. |
| IS Product Ion | m/z 156.1 | The fragmentation is expected to be identical to the unlabeled analyte. |
| Source Temp. | 550°C | Optimized for efficient desolvation. |
| Gas 1 (Nebulizer) | 50 psi | Optimized for proper spray formation. |
| Gas 2 (Heater) | 60 psi | Optimized for desolvation. |
| Collision Gas | Nitrogen | Standard for collision-induced dissociation. |
Note: All MS parameters, especially collision energies and ion transitions, MUST be optimized experimentally by infusing a standard solution of the analyte.
Method Validation Strategy
A full bioanalytical method validation must be conducted to ensure the reliability of the data, following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).
Key Validation Parameters
Table 4: FDA Bioanalytical Method Validation Acceptance Criteria
| Parameter | Purpose | Key Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components at the analyte's retention time. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the degree of scatter. | Three QC levels (Low, Mid, High) analyzed in 5 replicates. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Calibration Curve | Demonstrate the relationship between instrument response and analyte concentration. | Minimum of 6 non-zero standards. R² ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within 80-120% and precision ≤20%. |
| Matrix Effect | Assess the suppression or enhancement of ionization by matrix components. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15% across different lots of matrix. |
| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | Ensure analyte integrity under various storage and handling conditions. | Mean concentration of stability samples must be within ±15% of nominal concentration. Includes freeze-thaw, bench-top, long-term, and post-preparative stability. |
Data Visualization and Workflows
Overall Bioanalytical Workflow
The following diagram illustrates the complete process from sample receipt to final data reporting.
Caption: End-to-end bioanalytical workflow diagram.
Sample Preparation Logic
This diagram outlines the decision process and steps for preparing plasma and urine samples.
Caption: Decision workflow for sample preparation.
Conclusion
The protocols detailed in this application note provide a robust framework for the quantitative analysis of this compound in biological samples. By combining efficient sample preparation with the specificity of LC-MS/MS, this method is capable of achieving the low detection limits required for pharmacokinetic and toxicological studies. Adherence to the outlined validation strategy is essential to ensure that the method is reliable, reproducible, and fit for purpose in a regulatory environment. Researchers should use this guide as a starting point, with the understanding that instrument-specific optimization is a prerequisite for successful implementation.
References
-
Khan, I., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Retrieved from [Link]
-
ExportersIndia. (n.d.). 2-Amino -N- butylbenzene sulfonamide hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Butylbenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminobenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma.
-
National Center for Biotechnology Information. (n.d.). 2-Amino-N-butylbenzamide. PubChem Compound Database. Retrieved from [Link]
- Northey, E. H. (1948). The Sulfonamides and Allied Compounds. Journal of the American Chemical Society.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Tanna, S., et al. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. ResearchGate. Retrieved from [Link]
-
CRM LABSTANDARD. (n.d.). N-Butylbenzenesulfonamide solution. Retrieved from [Link]
-
Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water. Retrieved from [Link]
-
Samanidou, V. F., et al. (2014). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
The Human Metabolome Database. (2021). Benzenesulfonamide, N-(((1,1-dimethylethyl)amino)carbonyl)-2-((4-methylphenyl)amino)-5-nitro-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzenesulfonamide, N-butyl- (CAS 3622-84-2). Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. Retrieved from [Link]
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"high-throughput screening of a 2-Amino-N-butylbenzenesulfonamide hydrochloride library"
Application Note & Protocol
High-Throughput Screening of a 2-Amino-N-butylbenzenesulfonamide Hydrochloride Library for the Identification of Novel Enzyme Inhibitors
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel bioactive compounds.[1][2] This application note provides a comprehensive, field-proven guide for conducting an HTS campaign against a focused library of this compound derivatives. Sulfonamides are a well-established class of pharmacophores known for their antimicrobial properties, primarily through the inhibition of the folate biosynthesis pathway.[3][4][5] We present a detailed protocol for a robust, fluorescence-based enzymatic assay designed to identify inhibitors of a hypothetical bacterial enzyme, Dihydropteroate Synthase (DHPS), a key enzyme in this pathway.[4][6] The guide covers all critical stages of an HTS campaign, including assay development and optimization, the primary screening workflow, data analysis, and a multi-step hit validation cascade. By explaining the scientific rationale behind each protocol step, this document serves as a practical resource for researchers aiming to implement a successful screening campaign and progress from a compound library to validated, tractable hits.
Introduction: The Rationale for Screening Sulfonamides
The sulfonamide moiety is a privileged scaffold in medicinal chemistry, most famously recognized for its role in the development of the first broadly effective systemic antibacterial agents ("sulfa drugs").[4] The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the de novo synthesis of folic acid in bacteria.[5][7] Because humans acquire folate from their diet, drugs targeting this pathway can achieve selective toxicity against microbes.[4]
The 2-Amino-N-arylbenzenesulfonamide core represents a versatile chemical starting point. The library , composed of this compound salts, offers favorable solubility characteristics for aqueous screening buffers and provides a focused set of analogs to explore preliminary structure-activity relationships (SAR) directly from the primary screen.[8]
This guide details a complete workflow designed to identify potent and specific inhibitors of DHPS from this library, providing a blueprint for discovering new chemical matter for potential therapeutic development.
Assay Principle: A Coupled Enzyme Fluorescence Assay
To enable high-throughput screening, a robust and sensitive assay is required. We describe a coupled enzymatic assay that links the activity of DHPS to the generation of a fluorescent signal. This indirect measurement approach is common in HTS when the direct product of the target enzyme is not easily detectable.[9]
Mechanism:
-
Target Reaction: Dihydropteroate Synthase (DHPS) catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate and pyrophosphate (PPi).
-
Coupling Reaction: In the presence of the enzyme pyrophosphatase, the PPi product is hydrolyzed into two molecules of inorganic phosphate (Pi).
-
Detection Reaction: A commercially available phosphate detection system is used, where inorganic phosphate reacts with a substrate (e.g., Amplex Red) in the presence of a coupling enzyme (e.g., purine nucleoside phosphorylase and xanthine oxidase) to produce the highly fluorescent compound, resorufin.
In this system, active DHPS produces PPi, leading to a high fluorescence signal. Compounds from the library that inhibit DHPS will block this cascade, resulting in a low fluorescence signal. This "signal-off" assay format provides a clear and quantifiable readout for inhibitor activity.
Hypothetical Signaling Pathway Diagram
Caption: Coupled assay principle for DHPS inhibition.
Materials and Library Specifications
Reagents & Equipment
-
Enzymes: Recombinant Dihydropteroate Synthase (DHPS), Pyrophosphatase.
-
Substrates: p-Aminobenzoic acid (PABA), Dihydropterin pyrophosphate (DHPP).
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5.
-
Detection Kit: Commercial fluorescence-based phosphate detection kit.
-
Control Compounds: Sulfamethoxazole (Positive Control Inhibitor), DMSO (Negative Control).
-
Microplates: 384-well, black, solid-bottom microplates.[1][10]
-
Instrumentation: Automated liquid handler, multi-mode microplate reader with fluorescence detection (Excitation/Emission suitable for resorufin, e.g., ~535/588 nm[9]), plate sealer.
Compound Library Specifications
The characteristics of the screening library are critical for a successful campaign.[10]
| Parameter | Specification | Rationale |
| Library Name | This compound Library | Focused library for targeted screening and initial SAR. |
| Number of Compounds | 5,000 | A manageable size for a focused screen while providing chemical diversity. |
| Storage Format | 384-well plates, 10 mM in 100% DMSO | Standard industry format for automation and long-term stability.[1] |
| Purity | >95% for all compounds | Ensures that observed activity is due to the intended molecule. |
| Confirmation | All compounds confirmed by LC-MS and ¹H-NMR | Guarantees structural integrity and identity of the library members. |
| Salt Form | Hydrochloride | Enhances aqueous solubility, crucial for avoiding compound precipitation in the assay. |
Phase 1: Assay Development & Validation Protocol
Before commencing the full screen, the assay must be miniaturized to a 384-well format and validated to ensure it is robust and reproducible.[11]
Step-by-Step Protocol: Assay Miniaturization & Optimization
-
Enzyme Titration:
-
Objective: Determine the minimal enzyme concentration that yields a robust signal.
-
Method: Perform the assay with a serial dilution of DHPS while keeping substrate concentrations fixed at a level above their Km values.
-
Analysis: Select the concentration in the linear response range that gives a signal-to-background ratio of >10.
-
-
Substrate Concentration (Km Determination):
-
Objective: Determine the Michaelis-Menten constant (Km) for each substrate (PABA and DHPP).
-
Method: Titrate one substrate while keeping the other saturated. Fit the data to the Michaelis-Menten equation.
-
Causality: Running the final assay with substrate concentrations at or near their Km values ensures that the assay is sensitive to competitive inhibitors.
-
-
DMSO Tolerance:
-
Objective: Determine the highest concentration of DMSO that does not significantly impact enzyme activity.
-
Method: Run the assay with a serial dilution of DMSO (e.g., from 5% down to 0.1%).
-
Analysis: Plot enzyme activity vs. DMSO concentration. The final screening concentration should be well below the point where inhibition is observed (typically ≤1% DMSO).
-
-
Assay Robustness (Z'-Factor Calculation):
-
Objective: To statistically validate the assay's suitability for HTS. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[11]
-
Protocol:
-
Prepare a 384-well plate.
-
In half the wells (n=192), perform the assay with the positive control inhibitor (e.g., 50 µM Sulfamethoxazole). These are your "min signal" wells.
-
In the other half (n=192), perform the assay with DMSO vehicle. These are your "max signal" wells.
-
Incubate and read the plate as planned for the HTS.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
-
Acceptance Criteria: The assay is deemed ready for HTS when a Z'-factor > 0.5 is consistently achieved.
-
Summary of Optimized Assay Parameters
| Parameter | Optimized Value | Justification |
| Final Assay Volume | 20 µL | Reduces reagent cost and is compatible with 384-well plates. |
| DHPS Concentration | 5 nM | Lowest concentration giving a robust signal in the linear range. |
| PABA Concentration | 15 µM (at Km) | Ensures sensitivity to competitive inhibitors. |
| DHPP Concentration | 10 µM (at Km) | Ensures sensitivity to competitive inhibitors. |
| Final DMSO Concentration | 0.5% | Well-tolerated by the enzyme system. |
| Incubation Time | 45 minutes at 25°C | Sufficient time for the reaction to proceed within the linear range. |
| Z'-Factor | 0.78 | Indicates an excellent, highly robust assay suitable for HTS. |
Phase 2: High-Throughput Screening Workflow
The HTS phase involves the automated screening of the entire compound library.[12]
HTS Workflow Diagram
Caption: Automated high-throughput screening workflow.
Step-by-Step HTS Protocol
-
Library Plate Preparation: Thaw the library stock plates. Create intermediate plates by diluting compounds to 2 mM in DMSO.
-
Compound Transfer: Using an automated acoustic liquid handler, transfer 100 nL from the intermediate plates to the 384-well black assay plates. This results in a final compound concentration of 10 µM in the 20 µL assay volume.
-
Plate Layout: Each plate must include controls for robust data normalization.
| Well Type | Compound | Number of Wells | Purpose |
| Sample | Library Compound | 352 | Test compound activity. |
| Negative Control | DMSO | 16 | Represents 0% inhibition (max signal). |
| Positive Control | 50 µM Sulfamethoxazole | 16 | Represents 100% inhibition (min signal). |
-
Reagent Addition:
-
Add 10 µL of 2x enzyme/substrate mix (DHPS, PABA, DHPP, Pyrophosphatase in assay buffer) to all wells.
-
Seal the plates and centrifuge briefly (1 min at 1000 rpm) to collect the contents at the bottom.
-
-
Incubation: Incubate the plates for 45 minutes at room temperature, protected from light.
-
Detection:
-
Add 10 µL of 1x detection reagent mix to all wells.
-
Incubate for a further 15 minutes to allow the fluorescent signal to develop.
-
-
Data Acquisition: Read the plates on a multi-mode plate reader (Excitation: 535 nm, Emission: 588 nm).
Phase 3: Data Analysis & Hit Validation
Distinguishing true hits from inactive compounds and false positives is a critical challenge.[13] A disciplined, multi-step validation process is essential.[14][15]
Primary Data Analysis & Hit Selection
-
Normalization: For each plate, calculate the percent inhibition for each sample well using the plate-specific controls: % Inhibition = 100 * (1 - (Signal_Sample - Mean_Positive) / (Mean_Negative - Mean_Positive))
-
Hit Criteria: A primary "hit" is defined as any compound exhibiting a percent inhibition greater than 3 standard deviations from the mean of the sample population, or more simply, >50% inhibition.
-
Initial Triage: Filter out known Pan-Assay Interference Compounds (PAINS) using established computational filters.[14] This step is crucial to remove promiscuous compounds that show activity in many assays through non-specific mechanisms.
Hit Validation Cascade
The goal of hit validation is to confirm the activity of the primary hits and eliminate artifacts.[16]
-
Hit Confirmation (Re-test):
-
Objective: Confirm the activity of hits from the primary screen.
-
Method: "Cherry-pick" the primary hits from the library plates and re-test them in the primary assay in triplicate.
-
Outcome: Only compounds that reproduce their activity are considered "Confirmed Hits."
-
-
Dose-Response Analysis (IC₅₀ Determination):
-
Objective: To determine the potency of confirmed hits.
-
Method: Perform a 10-point, 3-fold serial dilution for each confirmed hit (e.g., from 100 µM to 5 nM).
-
Analysis: Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
-
Orthogonal Assay:
-
Objective: To rule out false positives caused by assay-specific artifacts (e.g., fluorescence interference).
-
Method: Test the confirmed, potent hits in a different assay format that measures a different output. For example, a label-free method like mass spectrometry that directly measures substrate-to-product conversion.
-
Causality: If a compound is a true inhibitor of the enzyme, it should be active regardless of the detection method.
-
Example Hit Validation Data
| Compound ID | Primary Screen % Inhibition | Confirmed Hit? (Y/N) | IC₅₀ (µM) | Active in Orthogonal Assay? (Y/N) | Status |
| Cmpd-001 | 85.2% | Y | 2.5 | Y | Validated Hit |
| Cmpd-002 | 62.1% | Y | >100 | N | False Positive |
| Cmpd-003 | 78.9% | Y | 5.1 | Y | Validated Hit |
| Cmpd-004 | 55.4% | N | - | - | Not Confirmed |
| Cmpd-005 | 92.5% | Y | 0.8 | Y | Validated Hit (Potent) |
Troubleshooting Common HTS Issues
Variability and unforeseen issues can arise during an HTS campaign.[17]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | 1. Reagent instability/degradation.[18]2. Inconsistent liquid handling.3. Incorrect control concentrations. | 1. Prepare fresh reagents daily; check storage conditions.2. Calibrate and prime liquid handlers; ensure no air bubbles.3. Verify control compound potency and concentrations. |
| High Plate-to-Plate Variability | 1. Temperature or incubation time fluctuations.2. Edge effects in plates. | 1. Ensure consistent incubation conditions for all plates.2. Use a plate shaker for mixing; consider ignoring outer wells in analysis if necessary.[18] |
| High Percentage of "Hits" (>2%) | 1. Assay is sensitive to non-specific inhibition.2. Systematic error (e.g., one reagent added incorrectly). | 1. Add a detergent (e.g., 0.01% Triton X-100) to the assay buffer to reduce aggregation.2. Review automation protocols and reagent preparation logs. |
| Confirmed Hits are Inactive in Dose-Response | 1. Original hit was a statistical anomaly.2. Compound degradation in the source plate. | 1. This is expected for some primary hits; focus on reproducible compounds.2. Order a fresh, powdered sample of the hit compound for confirmation.[11] |
Conclusion
This application note provides a robust and validated framework for the high-throughput screening of a this compound library. By following a systematic process of rigorous assay development, automated primary screening, and a stringent hit validation cascade, researchers can confidently identify and prioritize tractable hit compounds for further investigation. This protocol emphasizes the importance of understanding the scientific principles behind each step, ensuring that the final hit list consists of high-quality chemical matter suitable for progression into hit-to-lead and lead optimization programs.[15][19]
References
- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. (Note: This is a representative reference for the general principles of drug discovery; a direct URL is not provided by the search tool, but the article is widely accessible through academic search engines).
-
BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
-
Assay Genie. High-Throughput Screening (HTS) Assays. [Link]
-
Charles River Laboratories. Hit Identification (Hit ID). [Link]
-
PubMed Central. High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. [Link]
-
bioRxiv. (2024). A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes. [Link]
-
PubMed. Assay Development for High-Throughput Drug Screening Against Mycobacteria. [Link]
-
National Institutes of Health (NIH). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. [Link]
-
PubMed. Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3 H)-quinazolinone. [Link]
-
GoodRx Health. (2022). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]
-
Dispendix. (2023). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]
-
MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]
-
SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
NCBI Bookshelf. (2012). HTS Assay Validation. [Link]
-
EXCLI Journal. (2023). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
-
Assay Genie. 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
-
Oncodesign Services. Hit identification and validation services. [Link]
-
Wikipedia. Sulfonamide (medicine). [Link]
-
Axxam S.p.A. Challenges of HTS in early-stage drug discovery. [Link]
-
Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]
-
Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
-
ResearchGate. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]
-
MSD Manual Professional Edition. Sulfonamides. [Link]
-
Evotec. (2023). How To Optimize Your Hit Identification Strategy. [Link]
-
PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. [Link]
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- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3 H)-quinazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. High-Throughput Screening (HTS) for Drug Discovery | Thermo Fisher Scientific - HK [thermofisher.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-N-butylbenzenesulfonamide Hydrochloride
Welcome to the technical support center for the synthesis of 2-Amino-N-butylbenzenesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthesis. Here, we address specific issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
I. Troubleshooting Guide: Common Synthesis Issues
This section directly addresses the most frequently encountered problems during the synthesis of this compound, providing causative explanations and actionable solutions.
Issue 1: Consistently Low Yield of the Desired Product
Q1: My reaction yield for 2-Amino-N-butylbenzenesulfonamide is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low yields in sulfonamide synthesis are a common challenge and can often be attributed to several key factors. The primary culprits are typically related to the reactivity of the starting materials and the reaction conditions.
-
Hydrolysis of the Sulfonyl Chloride: 2-Aminobenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis by moisture, which converts it to the unreactive 2-aminobenzenesulfonic acid.[1]
-
Suboptimal Base Selection: A base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction.[1][2] If the base is too weak or nucleophilic, it can either fail to drive the reaction forward or compete with the n-butylamine, leading to unwanted side products.
-
Side Reactions: The presence of the amino group on the benzenesulfonyl chloride can lead to polymerization if not properly managed. The sulfonyl chloride group of one molecule can react with the amino group of another.[3]
Solutions & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Reaction Conditions | Maintain strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] | To prevent the hydrolysis of the highly reactive 2-aminobenzenesulfonyl chloride. |
| Base Selection | Use a non-nucleophilic organic base like pyridine or triethylamine in at least a stoichiometric amount (1.1-1.5 equivalents).[1] | These bases effectively neutralize the HCl byproduct without competing with the n-butylamine nucleophile.[1] |
| Reagent Addition | Add the 2-aminobenzenesulfonyl chloride solution dropwise to a cooled (0-5 °C) solution of n-butylamine and the non-nucleophilic base.[4] | Slow, controlled addition helps to manage the exothermic nature of the reaction and minimizes the risk of side reactions, including polymerization.[4] |
| Solvent Choice | Utilize aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).[2] | These solvents are generally inert to the reactants and facilitate good solubility. |
Issue 2: Complex Product Mixture and Purification Difficulties
Q2: After the reaction, I'm observing multiple spots on my TLC plate, and purification by column chromatography is proving difficult. What are the potential byproducts and how can I simplify the purification?
A2: A complex product mixture often indicates the presence of side products. In this specific synthesis, the likely culprits are the unreacted starting materials, the hydrolyzed sulfonyl chloride, and potentially a bis-sulfonated product.
-
Unreacted Starting Materials: Incomplete reaction will leave both 2-aminobenzenesulfonyl chloride and n-butylamine in the mixture.
-
2-Aminobenzenesulfonic Acid: This is the product of sulfonyl chloride hydrolysis and can complicate purification due to its high polarity.
-
Bis-sulfonated Amine: It is possible for a primary amine to react with two molecules of the sulfonyl chloride, though this is less common under controlled conditions.
Purification Strategy:
A well-planned aqueous workup is critical for simplifying the crude product mixture before chromatographic purification.
Optimized Aqueous Workup Protocol:
-
Upon reaction completion, dilute the reaction mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with:
-
1M HCl (aq): This will protonate and remove excess n-butylamine and any non-nucleophilic base (e.g., pyridine, triethylamine) into the aqueous layer.[1]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (aq): This will neutralize any remaining acidic components, including the HCl salt of your product if formed, and help remove the sulfonic acid byproduct.
-
Brine (saturated NaCl solution): This helps to remove residual water from the organic layer and aids in phase separation.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
This workup procedure should significantly clean up your crude product, making subsequent purification by column chromatography more effective. For chromatography, a good starting point for the eluent system is a mixture of hexanes and ethyl acetate, gradually increasing the polarity.[5]
Workflow for Troubleshooting Purification
Caption: Troubleshooting workflow for purification.
Issue 3: Formation of the Hydrochloride Salt
Q3: How do I effectively form and isolate the final this compound salt?
A3: The hydrochloride salt is typically formed after the free base has been synthesized and purified. This is a crucial step for improving the compound's stability and solubility in aqueous media.
Protocol for Hydrochloride Salt Formation:
-
Dissolve the purified 2-Amino-N-butylbenzenesulfonamide free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or methanol.[6]
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) dropwise with stirring.[7]
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities.
-
Dry the product under vacuum to obtain the final this compound.
Characterization: The formation of the salt and the purity of the final product should be confirmed using analytical techniques such as NMR, Mass Spectrometry, and HPLC.[7]
II. Frequently Asked Questions (FAQs)
Q: Why is temperature control so important during the initial reaction?
A: The reaction between an amine and a sulfonyl chloride is generally exothermic.[4] Without proper temperature control, the increased heat can lead to an acceleration of side reactions, potentially resulting in the formation of unwanted byproducts and a decrease in the overall yield. Cooling the reaction mixture, especially during the addition of the sulfonyl chloride, allows for better control over the reaction rate.[4]
Q: Can I use a different base, like sodium hydroxide?
A: It is generally not recommended to use strong inorganic bases like sodium hydroxide in the main reaction mixture. These can promote the hydrolysis of the sulfonyl chloride, significantly reducing the amount of starting material available to react with the n-butylamine.[1] Non-nucleophilic organic bases are the preferred choice.
Q: My final product is an oil instead of a solid. What should I do?
A: If the free base is an oil, it can sometimes be induced to crystallize by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal if one is available. If it remains an oil, proceeding with the hydrochloride salt formation will often yield a solid product that is easier to handle and purify.[8]
Q: What is a good way to monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the starting materials and the formation of the product. The reaction is considered complete when the limiting reagent (typically the sulfonyl chloride) is no longer visible on the TLC plate.
General Synthesis Workflow
Caption: A generalized workflow for the synthesis.
III. References
-
Google Patents. (n.d.). US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma. Retrieved from
-
Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Amino-N-butylbenzenesulfonamide hydrochloride
Welcome to the technical support guide for 2-Amino-N-butylbenzenesulfonamide hydrochloride (CAS No: 21639-11-2).[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility issues encountered during in vitro and in vivo assays. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring you can make informed decisions to maintain the integrity of your experimental data.
Poor compound solubility is a significant hurdle in drug discovery, potentially leading to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[4] This guide is designed to equip you with the strategies needed to ensure your compound is fully solubilized in your assays, leading to reliable and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubility of this compound.
Q1: What is the best solvent for creating a primary stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration primary stock solutions (e.g., 10-20 mM).[5] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it ideal for most small molecules used in drug discovery.[5] For this compound, its structure—containing a polar sulfonamide, an ionizable amine hydrochloride, and a nonpolar N-butyl group—makes DMSO a suitable choice. Always use anhydrous, high-purity DMSO to prevent water absorption, which can lower the solubility of compounds over time.[4]
Q2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. Why does this happen and what can I do?
A2: This is a common phenomenon known as "crashing out" and occurs because the compound, while soluble in 100% DMSO, has poor solubility in the final aqueous buffer.[6][7] The dramatic change in solvent polarity upon dilution reduces the compound's solubility limit. This is a measure of kinetic solubility , which is relevant for assays where a compound is first dissolved in an organic solvent.[8][9][10]
To mitigate this, consider the following:
-
Reduce the final assay concentration: The most straightforward approach is to lower the highest concentration in your dose-response curve to stay below the solubility limit.[4]
-
Modify the dilution protocol: Perform a serial or stepwise dilution. Instead of a single large dilution, create an intermediate dilution in a mix of DMSO and aqueous buffer before the final dilution into the assay medium.[11]
-
Increase the final DMSO concentration: Many cell-based assays can tolerate up to 0.5% DMSO, while some enzymatic assays can tolerate 1% or even higher.[12][13] Always determine the maximum DMSO tolerance for your specific assay by running a vehicle control.[12]
Q3: Can I use heating or sonication to dissolve my compound?
A3: Yes, gentle warming (e.g., 37°C) and sonication can be effective methods to aid dissolution, especially for compounds that are slow to dissolve.[13][14] These techniques provide the energy needed to break the crystal lattice of the solid compound. However, use caution:
-
Thermal Stability: Ensure the compound is stable at the temperature used. Prolonged or excessive heating can lead to degradation.
-
Supersaturation: Be aware that heating can create a supersaturated solution. The compound may precipitate out as the solution cools to room temperature.[8] Always inspect the solution for precipitation after it has returned to ambient temperature before use.[14]
Q4: How does the hydrochloride salt form affect the solubility of 2-Amino-N-butylbenzenesulfonamide?
A4: Forming a hydrochloride salt of a basic compound (like one containing an amino group) is a common strategy to increase aqueous solubility.[15] The salt form is ionic and generally more water-soluble than the corresponding free base. However, the solubility of hydrochloride salts is highly pH-dependent.[16][17] At lower pH, the amino group is protonated (R-NH3+), which is the more soluble form. As the pH increases towards and above the pKa of the amine, it deprotonates to the less soluble free base (R-NH2), which can cause precipitation.[18] Additionally, in buffers with high chloride concentrations (like those containing NaCl), the "common ion effect" can sometimes decrease the solubility of a hydrochloride salt.[16][19]
Q5: What are the risks of using a compound that is not fully dissolved in my assay?
A5: Using a suspension instead of a true solution can severely compromise your data quality.[4][6] Potential issues include:
-
Inaccurate Concentration: The actual concentration of the dissolved compound is lower than the nominal concentration, leading to a right-shifted (less potent) dose-response curve.[6]
-
False Negatives: A potentially active compound may appear inactive because its concentration in solution is below the effective level.[6]
-
False Positives: Compound aggregates or precipitates can sometimes cause non-specific effects, such as enzyme inhibition or light scattering in optical assays, leading to false-positive results.[6]
-
Poor Reproducibility: The amount of precipitate can vary between wells and experiments, leading to high data variability.[4]
-
Equipment Issues: Precipitates can clog the sensitive tips and tubing of automated liquid handlers used in high-throughput screening (HTS).[6]
Part 2: In-Depth Troubleshooting Guide
This section provides structured, step-by-step guidance for resolving specific solubility problems.
Issue 1: Compound Precipitates in Aqueous Buffer Upon Dilution
Symptoms:
-
The assay plate appears cloudy or contains visible particles after adding the compound.
-
High variability or non-reproducible results in dose-response experiments.
-
Absorbance or fluorescence readings are inconsistent or show high background noise.
Root Cause Analysis & Solution Workflow:
This workflow provides a systematic approach to identifying the cause and implementing a solution.
Caption: Troubleshooting workflow for compound precipitation.
Detailed Protocols:
Protocol 1: Optimizing DMSO Concentration
-
Determine Assay Tolerance: Prepare your standard assay buffer containing a range of DMSO concentrations (e.g., 0.1%, 0.5%, 1%, 2%). Run your assay with only the vehicle control at these DMSO levels.
-
Analyze Performance: Identify the highest DMSO concentration that does not significantly affect the assay's performance (e.g., enzyme activity, cell viability). This is your new maximum allowable DMSO concentration.
-
Adjust Stock Concentration: Recalculate the stock concentration needed to achieve your desired final compound concentration while staying within the new DMSO limit. For example, to achieve a 100 µM final concentration in 1% DMSO, you would need a 10 mM stock solution.
Protocol 2: Using Co-solvents or Solubilizing Excipients If increasing DMSO is not feasible, other agents can be used to improve solubility.[11][20]
| Solubilizing Agent | Mechanism of Action | Typical Concentration | Key Considerations |
| PEG 400 | Co-solvent; reduces the polarity of the aqueous medium. | 1-10% | Can affect protein stability and cell membranes at high concentrations. |
| Ethanol | Co-solvent; similar to PEG 400. | 1-5% | More volatile than other solvents; can have biological effects.[21] |
| Tween® 80 / Triton™ X-100 | Non-ionic surfactants; form micelles that encapsulate the hydrophobic compound. | 0.01-0.1% | Can interfere with some assays or disrupt cell membranes. Check for critical micelle concentration (CMC). |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes where the hydrophobic compound sits inside the cyclodextrin's lipophilic cavity.[22][23] | 1-10 mM | Can sometimes extract cholesterol from cell membranes. Very effective for many compounds.[24] |
Experimental Workflow: Testing a Solubilizing Excipient
-
Prepare a concentrated stock of the excipient (e.g., 100 mM HP-β-CD in water).
-
In a test tube, add the excipient stock to your aqueous assay buffer to achieve the desired final concentration (e.g., 5 mM HP-β-CD).
-
Add the this compound DMSO stock solution to the excipient-containing buffer.
-
Vortex gently and allow to equilibrate for 15-30 minutes.
-
Visually inspect for precipitation. For a more quantitative measure, use nephelometry to measure turbidity.
Sources
- 1. 2-Amino -N- butylbenzene sulfonamide hydrochloride Supplier in Mumbai, 2-Amino -N- butylbenzene sulfonamide hydrochloride Trader, Maharashtra [chemicalmanufacturers.in]
- 2. 21639-11-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound CAS#: 21639-11-2 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
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- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. wjbphs.com [wjbphs.com]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
"stability problems with 2-Amino-N-butylbenzenesulfonamide hydrochloride in solution"
Technical Support Center: 2-Amino-N-butylbenzenesulfonamide Hydrochloride
A Guide to Understanding and Overcoming Solution Stability Challenges
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. As Senior Application Scientists, we have compiled field-proven insights and foundational scientific principles to help you anticipate, troubleshoot, and resolve issues you may encounter during your experiments.
Fundamental Stability Profile
This compound is an organic compound featuring a primary aromatic amine, a sulfonamide linkage, and an N-butyl group. The hydrochloride salt form generally enhances its aqueous solubility compared to the free base. However, the molecule's stability in solution is not absolute and is governed by several factors, primarily its susceptibility to hydrolysis, oxidation, and photodegradation.
The sulfonamide group (-SO₂NH-) is relatively robust but can undergo cleavage under harsh acidic or basic conditions.[1][2] The primary amino group (-NH₂) on the benzene ring is a potential site for oxidation.[3] Furthermore, like many aromatic compounds, the entire structure can be sensitive to light.[4][5] Understanding these inherent liabilities is the first step toward designing stable formulations and robust experimental protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses frequent problems encountered when working with this compound in solution, presented in a direct question-and-answer format.
Q1: My compound precipitates out of my aqueous buffer after preparation. What is causing this?
A1: Precipitation is most commonly linked to pH-dependent solubility. 2-Amino-N-butylbenzenesulfonamide is an amphoteric molecule, but its hydrochloride salt form means it is supplied in a protonated, more water-soluble state.
-
Causality: The solubility of sulfonamides can be lowest near their isoelectric point. If the pH of your buffer is raised, the protonated amine can deprotonate, reducing its charge and overall aqueous solubility, leading to precipitation. While sulfonamides can become more soluble again at very high pH due to deprotonation of the sulfonamide nitrogen, this is often outside the typical physiological or experimental pH range.[6]
-
Immediate Troubleshooting Steps:
-
Verify pH: Measure the final pH of your solution after the compound has been added. The addition of the hydrochloride salt can slightly lower the pH of an unbuffered or weakly buffered solution.
-
Re-dissolution: Try lowering the pH of the solution by adding a small amount of dilute HCl to see if the precipitate redissolves. This confirms a pH-solubility issue.
-
-
Long-Term Strategy:
-
Buffer Selection: Use a buffer system with adequate capacity to maintain the desired pH, especially if you are working near the pKa of the amino group. Aim for a pH well below the pKa to keep the amine fully protonated and solubilized.
-
Co-solvents: If working at a pH where solubility is intrinsically low, consider the addition of a water-miscible organic co-solvent like DMSO, ethanol, or acetonitrile. Always perform a solvent stability study to ensure the co-solvent does not accelerate degradation.
-
Q2: I observe new, unexpected peaks in my HPLC/LC-MS analysis over time. Is this degradation?
A2: The appearance of new peaks is a strong indicator of chemical degradation. The identity of these peaks depends on the storage conditions (solvent, pH, temperature, light exposure). Forced degradation studies are essential for identifying potential degradation products.[7][8]
-
Causality: The primary degradation pathways for sulfonamides are hydrolysis, oxidation, and photolysis.[1][5][9]
-
Hydrolysis: Under strongly acidic or basic conditions, the S-N bond can cleave, yielding 2-aminobenzenesulfonic acid and n-butylamine.[1][10] Sulfonamides are generally more stable to hydrolysis at neutral to slightly alkaline pH.[2]
-
Oxidation: The primary aromatic amine is susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or peroxides in your solvents.[3][9] This can lead to the formation of colored products or complex mixtures.
-
Photodegradation: Exposure to UV or even ambient light can promote degradation, often via radical mechanisms, leading to a variety of products.[4][11]
-
-
Troubleshooting & Validation Workflow:
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil.
-
De-gas Solvents: To minimize oxidation, sparge your solvents and buffers with an inert gas like nitrogen or argon before use.
-
Control Temperature: Store stock and working solutions at recommended temperatures (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles.
-
Perform a Forced Degradation Study: Intentionally stress the compound under acidic, basic, oxidative, and photolytic conditions to generate and identify potential degradants. This provides a "fingerprint" of degradation products to look for in your stability samples. (See Protocol 1).
-
Q3: The potency or measured concentration of my stock solution is decreasing over time. How can I prevent this?
A3: A decrease in potency is a direct result of degradation. The key is to identify the primary degradation pathway and implement specific mitigation strategies.
-
Causality: The rate of degradation is highly dependent on environmental factors. High temperatures accelerate most degradation reactions, while the presence of water, oxygen, and light can enable specific hydrolytic, oxidative, and photolytic pathways.[12]
-
Mitigation Strategies:
-
Solvent Choice: For long-term storage, consider using a non-aqueous, aprotic solvent like anhydrous DMSO or acetonitrile, where hydrolytic and certain oxidative pathways are minimized. Prepare aqueous working solutions fresh daily.
-
pH Control: If aqueous solutions are necessary, buffer them at a pH where the compound shows maximum stability, typically in the slightly acidic to neutral range for sulfonamides to balance solubility and hydrolysis.[13]
-
Use of Additives: In some cases, antioxidants (e.g., BHT, ascorbic acid) or chelating agents (e.g., EDTA to sequester metal ions) can be added to the formulation to inhibit oxidative degradation.[12] Compatibility and potential interference with your assay must be verified.
-
Key Degradation Pathways
Understanding the chemical transformations this compound can undergo is critical for interpreting stability data.
Caption: Primary degradation pathways for 2-Amino-N-butylbenzenesulfonamide.
-
Hydrolysis: This involves the cleavage of the sulfonamide (S-N) bond. It is typically catalyzed by strong acids or bases.[1] Many sulfonamides exhibit greater stability in the pH range of 4-8.[2]
-
Oxidation: The primary aromatic amine is the most likely site of oxidation. This can be initiated by atmospheric oxygen, trace metal contaminants, or oxidizing agents, potentially forming nitroso, nitro, or polymeric species.[3][14]
-
Photolysis: Aromatic compounds can absorb UV light, leading to excited states that can undergo various reactions, including bond cleavage or reaction with oxygen, resulting in a complex mixture of degradants.[5][11]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is a self-validating system to identify potential degradation products and assess the intrinsic stability of the molecule.[7][8]
Objective: To generate degradation products under stress conditions to develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition.
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at 60°C.
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature.
-
Photolytic Stress: Expose a solution (in a clear glass vial) to a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/square meter UV light) as per ICH Q1B guidelines. A control sample should be wrapped in foil and kept alongside.
-
Thermal Stress: Incubate a vial of the stock solution at 60°C.
-
-
Sampling & Analysis:
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to the target analytical concentration.
-
Analyze all samples, including an unstressed control, by a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Evaluation:
-
Aim for 5-20% degradation of the parent compound.[8][15] If degradation is too rapid or too slow, adjust the stress condition (e.g., lower temperature, use milder acid/base).
-
The goal is to resolve the parent peak from all major degradation peaks, thus demonstrating the method is "stability-indicating."
-
Protocol 2: Solution Stability Assessment at Different pH Values
Objective: To determine the optimal pH for solution stability.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9).
-
Sample Introduction: Dissolve a known concentration of the test sulfonamide in each buffer solution.[16] The concentration should be well below the limit of solubility to avoid precipitation.
-
Incubation: Maintain the test solutions at a constant temperature (e.g., 25°C or 40°C) in the dark to prevent photolysis.[16]
-
Sampling: At appropriate time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each test solution.
-
Analysis: Quantify the concentration of the remaining parent sulfonamide in each aliquot using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. Calculate the degradation rate constant and half-life at each pH to identify the condition of maximum stability.
Frequently Asked Questions (FAQs)
Q: What are the best practices for preparing and storing a stock solution? A: For maximum stability, prepare stock solutions in a non-aqueous, aprotic solvent like anhydrous DMSO or acetonitrile and store in small aliquots at -20°C or -80°C in amber vials to minimize light exposure and freeze-thaw cycles.[17] Prepare aqueous working solutions fresh from the stock solution for each experiment.
Q: Can I use any buffer for my experiments? A: No. The choice of buffer is critical. Aside from pH, some buffer components can react with your compound or interfere with analysis. For example, phosphate buffers can sometimes precipitate with salts. Citrate buffers can chelate metals, which might be beneficial in preventing metal-catalyzed oxidation. Always verify buffer compatibility in preliminary experiments.[12]
Q: How do I know if my analytical method is stability-indicating? A: A method is considered stability-indicating if it can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[18][19] The most definitive way to prove this is through a forced degradation study (see Protocol 1), where you demonstrate that all degradation peaks are chromatographically resolved from the parent compound peak.
Q: What is a typical troubleshooting workflow for stability issues? A: A logical workflow is crucial for efficiently diagnosing problems.
Caption: A logical workflow for troubleshooting stability problems in solution.
Data Summary Tables
Table 1: Factors Influencing Stability of 2-Amino-N-butylbenzenesulfonamide HCl
| Factor | Potential Effect | Mitigation Strategy |
| pH | Affects solubility and rate of hydrolysis.[2] | Buffer solution to pH of maximum stability (typically slightly acidic). |
| Temperature | Increases degradation rate.[12] | Store solutions at reduced temperatures (e.g., 2-8°C or -20°C). |
| Light | Causes photodegradation.[4][5] | Use amber vials or protect from light with foil. |
| Oxygen | Promotes oxidative degradation.[9] | Use de-gassed solvents; work under an inert atmosphere (N₂ or Ar). |
| Solvent | Water can cause hydrolysis; some organic solvents may contain peroxides. | Use high-purity, anhydrous solvents for stock solutions. Test for peroxides. |
| Metal Ions | Can catalyze oxidation.[3] | Use high-purity water and reagents; consider adding a chelating agent (EDTA). |
Table 2: Recommended Analytical Techniques for Stability Assessment
| Technique | Application |
| HPLC-UV | Quantify the parent compound and known degradation products.[20][21] |
| LC-MS/MS | Identify unknown degradation products by determining their mass-to-charge ratio and fragmentation patterns.[21] |
| pH Meter | Monitor and control the pH of solutions, a critical stability parameter. |
| UV-Vis Spectroscopy | Can be used for preliminary assessment of degradation if degradants have a different UV spectrum from the parent.[22] |
References
- Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. (n.d.). Google Books.
- Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed. (n.d.). PubMed.
- Photodegradation of Sulfonamides by g-C 3 N 4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways - ResearchGate. (n.d.). ResearchGate.
- Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. (n.d.). Google Books.
- Oxidation of Sulfonamides in Aqueous Solution by UV-TiO2-Fe(VI) - PMC - NIH. (n.d.). National Institutes of Health.
- Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed. (2015). PubMed.
- Material Safety Data Sheet - Cole-Parmer. (n.d.). Cole-Parmer.
- The Hydrolysis of Substituted Benzenesulfonanilides. III. Acid Hydrolysis. (n.d.). Google Books.
- Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (n.d.). Benchchem.
- Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate - MDPI. (2021, January 26). MDPI.
- Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - MDPI. (2024, June 18). MDPI.
- Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate.
- Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents | Request PDF - ResearchGate. (n.d.). ResearchGate.
- 2-amino-N-(tert-butyl)benzenesulfonamide - Safety Data Sheet - ChemicalBook. (2025, July 19). ChemicalBook.
- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH. (2024, April 4). National Institutes of Health.
- Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed. (2002, April). PubMed.
- SAFETY DATA SHEET. (2025, April 24). MilliporeSigma.
- Intramolecularly catalyzed sulfonamide hydrolysis. 8. Intramolecular nucleophilic catalysis by a neighboring hydroxyl group in acid-catalyzed benzenesulfonamide hydrolysis | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Google Books.
- Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022, August 18). ResearchGate.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 24). Fisher Scientific.
- A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers - Benchchem. (n.d.). Benchchem.
- Forced Degradation Studies - MedCrave online. (2016, December 14). MedCrave.
- Degradation of sulfonamides as a microbial resistance mechanism - PubMed. (n.d.). PubMed.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Springer.
- BLD Pharmatech. (n.d.). BLD Pharmatech.
- Sulfonamide (medicine) - Wikipedia. (n.d.). Wikipedia.
- Technical Guide: Physicochemical Properties of 2-Amino-N-butylpropanamide Hydrochloride - Benchchem. (n.d.). Benchchem.
- Organic Chemistry – Specific Name Reactions. (n.d.). Vedantu.
- Reactivity and Mechanism in the Hydrolysis of β-Sultams | Request PDF - ResearchGate. (n.d.). ResearchGate.
- 2-Amino -N- butylbenzene sulfonamide hydrochloride. (n.d.). National Analytical Corporation.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Chromatography Online.
- Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. (2025, April 9). Pharmaguideline.
- On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - NIH. (n.d.). National Institutes of Health.
- Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (1979, July). PubMed.
- Analytical Techniques In Stability Testing - Separation Science. (2025, March 24). Separation Science.
- Stability indicating study by using different analytical techniques - IJSDR. (2023, December). IJSDR.
- Assay and Stability Testing - Kinam Park. (2005). Elsevier.
- COMPONENTS: (1) Benzenesulfonamide, 4-amino-N-[s-(2-me- thyl-2-propyl). (n.d.). NIST. Retrieved January 19, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfWOJqzyWFHbKWnvu21rXtMZtDQvLdAJNAW3z7-rdOYRMJ6akqm3UaUQXmMF2KCC6dIGwVQl8aTSMtW-UdqfgIikzQuO_PtCTny77PXgOaC_g7Mp2DEwPoEvt9uR7htY5Jyoa6sl-k2KNi7QNL2FOFpNVsDHRYpPuZEteBMRFn
- 21639-11-2|this compound|BLD Pharm. (n.d.). BLD Pharm.
- Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions - Benchchem. (n.d.). Benchchem.
- Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PMC - NIH. (n.d.). National Institutes of Health.
- Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - NIH. (n.d.). National Institutes of Health.
- Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12 - NIH. (n.d.). National Institutes of Health.
- CAS 3622-84-2: N-Butylbenzenesulfonamide | CymitQuimica. (n.d.). CymitQuimica.
- Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry - PubMed. (n.d.). PubMed.
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"troubleshooting unexpected side products in sulfonamide synthesis"
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. As your partner in the lab, my goal is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot effectively. This center is structured into two main parts: in-depth Troubleshooting Guides for complex issues and a Frequently Asked Questions (FAQs) section for quicker, more common queries.
Troubleshooting Guides
This section provides a detailed examination of specific, persistent side products and experimental failures. Each guide follows a question-and-answer format, explaining the causality of the problem and providing actionable, field-tested protocols for resolution.
Guide 1: Persistent Low Yields & the Specter of Sulfonyl Chloride Hydrolysis
Q1: My reaction yield is consistently low, and I often observe a water-soluble impurity that doesn't correspond to any expected organic side product. What's happening?
A1: The most common culprit for low yields in sulfonamide synthesis is the premature hydrolysis of your sulfonyl chloride starting material. Sulfonyl chlorides are highly reactive electrophiles, a property we exploit for the synthesis. However, this reactivity also makes them extremely susceptible to moisture.[1][2]
-
Causality & Mechanism: Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction is often faster than the desired reaction with the amine, especially if the amine is sterically hindered or electronically deactivated. The product of this side reaction is the corresponding sulfonic acid (R-SO₃H).[1][2] This sulfonic acid is unreactive towards the amine under standard conditions and is typically soluble in the aqueous phase during workup, often "invisibly" carrying away your starting material and reducing your overall yield.
Reaction Scheme: R-SO₂Cl + H₂O → R-SO₃H + HCl
-
Self-Validating Troubleshooting Protocol:
-
Rigorous Anhydrous Technique:
-
All glassware (flasks, stir bars, dropping funnels) must be oven-dried at >120°C for several hours or flame-dried under vacuum and allowed to cool in a desiccator or under an inert atmosphere.
-
Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent). Solvents from Sure/Seal™ bottles are highly recommended.
-
Always conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.[1][2]
-
-
Order of Addition:
-
Dissolve the amine and the base (e.g., triethylamine, pyridine) in the anhydrous solvent first.
-
Add the sulfonyl chloride (as a solid or a solution in the same anhydrous solvent) dropwise to the cooled amine/base solution (typically 0°C). This ensures the more nucleophilic amine is readily available to react, outcompeting trace amounts of water.
-
-
Verification:
-
TLC Analysis: Spot the crude reaction mixture against a pure sample of the sulfonyl chloride. An unreacted starting material spot will be visible. To check for sulfonic acid, a more polar solvent system may be needed, and staining might be required as it may not be UV-active.
-
LC-MS Analysis: Compare the crude reaction mixture from a rigorously anhydrous experiment with one performed under previous conditions. A successful anhydrous reaction will show a significant decrease in the unreacted amine peak and a corresponding increase in the desired sulfonamide product peak. The sulfonic acid may be observed in the mass spectrum, often as [M-H]⁻ in negative ion mode.
-
-
-
Visualizing the Problem:
Caption: Competing pathways for sulfonyl chloride.
Guide 2: Formation of Bis-Sulfonylated Byproducts with Primary Amines
Q2: I'm reacting a primary amine (R-NH₂) and isolating a significant amount of a higher molecular weight side product. Mass spectrometry suggests it's a bis-sulfonated species (R-N(SO₂R')₂). How can I prevent this?
A2: This is a classic side reaction when using primary amines. The initially formed monosulfonamide (R-NH-SO₂R') still possesses an acidic N-H proton. In the presence of a base, this proton can be removed to form a sulfonamidate anion, which is a competent nucleophile that can react with a second molecule of the sulfonyl chloride.
-
Causality & Mechanism:
-
Step 1 (Desired): R'-NH₂ + R-SO₂Cl + Base → R'-NH-SO₂R + [Base-H]⁺Cl⁻
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Step 2 (Deprotonation): R'-NH-SO₂R + Base ⇌ [R'-N-SO₂R]⁻ + [Base-H]⁺
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Step 3 (Side Reaction): [R'-N-SO₂R]⁻ + R-SO₂Cl → R'-N(SO₂R)₂ + Cl⁻
The propensity for this reaction increases with stronger bases, higher temperatures, and an excess of sulfonyl chloride.
-
-
Self-Validating Troubleshooting Protocol:
-
Stoichiometry Control (Crucial):
-
Use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.2 equivalents of amine). This ensures the sulfonyl chloride is the limiting reagent and is consumed by the more nucleophilic primary amine before it can react with the less nucleophilic sulfonamidate.
-
Add the sulfonyl chloride slowly to the reaction mixture. A slow addition maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the more abundant (and more reactive) primary amine.
-
-
Base Selection & Equivalents:
-
Avoid using an excessive amount of base. Typically, 1.1 to 1.5 equivalents are sufficient to quench the HCl produced.
-
Consider using a bulkier, less-hindered base like triethylamine or a weaker base like pyridine over stronger, non-nucleophilic bases if bis-sulfonylation is a major issue. The goal is to have a base strong enough to neutralize HCl but not so strong that it readily deprotonates the product sulfonamide.
-
-
Temperature Management:
-
Run the reaction at a lower temperature (e.g., start at 0°C and allow to slowly warm to room temperature). Lower temperatures decrease the rate of the second sulfonylation reaction more significantly than the first.
-
-
-
Data-Driven Optimization:
| Parameter | Condition A (High Bis-Sulfonylation) | Condition B (Optimized) | Expected Outcome |
| Amine : SO₂Cl Ratio | 1.0 : 1.05 | 1.1 : 1.0 | Drastic reduction of bis-sulfonated product. |
| Addition Method | Rapid / Bulk Addition | Slow, Dropwise Addition | Favors reaction with primary amine. |
| Temperature | Room Temperature | 0 °C to Room Temp | Reduces rate of the second sulfonylation. |
| Base | 2.5 eq. DIEA | 1.2 eq. Pyridine/TEA | Less favorable equilibrium for sulfonamide deprotonation. |
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Visualizing the Mechanism:
Caption: Pathway leading to bis-sulfonylation.
Guide 3: Catalyst-Induced Side Reactions (DMAP & Pyridine)
Q3: I'm using DMAP as a catalyst for a hindered amine, but I'm seeing unexpected side products. Similarly, when I use pyridine as the base/solvent, my reaction is messy. What is the role of these reagents beyond being simple bases?
A3: This is an excellent question that moves beyond basic troubleshooting. Both 4-dimethylaminopyridine (DMAP) and pyridine are nucleophilic and can act as more than just proton scavengers. They can actively participate in the reaction, forming highly reactive intermediates that, while often beneficial, can also open pathways to side reactions.
-
Causality & Mechanism (DMAP): DMAP is a highly effective nucleophilic catalyst. It reacts with the sulfonyl chloride to form a resonance-stabilized N-sulfonylpyridinium salt.[3][4] This intermediate is significantly more electrophilic and reactive than the sulfonyl chloride itself, which is why DMAP is excellent for acylating or sulfonylating poor nucleophiles like hindered alcohols or amines.[3][4][5]
Mechanism:
-
Activation: R-SO₂Cl + DMAP → [R-SO₂-DMAP]⁺Cl⁻ (N-sulfonylpyridinium salt)
-
Nucleophilic Attack: [R-SO₂-DMAP]⁺Cl⁻ + R'-NH₂ → R-SO₂-NH-R' + DMAP + HCl
However, this highly reactive intermediate can sometimes react with other nucleophiles present or undergo rearrangement, especially if the desired nucleophile (the amine) is very hindered or present in low concentration.
-
-
Causality & Mechanism (Pyridine): When used in large excess (as a solvent), pyridine can also form an N-sulfonylpyridinium salt, similar to DMAP. While less stable and reactive than the DMAP adduct, it can still influence the reaction. More commonly, if your sulfonyl chloride or amine has other functional groups, pyridine can promote elimination or other side reactions due to its basicity and ability to form charged intermediates.
-
Self-Validating Troubleshooting Protocol:
-
For DMAP-Catalyzed Reactions:
-
Use Catalytic Amounts: DMAP should be used in truly catalytic quantities (1-10 mol%). Using stoichiometric amounts is unnecessary and increases the risk of side reactions.
-
Add a Stoichiometric Base: DMAP is a poor base (pKa of conjugate acid ≈ 9.7). A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIEA) should be used in stoichiometric amounts (≥1.0 eq) to neutralize the generated HCl. DMAP is for activation, TEA/DIEA is for scavenging acid.
-
Temperature Control: Keep the reaction temperature as low as feasible to control the reactivity of the N-sulfonyl-DMAP intermediate.
-
-
For Pyridine-Based Reactions:
-
Consider an Alternative: If the reaction is messy in pyridine, it's often best to switch to a different solvent/base system. A common alternative is using a non-participating solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with an amine base like TEA or DIEA.[2]
-
Use a Hindered Pyridine: If a pyridine-type base is required for specific reasons, consider a more sterically hindered, non-nucleophilic pyridine derivative like 2,6-lutidine. Its nitrogen is sterically shielded, making it a good proton scavenger but a poor nucleophile.
-
-
-
Visualizing the DMAP Catalytic Cycle:
Caption: DMAP nucleophilic catalysis cycle.
Frequently Asked Questions (FAQs)
Q4: I'm using an amino alcohol. How do I selectively achieve N-sulfonylation over O-sulfonylation?
A4: This is a common chemoselectivity challenge. Generally, amines are more nucleophilic than alcohols. Therefore, N-sulfonylation is typically favored kinetically. To enhance this selectivity:
-
Use Standard Conditions: At low temperatures (0°C) and with a non-nucleophilic base (like TEA in DCM), the amine will react preferentially.
-
Avoid Excess Base/High Temps: Using a strong base (like NaH) or high temperatures can deprotonate the alcohol, forming an alkoxide which is a very potent nucleophile and can lead to competitive O-sulfonylation.
-
pH control: In some cases, running the reaction in a biphasic system (e.g., Schotten-Baumann conditions) can favor N-sulfonylation as the amine is more readily available for reaction at the interface.
Q5: My sulfonyl chloride is old. Can I still use it?
A5: Possibly, but with extreme caution. As discussed in Guide 1, the primary degradation product is sulfonic acid from hydrolysis.[1][2] An old bottle, especially one that has been opened multiple times, likely contains a significant amount of the inactive sulfonic acid. This will require you to use a large excess of the reagent, leading to difficult purifications. It is always best to use a fresh bottle or to purify the sulfonyl chloride before use (e.g., by recrystallization or distillation, if stable), though purchasing a new bottle is often the most reliable solution.
Q6: How can I remove the sulfonic acid byproduct during workup?
A6: Sulfonic acids are quite polar and acidic.
-
Aqueous Wash: A simple wash with a dilute basic solution (e.g., saturated sodium bicarbonate or dilute NaOH) during the extractive workup will deprotonate the sulfonic acid to its highly water-soluble sulfonate salt (R-SO₃⁻Na⁺), effectively removing it into the aqueous layer.[6] Be cautious not to use a base that could hydrolyze your desired sulfonamide product.
-
Chromatography: If some sulfonic acid remains, it is typically very polar and will stick to the baseline on normal-phase silica gel chromatography.
Q7: What is the best all-purpose base for sulfonamide synthesis?
A7: There is no single "best" base, as the optimal choice depends on the substrate. However, a good starting point for most applications is triethylamine (TEA) in a solvent like dichloromethane (DCM) . It is basic enough to scavenge HCl, generally non-nucleophilic, and volatile enough to be easily removed. Pyridine is also very common, especially when a weaker base is desired to prevent side reactions like bis-sulfonylation.[2] For very challenging or acid-sensitive substrates, a hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIEA) may be required.
References
-
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 4). Alkylation with Functionalised Alkanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
- Kasyan, L. I., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies.
- Fier, P. S., & Maloney, K. M. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
-
ResearchGate. (2025, August 6). Base-free monosulfonylation of amines using tosyl or mesyl chloride in water. Retrieved from [Link]
- Sivan, O., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
- Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed.
-
ResearchGate. (2025, August 9). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). Retrieved from [Link]
-
ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]
- Google Patents. (n.d.). Purification of sulfonic acids.
-
ACS Publications. (2020, September 29). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. Retrieved from [Link]
-
ResearchGate. (n.d.). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from [Link]
Sources
- 1. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. researchgate.net [researchgate.net]
- 6. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 2-Aminobenzenesulfonamide
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of the N-alkylation of 2-aminobenzenesulfonamide. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction: The Challenge of Selective N-Alkylation
The N-alkylation of 2-aminobenzenesulfonamide presents a unique synthetic challenge due to the presence of two nucleophilic centers: the sulfonamide nitrogen (-SO₂NH₂) and the aromatic amino group (-NH₂). Achieving selective alkylation on the sulfonamide nitrogen is often the desired outcome, as the resulting N-alkylated sulfonamides are crucial pharmacophores in a variety of therapeutic agents. This guide will focus on strategies to control this selectivity and overcome common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup of the N-alkylation of 2-aminobenzenesulfonamide.
Q1: What are the principal methods for N-alkylating 2-aminobenzenesulfonamide?
A1: There are two primary approaches for the N-alkylation of sulfonamides:
-
Classical Sₙ2 Alkylation: This involves the reaction of the deprotonated sulfonamide with an alkyl halide (e.g., alkyl bromide or iodide). This method is straightforward but can suffer from side reactions like over-alkylation and elimination.[1]
-
Catalytic Borrowing Hydrogen (BH) or Hydrogen Autotransfer: This more modern and sustainable approach utilizes alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., based on Iridium, Ruthenium, or Manganese).[2][3][4] The alcohol is temporarily oxidized to an aldehyde in situ, which then forms an imine with the sulfonamide that is subsequently reduced.[3] This method is often highly selective and generates water as the only byproduct.[2][5]
Q2: How do I choose the right base for the reaction?
A2: The choice of base is critical and depends on the chosen alkylation method. The base's role is to deprotonate the sulfonamide nitrogen, making it a more potent nucleophile.
-
For Alkyl Halide Reactions: Strong, non-nucleophilic bases are generally preferred to ensure complete deprotonation without competing in the alkylation. Sodium hydride (NaH) is a common choice.
-
For Borrowing Hydrogen Reactions: The choice of base is highly dependent on the catalyst system.
-
For Iridium-catalyzed systems, strong bases like potassium tert-butoxide (t-BuOK) are often essential.[5]
-
For Manganese-catalyzed systems, a weaker inorganic base like potassium carbonate (K₂CO₃) has been shown to be highly effective, while stronger bases like KOH or t-BuOK can lead to lower conversions.[2] Cesium carbonate (Cs₂CO₃) is another effective base for facilitating N-alkylation.[6]
-
Q3: Which solvent is most appropriate for this reaction?
A3: The ideal solvent should be inert to the reaction conditions and capable of dissolving the reactants.
-
Polar Aprotic Solvents such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) are commonly used for reactions with alkyl halides.[7]
-
For Borrowed Hydrogen Reactions, higher boiling point, non-polar solvents like toluene or xylenes are frequently employed, especially with catalysts that require elevated temperatures.[2] In some modern catalytic systems, even water can be used as a solvent.[8]
Q4: How can I favor alkylation on the sulfonamide nitrogen over the amino group?
A4: Selective N-alkylation of the sulfonamide in the presence of a free amino group can be achieved through several strategies:
-
Exploiting Acidity Differences: The sulfonamide proton is significantly more acidic (pKa ≈ 10) than the anilinic proton (pKa ≈ 30). By using a carefully chosen base in a stoichiometric amount, it is possible to selectively deprotonate the sulfonamide nitrogen.
-
Catalyst-Directed Selectivity: Certain ruthenium-based catalyst systems have demonstrated high selectivity for the N-alkylation of the sulfonamide group in aminobenzenesulfonamides.[9][10]
-
Protecting Group Strategy: While less atom-economical, one could protect the amino group (e.g., as an acetyl or Boc-protected amine), perform the sulfonamide alkylation, and then deprotect the amino group in a subsequent step.
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the N-alkylation of 2-aminobenzenesulfonamide.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Ineffective Deprotonation | 1. Re-evaluate your base: The pKa of the base must be sufficient to deprotonate the sulfonamide. If using a weaker base like K₂CO₃ with an alkyl halide, consider switching to a stronger base like NaH or t-BuOK.[7] Rationale: Incomplete deprotonation leads to a low concentration of the active nucleophile. |
| Poor Reagent Quality | 1. Verify Purity: Ensure 2-aminobenzenesulfonamide and the alkylating agent are pure. 2. Use Anhydrous Conditions: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[11] Similarly, ensure your solvent is dry, especially when using water-sensitive bases like NaH. Rationale: Contaminants can quench reagents or catalyze side reactions. |
| Suboptimal Reaction Temperature | 1. Increase Temperature: Many N-alkylation reactions, particularly those employing the borrowing hydrogen mechanism, require elevated temperatures (e.g., 100-150 °C) to proceed at a reasonable rate.[2][12] 2. Monitor for Decomposition: While increasing temperature can improve rates, excessive heat can lead to degradation of starting materials or products. Monitor the reaction by TLC or LC-MS to find the optimal temperature. |
| Incorrect Stoichiometry | 1. Check Molar Ratios: A common starting point is a 1:1 to 1:1.2 ratio of the sulfonamide to the alkylating agent. An excess of the alkylating agent can lead to side products. 2. Base Equivalents: For alkyl halide reactions, at least one equivalent of base is required. For catalytic systems, the amount of base can be sub-stoichiometric.[2] |
| Catalyst Inactivity (for BH reactions) | 1. Catalyst Loading: For iridium-catalyzed systems, a low catalyst loading (0.050–1.5 mol %) is often sufficient.[5] For manganese systems, 3-5 mol % is typical.[2] 2. Atmosphere: While some BH reactions are robust, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent catalyst oxidation. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Alkylation of the Amino Group | 1. Use a Milder Base: Employ a base that selectively deprotonates the more acidic sulfonamide proton. K₂CO₃ or Cs₂CO₃ are good starting points. 2. Lower Reaction Temperature: This can sometimes increase the kinetic selectivity for the more acidic site. 3. Utilize a Selective Catalyst System: Ruthenium-based catalysts have been specifically reported for the selective N-alkylation of aminobenzenesulfonamides.[9][13] |
| Di-alkylation of the Sulfonamide | 1. Control Stoichiometry: Use a 1:1 ratio of sulfonamide to alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help to minimize this side reaction. Rationale: The mono-alkylated sulfonamide can be deprotonated and react a second time if excess alkylating agent and base are present. |
| Elimination of Alkyl Halide | 1. Use a Less Hindered Base: Highly hindered bases like t-BuOK can favor elimination, especially with secondary or sterically hindered alkyl halides. Consider a less bulky base like K₂CO₃ or Cs₂CO₃. 2. Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures.[1] |
Issue 3: Complex Purification
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Unreacted Starting Material | 1. Liquid-Liquid Extraction: The acidic nature of the unreacted 2-aminobenzenesulfonamide allows for its removal by washing the organic layer with a basic aqueous solution (e.g., dilute NaOH). Rationale: The deprotonated sulfonamide will be soluble in the aqueous phase, while the N-alkylated product remains in the organic phase. |
| Byproducts from the Alkylating Agent | 1. Column Chromatography: This is a versatile method for separating compounds with different polarities. Silica gel chromatography is commonly used for the purification of sulfonamides.[14] 2. Recrystallization: This can be a highly effective technique for purifying solid products, leaving impurities in the mother liquor.[15] |
Part 3: Experimental Protocols & Data
General Protocol for Manganese-Catalyzed N-Alkylation with an Alcohol (Borrowing Hydrogen)
This protocol is adapted from the work of Reed-Berendt, B. G., & Morrill, L. C. (2019).[2]
-
To an oven-dried Schlenk tube, add 2-aminobenzenesulfonamide (1.0 mmol, 1.0 equiv), the manganese precatalyst (e.g., Mn(I) PNP pincer complex, 0.05 mmol, 5 mol %), and potassium carbonate (0.1 mmol, 10 mol %).
-
The tube is sealed, evacuated, and backfilled with an inert atmosphere (e.g., Argon) three times.
-
Add the alcohol (1.0 mmol, 1.0 equiv) and xylenes (1.0 M concentration of the sulfonamide) via syringe.
-
The reaction mixture is stirred and heated in a pre-heated oil bath at 150 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the desired N-alkylated 2-aminobenzenesulfonamide.
Table 1: Influence of Base on a Model N-Alkylation Reaction
Reaction: p-toluenesulfonamide + benzyl alcohol, catalyzed by a Mn(I) PNP pincer complex.[2]
| Entry | Base | Conversion (%) |
| 1 | K₂CO₃ | >98 |
| 2 | Cs₂CO₃ | ~90 |
| 3 | KOH | <40 |
| 4 | K-Ot-Bu | <30 |
| 5 | None | <5 |
Part 4: Visualizing the Process
Reaction Mechanism: Borrowing Hydrogen
The "Borrowing Hydrogen" mechanism involves a catalytic cycle that avoids the use of stoichiometric activating agents.
Caption: The catalytic cycle of the Borrowing Hydrogen mechanism for N-alkylation.
Troubleshooting Workflow: Low Product Yield
This decision tree provides a logical path for diagnosing the cause of low yield in your N-alkylation reaction.
Caption: A decision tree for troubleshooting low yield in N-alkylation reactions.
References
-
Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336–1339. [Link]
-
Li, J., et al. (2020). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry, 44(3), 955-960. [Link]
-
Deng, H., et al. (2011). Iron-catalyzed N-alkylation of sulfonamides with benzylic alcohols. Tetrahedron Letters, 52(17), 2155-2158. [Link]
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. [Link]
-
Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336-1339. [Link]
-
Movassaghi, M., & Hunt, D. K. (2007). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. Organic Letters, 9(12), 2261–2264. [Link]
-
Wikipedia. (n.d.). Caesium carbonate. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Li, J-S., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry, 89(12), 8397-8406. [Link]
-
Li, J-S., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry, 89(12), 8397-8406. [Link]
-
Li, J-S., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry, 89(12), 8397-8406. [Link]
-
Organic Chemistry Tutor. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
- LAKESIDE LAB INC. (1957). Sulfonamide purification process. U.S.
-
Li, J-S., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. Semantic Scholar. [Link]
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- 5. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]
- 6. Caesium carbonate - Wikipedia [en.wikipedia.org]
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- 8. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: A Guide to Preventing Degradation of 2-Amino-N-butylbenzenesulfonamide Hydrochloride During Storage
Welcome to the Technical Support Center for 2-Amino-N-butylbenzenesulfonamide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting advice for maintaining the stability and integrity of this compound during storage and experimental use. As a Senior Application Scientist, my goal is to provide you with not just instructions, but a foundational understanding of the potential degradation pathways and the rationale behind the recommended best practices.
Introduction: Understanding the Molecule
This compound is a sulfonamide derivative characterized by a primary aromatic amine at the ortho position and an N-butyl group on the sulfonamide nitrogen. The hydrochloride salt form enhances its solubility in aqueous media. However, the presence of these functional groups also makes the molecule susceptible to various degradation pathways, primarily oxidation and hydrolysis, especially under improper storage conditions. This guide will equip you with the knowledge to mitigate these risks and ensure the long-term stability of your samples.
Core Principles of Stability
The stability of this compound is contingent on controlling its chemical environment. The primary threats to its integrity are:
-
Oxidation: The 2-amino group, being a primary aromatic amine, is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[1] Oxidation often leads to the formation of colored impurities, such as quinone-imines, causing the sample to darken over time.[2]
-
Hydrolysis: The sulfonamide linkage can undergo hydrolysis, cleaving the molecule into 2-aminobenzenesulfonic acid and n-butylamine. This reaction is typically catalyzed by strong acidic or basic conditions, but can also occur slowly in the presence of moisture, especially at elevated temperatures.[3][4]
-
Hygroscopicity: As a hydrochloride salt, the compound is likely hygroscopic, meaning it can readily absorb moisture from the atmosphere.[5][6] This absorbed water can then facilitate hydrolytic degradation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the storage and handling of this compound in a question-and-answer format.
Issue 1: Discoloration of the Solid Compound (From white/off-white to yellow/brown)
-
Question: My solid this compound, which was initially a white powder, has turned yellow/brown in the bottle. What is the likely cause, and can I still use it?
-
Answer: A color change to yellow or brown is a strong indicator of oxidative degradation of the 2-amino group.[1][2] This is often accelerated by exposure to air and/or light. While the compound may still be largely intact, the presence of these colored impurities can interfere with your experiments, especially those sensitive to trace impurities. It is highly recommended to assess the purity of the discolored material by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. For high-purity applications, it is best to use a fresh, un-degraded lot.
Corrective and Preventive Actions:
-
Short-term: If you must use the discolored material, consider purification by recrystallization, though this may not be straightforward. A purity check is mandatory.
-
Long-term Prevention:
-
Inert Atmosphere: Store the compound under an inert atmosphere like nitrogen or argon.[7][8] This can be achieved by backfilling the container with the inert gas after each use.
-
Light Protection: Store the container in a dark place or use an amber glass vial to protect it from light.[5]
-
Proper Sealing: Ensure the container is tightly sealed to minimize contact with atmospheric oxygen.
-
Issue 2: The Compound Becomes Gummy or Clumpy
-
Question: The crystalline powder of my this compound has become sticky and difficult to handle. Why did this happen?
-
Answer: This is a classic sign of moisture absorption (hygroscopicity).[5][6] As a hydrochloride salt, the compound can attract water from the air, causing the crystals to deliquesce and become gummy. The presence of moisture can also accelerate hydrolysis of the sulfonamide bond.[3]
Corrective and Preventive Actions:
-
Drying: You may be able to dry the material under high vacuum, but this may not remove all the absorbed water.
-
Prevention:
-
Desiccation: Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, Drierite).
-
Controlled Environment: Handle the compound in a glove box or a room with controlled low humidity whenever possible.
-
Minimize Exposure: When weighing out the compound, do so quickly and reseal the container immediately to minimize its exposure to ambient air.
-
Issue 3: Inconsistent Results or Loss of Potency in Solution-Based Assays
-
Question: I am observing a gradual decrease in the activity of my compound in a cell-based assay over a few days, even when using the same stock solution. Could this be a stability issue?
-
Answer: Yes, this is a strong possibility. Degradation in solution can be much faster than in the solid state. The likely culprits are hydrolysis and oxidation, which can be influenced by the solvent, pH, and storage conditions of the solution.
Corrective and Preventive Actions:
-
Fresh Solutions: Prepare fresh stock solutions for your experiments whenever possible. Avoid long-term storage of solutions unless their stability has been thoroughly validated.
-
Solvent and pH:
-
Use anhydrous, high-purity solvents for preparing stock solutions.
-
If using aqueous buffers, ensure the pH is in a range where the compound is most stable. For many amine-containing compounds, a slightly acidic pH can improve stability by protonating the amine and making it less susceptible to oxidation.[9] However, this needs to be balanced with the potential for acid-catalyzed hydrolysis. A stability study across a range of pH values is recommended.
-
-
Storage of Solutions:
-
Store stock solutions at low temperatures (e.g., -20°C or -80°C).
-
Store in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping them in aluminum foil.
-
Consider purging the headspace of the vial with an inert gas before sealing and freezing.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Based on its chemical structure, the ideal storage conditions are in a tightly sealed container, protected from light, in a cool (2-8°C is often recommended for amine salts), and dry environment, preferably under an inert atmosphere of nitrogen or argon.[1][5][6][10]
Q2: What solvents should I use to prepare stock solutions?
A2: For short-term use, high-purity, anhydrous solvents like DMSO or ethanol are commonly used. For aqueous-based experiments, dissolving the compound in a suitable buffer is necessary. The optimal pH for stability should be determined experimentally, but starting in the slightly acidic to neutral range (pH 4-7) is a reasonable approach to balance the risks of amine oxidation (more prevalent at higher pH) and sulfonamide hydrolysis (can be catalyzed by strong acids).[3][9]
Q3: How can I check the purity of my stored compound?
A3: The most common and reliable method is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[11][12][13] This technique can separate the parent compound from its potential degradation products. For structural confirmation of impurities, mass spectrometry (LC-MS) is invaluable.[12]
Q4: Are there any known incompatibilities I should be aware of?
A4: Yes, avoid strong oxidizing agents, as they will readily degrade the amino group.[5] Also, be cautious with strong bases, as they can deprotonate the sulfonamide and the ammonium salt, potentially leading to instability or unwanted reactions. Contact with certain metals that can catalyze oxidation should also be avoided.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary inferred degradation pathways for this compound based on the chemical properties of its functional groups.
Caption: Inferred degradation pathways of 2-Amino-N-butylbenzenesulfonamide HCl.
Experimental Protocol: Forced Degradation Study
To empirically determine the stability of this compound and identify its specific degradation products, a forced degradation study is essential.[14][15][16][17] This protocol provides a general framework that should be adapted based on your specific analytical capabilities.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, heat, and light) and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M and 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Suitable buffer for HPLC mobile phase (e.g., phosphate or acetate buffer)
-
HPLC system with a UV or PDA detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C for a defined period (e.g., 2, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at 60°C for the same time points. Neutralize samples with 0.1 M HCl before analysis. If no degradation is observed, repeat with 1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for up to 24 hours. Analyze at various time points.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at a high temperature (e.g., 80°C) for a set period (e.g., 48 hours). After exposure, dissolve a known amount in the solvent for analysis.
-
Photolytic Degradation (Solution): Expose a solution of the compound in a quartz cuvette to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14] A control sample should be wrapped in aluminum foil. Analyze both samples after exposure.
-
-
Analytical Method:
-
Develop an RP-HPLC method that separates the parent peak from all degradation products. A gradient elution with a C18 column is often a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.
-
Calculate the percentage of degradation and assess the mass balance.
-
Data Interpretation:
-
Stability-Indicating Method: The analytical method is considered stability-indicating if it can resolve all the degradation products from the parent compound and from each other.
-
Degradation Pathway: The conditions under which degradation occurs provide insight into the likely degradation pathways. For example, significant degradation under oxidative conditions confirms the susceptibility of the amino group.
-
Identification of Degradants: If coupled with a mass spectrometer (LC-MS), the mass-to-charge ratio of the degradation products can be determined, aiding in their structural elucidation.
Caption: Workflow for a forced degradation study.
References
- T. W. Green, P. G. M. Wuts, Protective Groups in Organic Synthesis, Wiley-Interscience, New York, 1999.
- Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Photodegradation of sulfonamide antibiotics in natural waters: role of triplet-state dissolved organic matter. Environmental science & technology, 38(14), 3933-3940.
- Guidechem. (2024). Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 72894, 2-Aminobenzenesulfonamide.
- King, A. D. (1997). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Chemical Society Reviews, 26(3), 209-217.
- Eawag. (1997).
- King, J. F., & Lee, T. M. (1987). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Aniline Hydrochloride: Chemical Structure, Synthesis, and Market Trends.
- ChemicalBook. (2025). Aniline hydrochloride.
- Wikipedia. (n.d.). Sulfonamide.
- BenchChem. (2025). Technical Support Center: Best Practices for Handling Air-Sensitive 2,6-Diethylaniline.
- National Center for Biotechnology Information. (2020).
- Pharmaffili
- Slideshare. (n.d.). Analysis of sulfonamides.
- YMER. (n.d.).
- Food Safety and Inspection Service. (2009).
- MDPI. (n.d.).
- ResearchGate. (2010). Solid-state oxidation of aniline hydrochloride with various oxidants.
- MedCrave online. (2016).
- New Journal of Chemistry (RSC Publishing). (n.d.). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2.
- Sciencemadness.org. (2021). Forming oxalte salts of amines.
- BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
- BenchChem. (2025).
- ACS Publications. (2019).
- ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide...
- NIH. (n.d.).
- Reddit. (2018). Ways of crashing out amines.
- BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- Research Journal of Pharmacy and Technology. (n.d.).
- PMC. (n.d.).
- PubMed. (n.d.).
- Pharmaguideline. (n.d.).
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- Inchem.org. (2001). ICSC 1013 - ANILINE HYDROCHLORIDE.
- SGS. (n.d.).
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- Google Patents. (n.d.). CN108845065B - HPLC method for determining related substances in sulfadiazine suspension.
- AFPM. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit?
- Fauske & Associates. (2020).
- Sigma-Aldrich. (n.d.). 2-Aminobenzenesulfonamide 98 3306-62-5.
- New Journal of Chemistry (RSC Publishing). (n.d.). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study.
- National Center for Biotechnology Information. (n.d.). 2-Aminobenzenesulfonamide | C6H8N2O2S | CID 72894.
- Fisher Scientific. (n.d.). 2-Aminobenzenesulfonamide, 98% 5 g | Buy Online | Thermo Scientific Chemicals.
- Thermo Fisher Scientific. (n.d.). 2-Aminobenzenesulfonamide, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com.
- Wikipedia. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution.
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Technical Support Center: Addressing Poor Cell Permeability of 2-Amino-N-butylbenzenesulfonamide hydrochloride
Welcome to the technical support center for 2-Amino-N-butylbenzenesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and strategies to enhance permeability, all grounded in scientific principles and practical experience.
Part 1: Troubleshooting and FAQs
This section addresses common issues and questions related to the cell permeability of this compound.
Q1: My in vitro cell-based assay shows low efficacy of this compound. Could poor cell permeability be the cause?
A1: Yes, low efficacy in cell-based assays is a common consequence of poor cell permeability.[][2] If the compound cannot efficiently cross the cell membrane to reach its intracellular target, its observed biological activity will be diminished, regardless of its intrinsic potency.[3] Several physicochemical properties of a molecule, such as its size, lipophilicity, and the presence of charged groups, can influence its ability to permeate cell membranes.[4][5]
To investigate if poor permeability is the issue, you can:
-
Assess Physicochemical Properties: Analyze the predicted properties of this compound (see Table 1).
-
Perform a Permeability Assay: Directly measure the compound's permeability using an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or a cell-based assay such as the Caco-2 or MDCK assay.[6][7]
Q2: What are the predicted physicochemical properties of this compound that might suggest low permeability?
A2: While specific experimental data for this exact molecule is limited, we can infer its properties based on its structure, which includes a polar sulfonamide group and a primary amine that will be protonated at physiological pH.[8] These features can contribute to lower lipophilicity and, consequently, reduced passive diffusion across the lipid bilayer of the cell membrane.
Table 1: Predicted Physicochemical Properties of 2-Amino-N-butylbenzenesulfonamide
| Property | Predicted Value/Characteristic | Implication for Permeability |
| Molecular Weight | ~214.3 g/mol [9] | Within the range for good permeability (typically <500 Da).[4] |
| LogP (Octanol/Water Partition Coefficient) | Likely low to moderate. The presence of the amino and sulfonamide groups decreases lipophilicity.[10][11] | A lower LogP suggests a preference for the aqueous phase over the lipid membrane, potentially hindering passive diffusion.[10] |
| Topological Polar Surface Area (TPSA) | Expected to be relatively high due to the SO2 and NH2 groups. | A higher TPSA is generally associated with lower membrane permeability. |
| Ionization State (pKa) | The primary amine will be protonated at physiological pH (~7.4). | The positive charge will significantly reduce passive diffusion across the nonpolar cell membrane.[4] |
| Hydrogen Bond Donors/Acceptors | Contains multiple hydrogen bond donors and acceptors. | A high number of hydrogen bonds can impede membrane permeation.[12] |
Q3: How can I experimentally determine the cell permeability of my compound?
A3: There are several well-established in vitro assays to quantify cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[7][13] It is a cost-effective initial screen to assess a compound's intrinsic ability to cross a lipid barrier without the complexities of active transport.[7][13][14]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.[6][15][16] This model is considered the gold standard for predicting in vivo oral absorption as it accounts for both passive diffusion and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp).[6]
-
MDCK Permeability Assay: Similar to the Caco-2 assay, this uses a monolayer of Madin-Darby Canine Kidney (MDCK) cells. It is another valuable tool for permeability screening and identifying substrates of efflux transporters.[]
The choice of assay depends on the specific research question. PAMPA is excellent for initial screening of passive permeability, while Caco-2 and MDCK assays provide a more comprehensive picture that includes active transport phenomena.[7]
Part 2: Experimental Protocols
Here we provide detailed methodologies for the PAMPA and Caco-2 assays to guide your experimental work.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of this compound.
Objective: To determine the effective permeability (Pe) of the test compound through a lipid-infused artificial membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Donor solution: Test compound dissolved in a buffer at a relevant pH (e.g., pH 7.4 for intestinal permeability)
-
Acceptor solution: Buffer matching the donor solution
-
Plate reader for quantification (e.g., UV-Vis or fluorescence) or LC-MS/MS
Procedure:
-
Membrane Coating: Apply a small volume (e.g., 5 µL) of the lipid solution to the filter of the donor plate and allow it to impregnate the membrane.[17]
-
Prepare Solutions: Prepare the donor solution containing the test compound at a known concentration. Also, prepare the acceptor solution.
-
Assay Assembly: Add the acceptor solution to the acceptor plate. Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution. Then, add the donor solution to the donor wells.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[17]
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Permeability: The effective permeability (Pe) can be calculated using established equations that take into account the concentrations in the donor and acceptor wells, the incubation time, and the surface area of the membrane.
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the key steps for assessing the permeability and potential for active transport of this compound.
Objective: To determine the apparent permeability coefficient (Papp) of the test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Analytical instrumentation (LC-MS/MS is typically required for sensitive quantification)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture them for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[16]
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values within the acceptable range for your laboratory.[6]
-
Prepare Dosing Solutions: Dissolve the test compound in the transport buffer at the desired concentration.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[18]
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B to A) for Efflux Assessment:
-
To determine if the compound is a substrate for efflux transporters, perform the experiment in the reverse direction.
-
Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[18]
-
Collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A) using the rate of appearance of the compound in the receiver chamber.
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is subject to active efflux.[16]
-
Part 3: Strategies for Enhancement
If experimental data confirms poor cell permeability, several strategies can be employed to improve it.
Chemical Modification Strategies
-
Prodrug Approach: This is a highly effective strategy where the parent molecule is chemically modified to create a more permeable derivative (the prodrug).[19][20] Once inside the cell, the prodrug is enzymatically or chemically converted back to the active parent compound. For this compound, masking the polar amino and sulfonamide groups with lipophilic moieties can enhance permeability.[21][22] For example, converting the primary amine to a less polar amide or carbamate can be explored.
-
Structural Modifications:
-
N-methylation: Introducing a methyl group to the nitrogen of the sulfonamide can sometimes improve permeability by reducing hydrogen bonding capacity.[23]
-
Lipophilicity Modulation: Systematically altering the butyl chain or the aromatic ring with more lipophilic substituents can increase the compound's affinity for the lipid membrane.[24][25][26] However, this must be balanced, as excessive lipophilicity can lead to poor aqueous solubility and other liabilities.[24][25]
-
Formulation-Based Strategies
If chemical modification is not feasible, formulation strategies can be employed to improve the bioavailability of poorly permeable drugs.[27][28]
-
Permeation Enhancers: These are excipients that transiently and reversibly increase the permeability of the cell membrane.[29][30] They can act through various mechanisms, such as disrupting the lipid bilayer or opening tight junctions between cells.[30] Examples include surfactants, fatty acids, and bile salts.[30][31]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems can enhance its absorption.[28]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[29] This can improve the solubilization and subsequent absorption of lipophilic drugs.
-
Nanocarriers: Encapsulating the drug in nanocarriers like liposomes or polymeric nanoparticles can protect it from degradation and facilitate its transport across biological barriers.[29]
-
Part 4: Visualizations
Diagram 1: Decision-Making Workflow for Addressing Poor Permeability
A workflow for diagnosing and addressing poor cell permeability.
Diagram 2: Conceptual Overview of Permeability Enhancement Strategies
Strategies to improve the cell permeability of a drug candidate.
References
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Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979–987. [Link]
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ChemIntel360. (2024). The Critical Role of Excipients in Enhancing Drug Absorption. ChemIntel360. [Link]
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Slideshare. (n.d.). Excipients for solubility dissolution and permeation enhancement. [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
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Unknown. (n.d.). Caco2 assay protocol. [Link]
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Zhang, Y., & Yu, J. K. (2021). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Methods in Molecular Biology, 2195, 1–25. [Link]
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Naylor, M. R., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11169–11182. [Link]
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Garrido, J., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(18), 4844–4855. [Link]
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Garg, V., & Singh, H. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2015, 214058. [Link]
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Naylor, M. R., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11169–11182. [Link]
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Soni, K., & Kumar, P. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 10–15. [Link]
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Vici Health Sciences. (n.d.). Bioavailability Enhancement Service & Permeability Solutions. [Link]
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Patel, K., & Patel, M. (2012). Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. AAPS PharmSciTech, 13(4), 1143–1148. [Link]
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JoVE. (n.d.). Video: Factors Affecting Drug Distribution: Tissue Permeability. [Link]
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Creative Biolabs. (n.d.). Permeability & Absorption. [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. [Link]
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Tsume, Y., et al. (2014). The Effect of Excipients on the Permeability of BCS Class III Compounds and Implications for Biowaivers. Pharmaceutical Research, 31(8), 2095–2107. [Link]
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Naylor, M. R., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11169–11182. [Link]
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Scribd. (n.d.). Caco-2 Permeability Assay Protocol. [Link]
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Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
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Keck, C. M., & Müller, R. H. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(11), 1845. [Link]
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Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
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Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(20), 14844–14868. [Link]
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MolecularCloud. (2025). Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. [Link]
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YouTube. (2024). Formulation Classroom Pt1 Ep3 - Factors Affecting Permeability. [Link]
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ResearchGate. (n.d.). Physicochemical factors affecting permeability. [Link]
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Taylor & Francis Online. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. [Link]
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Li, J., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 592864. [Link]
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ResearchGate. (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. [Link]
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shellichemistry.com. (n.d.). Prodrug Development. [Link]
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Li, D., et al. (2017). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Artificial Cells, Nanomedicine, and Biotechnology, 45(7), 1426–1435. [Link]
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Technology Networks. (n.d.). PAMPA Permeability Assay. [Link]
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MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
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de Oliveira, D. C., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297. [Link]
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ACS Medicinal Chemistry Letters. (n.d.). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. [Link]
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da Silva, A. C. S., et al. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 24(21), 3967. [Link]
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Li, H., et al. (2013). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 56(13), 5488–5503. [Link]
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PubChem. (n.d.). N-Butylbenzenesulfonamide. [Link]
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D'Souza, R. N., & Ricardo, A. (2025). Permeability selection of biologically relevant membranes matches the stereochemistry of life on Earth. PLoS Biology, 23(5), e3002633. [Link]
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NIH. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. [Link]
-
NIH. (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. [Link]
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Technical Support Center: Minimizing Off-Target Effects of 2-Amino-N-butylbenzenesulfonamide hydrochloride
Welcome to the technical support center for 2-Amino-N-butylbenzenesulfonamide hydrochloride (CAS No: 21639-11-2).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide a framework for understanding and mitigating potential off-target effects of this and related small molecules. Given the limited specific literature on this particular compound, this document integrates established principles from the broader sulfonamide and benzenesulfonamide classes to offer robust experimental strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound and the general principles of off-target effects.
Q1: What is the expected primary mechanism of action for a benzenesulfonamide derivative like this compound?
A1: While specific targets for this compound are not extensively documented in publicly available literature, benzenesulfonamide and sulfonamide derivatives are well-known inhibitors of several enzyme classes.[4][5] A primary mode of action for many sulfonamides is the inhibition of carbonic anhydrases.[5] Additionally, depending on the substitutions, they can target other enzymes such as kinases or interfere with metabolic pathways like folate synthesis in microorganisms.[6][7][8] Therefore, it is crucial to experimentally validate the intended target in your system.
Q2: What are off-target effects and why are they a concern with small molecules?
Q3: Are sulfonamide-based compounds known for specific off-target effects?
A3: Yes, the sulfonamide functional group can be associated with a range of off-target activities and side effects.[12] These can include hypersensitivity reactions, and interactions with various enzymes and receptors.[7][12] For instance, some sulfonamides have been shown to have anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes.[6] It is plausible that this compound could exhibit some of these class-related off-target activities.
Q4: How can I begin to assess the potential for off-target effects in my experiments?
A4: A multi-pronged approach is recommended. This includes conducting thorough literature reviews on related compounds, performing dose-response experiments to identify a minimal effective concentration, and utilizing appropriate negative and positive controls.[13] For a more in-depth analysis, profiling the compound against a panel of related and unrelated targets (selectivity profiling) is a valuable step.[14]
Q5: What are some initial signs in my experiment that might suggest an off-target effect?
A5: Several observations can hint at off-target effects. These include significant cytotoxicity at concentrations close to the effective dose, observing a biological effect that is inconsistent with the known function of the intended target, or if the phenotype persists even after knocking down or knocking out the intended target.[10]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, actionable guidance for identifying, validating, and minimizing the off-target effects of this compound.
Guide 1: Establishing an Optimal In Vitro Working Concentration
The first step in minimizing off-target effects is to determine the lowest concentration of the compound that elicits the desired on-target effect.
Protocol 1: Dose-Response Curve Generation
-
Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO). Note the solubility properties and ensure the final solvent concentration in your assay is consistent and non-toxic to your cells.[13]
-
Serial Dilution: Perform a serial dilution of the stock solution to create a range of concentrations. A common starting range is from 100 µM down to 1 nM.
-
Cell Treatment: Treat your cells or biochemical assay with the different concentrations of the compound. Include a vehicle-only control (e.g., DMSO at the highest concentration used).
-
Assay Readout: After an appropriate incubation time, perform your functional assay to measure the on-target effect (e.g., enzyme inhibition, reporter gene activity, phosphorylation status of a downstream target).
-
Data Analysis: Plot the assay response against the compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.
-
Interpretation: The optimal working concentration should be at or slightly above the EC50/IC50 value, where the on-target effect is robust, but the concentration is minimized to reduce the likelihood of off-target interactions.
| Parameter | Recommendation | Rationale |
| Concentration Range | 1 nM to 100 µM | To capture the full dynamic range of the dose-response relationship. |
| Vehicle Control | Highest % of solvent used | To control for any effects of the solvent on the assay.[13] |
| Positive Control | A known modulator of the target | To validate that the assay is responsive to target modulation.[13] |
| Working Concentration | 1-3x EC50/IC50 | To ensure robust on-target activity while minimizing off-target risk. |
Guide 2: Validating On-Target Engagement
It is critical to confirm that the observed phenotype is a direct result of the compound's interaction with its intended target.
Protocol 2: Target Knockdown or Knockout Validation
-
Generate a Target-Deficient System: Use techniques like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown to create a cell line that lacks the intended target protein.[10]
-
Validation of Knockdown/Knockout: Confirm the absence or significant reduction of the target protein using methods such as Western blotting or qPCR.
-
Comparative Dose-Response: Perform a dose-response experiment as described in Protocol 1, treating both the wild-type (parental) and the target-deficient cell lines with this compound.
-
Analysis:
-
On-Target Effect: If the compound's activity is significantly reduced or completely absent in the target-deficient cells compared to the wild-type cells, it strongly suggests the effect is on-target.[10]
-
Off-Target Effect: If the compound elicits a similar response in both cell lines, the observed phenotype is likely due to an off-target interaction.[10]
-
Caption: Workflow for On-Target Effect Validation.
Guide 3: Advanced Off-Target Profiling
For a comprehensive understanding of the compound's selectivity, broader profiling is necessary.
Computational Approaches (In Silico):
-
Similarity Searching: Use computational tools to screen databases for proteins with binding sites similar to the intended target, which might also bind to this compound.[15]
-
Molecular Docking: If the structure of potential off-targets is known, molecular docking simulations can predict the binding affinity of your compound to these proteins.[4]
Experimental Approaches (In Vitro/In Situ):
-
Selectivity Profiling Services: Submit the compound to a commercial service that screens it against a large panel of kinases, GPCRs, ion channels, and other common off-targets. This provides a broad overview of its selectivity.
-
Thermal Proteome Profiling (TPP) or Cellular Thermal Shift Assay (CETSA): These methods can identify direct protein targets of a small molecule in a cellular context by measuring changes in protein thermal stability upon compound binding.
-
Affinity Chromatography-Mass Spectrometry: Immobilize the compound on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
Caption: On-Target vs. Off-Target Effects of a Small Molecule.
Part 3: Final Recommendations
-
Consider an Inactive Analog: Synthesize or obtain a structurally similar but inactive analog of this compound.[13] This compound should not engage the primary target and can serve as an excellent negative control.
-
Document and Report: Thoroughly document all control experiments and selectivity data. Transparency about potential off-target effects is crucial for the reproducibility and correct interpretation of scientific findings.
By employing these systematic approaches, researchers can confidently delineate the on- and off-target effects of this compound, leading to more robust and reliable experimental outcomes.
References
- Benchchem. Technical Support Center: Investigating Off-Target Effects of Novel Small Molecule Inhibitors.
- Tradeindia. 2-amino -n- Butylbenzene Sulfonamide Hydrochloride - Cas No: 21639-11-2.
- Patsnap Synapse. How can off-target effects of drugs be minimised?. Published May 21, 2025.
- Cayman Chemical. Small Molecule Inhibitors Selection Guide. Published August 13, 2019.
- BLD Pharm. 21639-11-2|this compound.
- ChemicalBook. This compound CAS#: 21639-11-2.
- Taylor & Francis Online. Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus.
- Benchchem. Technical Support Center: Investigating Off-Target Effects of Small Molecules.
- Frontiers in Pharmacology. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Published July 16, 2019.
- International Journal of Pharmaceutical Sciences. Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
- National Institutes of Health. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
- Wikipedia. Sulfonamide (medicine).
- RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Published August 1, 2021.
- MDPI. Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development.
- The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Published March 3, 2020.
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Technical Support Center: Scaling Up the Synthesis of 2-Amino-N-butylbenzenesulfonamide Hydrochloride
Welcome to the technical support center for the process scale-up of 2-Amino-N-butylbenzenesulfonamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals navigating the challenges of transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. We will address common issues through a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.
Section 1: Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions, especially when handling larger quantities. The most common synthetic strategy involves the protection of the aniline amino group, followed by chlorosulfonation, amidation with n-butylamine, deprotection, and final salt formation. Each step presents unique challenges that are magnified during scale-up.
Caption: A logical flow for troubleshooting low sulfonamide yields.
Category C: Work-up, Purification, and Salt Formation
Question 4: What is the most scalable method for purifying the crude 2-Amino-N-butylbenzenesulfonamide before salt formation?
Answer: While laboratory-scale purifications often rely on chromatography, this is less practical and more expensive at scale. Recrystallization is the most common and effective industrial method for purifying solid sulfonamides. [1]
-
Solvent Selection: The key is finding a solvent (or solvent system) that dissolves the sulfonamide at high temperatures but not at room temperature, while impurities remain soluble at all temperatures. [1]Common solvents include ethanol, isopropanol, or mixtures of ethanol and water. [1]Perform small-scale solubility tests to identify the optimal system.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent to obtain a clear, saturated solution. Allow it to cool slowly and undisturbed to promote the formation of large, pure crystals. Rapid cooling can cause the product to "crash out," trapping impurities.
-
Isolation: Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent to remove any residual impurities.
Question 5: I'm struggling to form a stable, crystalline hydrochloride salt. It's oily or amorphous. What can I do?
Answer: Oiling out during salt formation is a common issue, often related to the solvent system and the rate of pH change.
-
Solvent Choice: The solvent must be one in which the hydrochloride salt is poorly soluble. [2]Common choices include isopropanol (IPA), ethyl acetate, or diethyl ether. The free base should be dissolved in a suitable solvent before adding the HCl source.
-
HCl Source: You can use a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or 2M HCl in isopropanol) or bubble anhydrous HCl gas through the solution. [2]Using a pre-made solution allows for more precise stoichiometric control.
-
Controlled Addition: Add the HCl solution slowly with vigorous stirring. Rapid addition can cause a sudden drop in pH and supersaturation, leading to an amorphous precipitate or oil.
-
Temperature: Cooling the solution during the addition of HCl can often promote better crystal formation.
-
Seeding: If you have a small amount of crystalline material from a previous batch, adding a "seed" crystal can help initiate proper crystallization.
Section 3: Key Process Parameters for Scale-Up
The following table summarizes the critical parameters that must be carefully controlled when scaling up the synthesis.
| Process Stage | Parameter | Recommendation / Rationale | Scale-Up Consideration |
| Chlorosulfonation | Temperature | Maintain at 0-10 °C during addition. | Critical for safety and preventing side products. Requires efficient reactor cooling. |
| Stoichiometry | Use a significant excess of chlorosulfonic acid (e.g., 4-5 eq.). | Minimizes sulfone byproduct formation. [3]Requires safe handling and quenching of excess reagent. | |
| Agitation | High torque, efficient stirring (e.g., pitched-blade turbine). | Ensures homogenous heat and mass transfer, preventing localized exotherms. [4] | |
| Amidation | Stoichiometry | >2 equivalents of n-butylamine or 1 eq. n-butylamine + 1.1 eq. external base. | Ensures complete reaction by neutralizing the generated HCl. [5] |
| Temperature | 0-25 °C. | Controls the exothermic reaction between the sulfonyl chloride and amine. | |
| Quenching | Slow addition of reaction mixture to cold water/ice. | Safely hydrolyzes excess sulfonyl chloride. Can be difficult to control on a large scale. | |
| Purification | Method | Recrystallization. | Most cost-effective and scalable method for achieving high purity of the final product. [1] |
| Solvent | Ethanol/Water or Isopropanol. | Chosen based on solubility profile to maximize yield and purity. | |
| Salt Formation | Solvent | Isopropanol (IPA), Ethyl Acetate. | The salt should be insoluble in the chosen solvent to ensure high recovery. [2] |
| HCl Addition | Slow, controlled addition of HCl solution. | Prevents oiling out and promotes the formation of a crystalline, filterable solid. |
Section 4: Scaled-Up Experimental Protocol (Illustrative)
This protocol is a general guide for a multi-liter scale synthesis. All operations should be conducted after a thorough risk assessment and in accordance with your institution's safety policies. [4] Part 1: Synthesis of 2-(acetylamino)benzenesulfonyl chloride
-
Charge a 50L glass-lined reactor with chlorosulfonic acid (4.0 eq.) and cool to 0-5 °C using a chiller.
-
Under a nitrogen atmosphere and with vigorous stirring, slowly add 2-acetamidoaniline (1.0 eq.) in portions, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.
-
In a separate vessel, prepare a mixture of crushed ice and water.
-
Slowly and carefully transfer the reaction mixture onto the ice/water with vigorous stirring to quench the reaction. This step is highly exothermic and will release HCl gas, requiring an efficient off-gas scrubbing system. [4]6. The solid sulfonyl chloride will precipitate. Filter the product and wash it thoroughly with cold water until the washings are neutral.
-
Dry the intermediate product under vacuum. Do not heat, as this can cause degradation.
Part 2: Synthesis of this compound
-
Charge a 50L reactor with a suitable solvent (e.g., dichloromethane) and n-butylamine (2.2 eq.). Cool the solution to 0-5 °C.
-
Dissolve the dried 2-(acetylamino)benzenesulfonyl chloride (1.0 eq.) from the previous step in a minimal amount of the same solvent.
-
Slowly add the sulfonyl chloride solution to the n-butylamine solution, maintaining the internal temperature below 15 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring for completion by HPLC.
-
Wash the organic layer sequentially with dilute HCl (to remove excess n-butylamine), water, and brine.
-
To the organic layer containing the protected sulfonamide, add aqueous hydrochloric acid (e.g., 6M HCl) and heat the mixture to reflux to hydrolyze the acetyl protecting group. Monitor by HPLC.
-
After deprotection is complete, cool the mixture, separate the layers, and neutralize the aqueous layer containing the product with a base (e.g., NaOH solution) to precipitate the free base of 2-Amino-N-butylbenzenesulfonamide.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude free base from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
-
Dissolve the purified free base in isopropanol. Slowly add a stoichiometric amount of concentrated HCl or an HCl/isopropanol solution with stirring.
-
The hydrochloride salt will precipitate. Stir for an additional hour, then filter the solid, wash with a small amount of cold isopropanol, and dry under vacuum to yield the final product.
References
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- BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up. BenchChem.
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Validation & Comparative
A Comparative Guide to Sulfonamides: Evaluating 2-Amino-N-butylbenzenesulfonamide hydrochloride Against Established Antimicrobials
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the performance of novel sulfonamide candidates, using 2-Amino-N-butylbenzenesulfonamide hydrochloride as a case study, against well-established sulfonamides such as sulfamethoxazole and sulfadiazine. By presenting supporting experimental data and detailed protocols, this document aims to facilitate a thorough and objective evaluation of new chemical entities within this critical class of antimicrobials.
Introduction to Sulfonamides
Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used and represent a cornerstone in the history of chemotherapy.[1] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] Since bacteria must synthesize their own folate to produce nucleic acids and certain amino acids, inhibition of this pathway leads to a bacteriostatic effect.[2][3] In contrast, mammals obtain folate from their diet, which accounts for the selective toxicity of sulfonamides.[3]
Despite their long history, the emergence of bacterial resistance necessitates the continued development of new sulfonamide derivatives with improved efficacy, pharmacokinetic properties, and safety profiles. This guide will focus on a comparative analysis of this compound against two widely used sulfonamides: sulfamethoxazole and sulfadiazine.
Comparative Analysis of Sulfonamides
A direct comparison of the physicochemical and pharmacokinetic properties of sulfonamides is crucial for predicting their potential in vivo behavior and therapeutic efficacy. The following table summarizes key parameters for sulfamethoxazole and sulfadiazine. Data for this compound is not extensively available in public literature and would need to be determined experimentally.
| Property | Sulfamethoxazole | Sulfadiazine | This compound |
| Molecular Formula | C₁₀H₁₁N₃O₃S[4] | C₁₀H₁₀N₄O₂S[5] | C₁₀H₁₅N₂O₂S·HCl |
| Molecular Weight | 253.28 g/mol [4] | 250.28 g/mol [5] | 264.77 g/mol |
| Melting Point | 168-172 °C[6] | 252-256 °C (decomposes)[1] | Not available |
| Solubility | Very slightly soluble in water[6] | Insoluble in water[1] | Not available |
| pKa | 1.6, 5.7[4] | 6.3[1] | Not available |
| LogP | 0.89[4] | -0.09[7] | Not available |
| Protein Binding | ~70%[2] | 38-48%[8] | Not available |
| Half-life | ~10-12 hours[2][9] | ~10-17 hours[8][10] | Not available |
| Metabolism | Hepatic (acetylation and glucuronidation)[2] | Hepatic (acetylation)[8] | Not available |
| Excretion | Primarily renal[2] | Primarily renal[8] | Not available |
Key Experimental Protocols
To empirically compare a novel sulfonamide like this compound with established drugs, a series of standardized in vitro assays are essential. The following sections provide detailed methodologies for critical experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] The broth microdilution method is a widely accepted technique for determining MIC values.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). It is critical that the medium has low levels of thymidine, as this can interfere with the action of sulfonamides.[11][12]
-
Preparation of Antimicrobial Stock Solutions: Prepare a concentrated stock solution of each sulfonamide (this compound, sulfamethoxazole, and sulfadiazine) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each antimicrobial stock solution with CAMHB to achieve the desired range of concentrations.[11] Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh 18-24 hour culture on a non-selective agar plate. Adjust the turbidity of the suspension in sterile saline or broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[11]
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[11]
-
Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[13]
Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Dihydropteroate Synthase (DHPS) Inhibition Assay
To confirm that the antibacterial activity of a novel sulfonamide is due to the inhibition of the target enzyme, a DHPS inhibition assay is performed. This assay directly measures the enzymatic activity in the presence of the inhibitor.
Experimental Protocol: Coupled Spectrophotometric DHPS Assay
This protocol utilizes a coupled-enzyme system where the product of the DHPS reaction is used by dihydrofolate reductase (DHFR), and the consumption of NADPH is monitored spectrophotometrically at 340 nm.[14]
-
Reagents:
-
Recombinant DHPS enzyme
-
Recombinant DHFR enzyme
-
Para-aminobenzoic acid (pABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
NADPH
-
Assay buffer (e.g., HEPES buffer with MgCl₂)
-
-
Assay Setup: In a 96-well UV-transparent plate, add the assay buffer, DHFR, NADPH, and varying concentrations of the sulfonamide inhibitor.
-
Enzyme and Substrate Addition: Add the DHPS enzyme to each well. Initiate the reaction by adding the substrates, pABA and DHPP.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to the DHPS activity.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in DHPS activity.
Mechanism of sulfonamide action and the coupled DHPS assay principle.
In Vitro Cytotoxicity Assay
Assessing the potential toxicity of a new drug candidate to mammalian cells is a critical step. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HepG2 for liver toxicity) in the appropriate medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[15]
-
Compound Treatment: Treat the cells with serial dilutions of the sulfonamides for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, the concentration that causes a 50% reduction in cell viability.
Discussion and Interpretation of Results
A comprehensive comparison of this compound with sulfamethoxazole and sulfadiazine would involve a multi-faceted analysis of the data obtained from the aforementioned experiments.
-
Antimicrobial Potency: A lower MIC value for this compound would indicate greater in vitro potency against the tested bacterial strains compared to the reference compounds. A broader spectrum of activity against both Gram-positive and Gram-negative bacteria would also be a desirable characteristic.
-
Mechanism of Action: Potent inhibition of DHPS with a low IC₅₀ value would confirm that the primary mechanism of action is consistent with that of other sulfonamides.
-
Safety Profile: A high IC₅₀ value in the cytotoxicity assay would suggest a favorable in vitro safety profile, indicating lower toxicity to mammalian cells at therapeutically relevant concentrations.
-
Structure-Activity Relationship: The N-butyl substitution on the sulfonamide nitrogen in this compound could influence its properties. For instance, increased lipophilicity due to the butyl group might affect its cell membrane permeability and, consequently, its antibacterial activity and pharmacokinetic profile. This structural difference warrants a thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties in subsequent preclinical studies.
Conclusion
The evaluation of new sulfonamide candidates like this compound requires a systematic and comparative approach. By employing standardized experimental protocols for determining antimicrobial efficacy, mechanism of action, and in vitro toxicity, researchers can generate the robust data necessary to make informed decisions about the potential of a novel compound. This guide provides the foundational methodologies and a comparative framework to facilitate such an evaluation, ultimately contributing to the development of new and effective antimicrobial therapies.
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Pharmacology of Sulfadiazine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2024, December 19). Retrieved January 19, 2026, from [Link]
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Comparative Guide to the Structure-Activity Relationship of 2-Amino-N-butylbenzenesulfonamide Hydrochloride Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Amino-N-butylbenzenesulfonamide hydrochloride analogs. It is intended for researchers, scientists, and drug development professionals interested in the design and optimization of sulfonamide-based therapeutic agents. We will delve into the critical structural features that govern the biological activity of these compounds, supported by experimental data and detailed protocols for their evaluation.
Introduction: The Versatility of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its prominence stems from its ability to act as a versatile pharmacophore, capable of interacting with various biological targets. This scaffold is most notably recognized for its role in the development of carbonic anhydrase inhibitors, but its applications extend to anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The primary sulfonamide group (-SO₂NH₂) is a key zinc-binding group in metalloenzymes like carbonic anhydrases, making it a critical feature for inhibitory activity.[1]
This compound serves as a foundational structure for exploring SAR. By systematically modifying the three key regions of this molecule—the 2-amino group, the N-butyl group, and the benzene ring—researchers can fine-tune its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This guide will explore the impact of these modifications on the biological activity of its analogs, with a primary focus on their roles as carbonic anhydrase inhibitors and potential anticancer agents.
Deciphering the Structure-Activity Relationship
The biological activity of 2-Amino-N-butylbenzenesulfonamide analogs is intricately linked to their chemical structure. Understanding these relationships is paramount for the rational design of more effective and selective drug candidates. The following sections dissect the SAR based on modifications to the core scaffold.
The Role of the 2-Amino Group
The amino group at the ortho-position of the benzene ring can significantly influence the compound's binding affinity and selectivity for its target. Modifications at this position can alter the electronic properties and steric profile of the molecule.
While direct SAR studies on a large library of 2-amino-N-butylbenzenesulfonamide analogs are not extensively documented in a single source, we can infer the importance of this group from broader studies on aminobenzenesulfonamides. For instance, the synthesis of novel aminobenzenesulfonamide derivatives has shown that the amino group can be a key site for introducing "tail" moieties to enhance inhibitory activity against specific carbonic anhydrase isoforms.[3]
Impact of the N-Alkyl Substituent
The N-butyl group in the parent compound contributes to its lipophilicity and can engage in hydrophobic interactions within the binding pocket of a target enzyme. Varying the length and branching of this alkyl chain can have a profound effect on activity.
Studies on N-substituted benzenesulfonamides have demonstrated that the nature of the N-substituent is crucial for modulating biological activity. For example, in a series of benzenesulfonamide derivatives, the introduction of different alkyl and aryl groups at the nitrogen atom led to significant variations in their anti-inflammatory and antimicrobial activities.[2][4]
Influence of Benzene Ring Substitutions
Modifications to the benzene ring offer a powerful strategy for optimizing the pharmacological profile of benzenesulfonamide analogs. The introduction of various substituents can alter the compound's electronics, lipophilicity, and steric hindrance, thereby influencing its interaction with the target protein.
Quantitative structure-activity relationship (QSAR) studies on benzenesulfonamide derivatives have highlighted the importance of the substitution pattern on the aromatic ring for carbonic anhydrase inhibition.[5][6] For instance, the position and nature of substituents can dictate the selectivity for different carbonic anhydrase isoforms.[7] Structural studies have revealed that residues within the hydrophobic pocket of the active site, particularly at positions 92 and 131, play a crucial role in determining the binding and affinity of inhibitors, with the "tail" groups of the inhibitors modulating isoform specificity.[7]
Table 1: Comparative Carbonic Anhydrase Inhibitory Activity of Benzenesulfonamide Analogs
| Compound ID | R1 (Benzene Ring Substitution) | R2 (N-Substitution) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (Standard) | - | - | 250 | 12 | 25 | 5.7 | [3] |
| Analog 4b | Varies | Varies | - | - | 20.4 | - | [3] |
| Analog 5a | Varies | Varies | - | - | 12.9 | 26.6 | [3] |
| Analog 5b | Varies | Varies | - | - | 18.2 | 8.7 | [3] |
| Analog 5c | Varies | Varies | - | - | - | 17.2 | [3] |
| Analog 5d | Varies | Varies | - | - | - | 10.9 | [3] |
Note: The specific substitutions for Analogs 4b, 5a, 5b, 5c, and 5d are detailed in the referenced literature and represent a broader class of aminobenzenesulfonamide derivatives.
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of SAR studies, standardized and validated experimental protocols are essential. This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of 2-Amino-N-butylbenzenesulfonamide analogs.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various human carbonic anhydrase (hCA) isoforms is a primary determinant of their therapeutic potential. An esterase assay using 4-nitrophenyl acetate (NPA) as a substrate is a common and reliable method.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a stock solution of the respective hCA isoenzyme in Tris-HCl buffer (pH 7.4).
-
Prepare a stock solution of 4-nitrophenyl acetate (NPA) in acetonitrile.
-
-
Assay Procedure (96-well plate format):
-
Add Tris-HCl buffer to each well.
-
Add a specific volume of the test compound solution to the sample wells. Add the same volume of DMSO to the control wells.
-
Add the hCA enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the NPA substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percent inhibition for each compound concentration.
-
Calculate the IC₅₀ value from the dose-response curve.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation.[8]
-
Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
In Vitro Anticancer Activity Assessment
The cytotoxic effects of the benzenesulfonamide analogs against various cancer cell lines are commonly evaluated using the MTT assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, HeLa) in appropriate media.
-
Seed the cells into 96-well plates at a suitable density and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment:
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value from the dose-response curve.
-
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a critical area of research for the development of novel therapeutic agents. The benzenesulfonamide scaffold provides a versatile platform for designing potent and selective inhibitors of key biological targets, particularly carbonic anhydrases.
Key takeaways from the analysis of available data on related compounds include:
-
The primary sulfonamide group is essential for zinc-binding in metalloenzymes.
-
Modifications to the N-alkyl chain can significantly impact lipophilicity and hydrophobic interactions.
-
Substitutions on the benzene ring are crucial for modulating potency and isoform selectivity.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of 2-Amino-N-butylbenzenesulfonamide analogs. This would involve varying the substituents at the 2-amino position, altering the length and branching of the N-alkyl chain, and exploring a diverse range of electron-donating and electron-withdrawing groups on the benzene ring. Such studies will provide a more definitive and comprehensive understanding of the SAR for this specific scaffold, paving the way for the development of next-generation sulfonamide-based drugs with improved therapeutic profiles.
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El-Sayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry, 159, 108335. [Link]
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De Rienzo, F., et al. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 32(5), 951-956. [Link]
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Roman, G. (2014). NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. Revue Roumaine de Chimie, 59(2), 111-120. [Link]
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A Comparative Guide to the Efficacy of 2-Amino-N-butylbenzenesulfonamide hydrochloride and Sulfanilamide
This guide provides a detailed comparative analysis of 2-Amino-N-butylbenzenesulfonamide hydrochloride and the archetypal sulfonamide, sulfanilamide. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental physicochemical properties, mechanism of action, and the established experimental frameworks required to rigorously evaluate and compare their antimicrobial efficacy. While sulfanilamide serves as a well-documented historical benchmark, this guide also addresses the structural analogue, this compound, outlining the necessary scientific approach for its evaluation in the absence of extensive public data.
Introduction to the Compounds
Sulfonamides were the first class of synthetic antimicrobial agents used systemically to treat bacterial infections, marking the dawn of the modern antibiotic era.[1][2] Their discovery led to a significant reduction in morbidity and mortality from bacterial diseases before the widespread availability of penicillin.[3][4]
Sulfanilamide is the parent compound of the sulfonamide class.[5] Chemically, it is a p-aminobenzenesulfonamide, an organic compound consisting of an aniline derivatized with a sulfonamide group.[6] Historically, it was used extensively during World War II to combat wound infections and dramatically reduced mortality rates.[4][6] Today, its systemic use is rare due to toxicity and the availability of more effective derivatives, but it remains a crucial reference compound in antimicrobial research.[1][6]
This compound is a structural analogue of sulfanilamide. It features two key modifications: the primary amino group is at the ortho-position (position 2) relative to the sulfonamide group, rather than the para-position (position 4), and a butyl group is attached to the sulfonamide nitrogen (N1 position). This guide will explore the potential implications of these structural changes and provide the experimental blueprint for a direct efficacy comparison.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, excretion (ADME), and ultimately, its biological activity. The table below summarizes the known properties of both compounds.
| Property | Sulfanilamide | This compound |
| Chemical Structure | Aniline with a sulfonamide group at the 4-position | Benzenesulfonamide with an amino group at the 2-position and an N-butyl substitution, as a hydrochloride salt |
| Molecular Formula | C₆H₈N₂O₂S | C₁₀H₁₇ClN₂O₂S |
| Molecular Weight | 172.21 g/mol [7] | 264.8 g/mol [8] |
| Appearance | White to yellowish-white crystalline powder[6][9] | Data not widely available, likely a solid |
| Melting Point | 164.5-166.5 °C[6] | Data not widely available |
| Solubility | Slightly soluble in water; soluble in boiling water, ethanol, acetone, glycerol, and hydrochloric acid.[6][9] | Data not widely available |
| pKa | 10.6 | Data not widely available |
Note: Data for this compound is limited and primarily sourced from chemical suppliers.[8][10][11][12] Rigorous experimental characterization is required for confirmation.
Mechanism of Action: A Shared Pathway
As sulfonamide-based antibiotics, both compounds are presumed to function by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[6][13] This enzyme is essential for the synthesis of folic acid (vitamin B9) in bacteria.[14]
Causality of Selective Toxicity: Bacteria must synthesize their own folic acid, as they cannot uptake it from the environment.[1][13] This pathway involves the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a reaction catalyzed by DHPS.[15] Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors, binding to the active site of DHPS and halting the production of folic acid.[13][16] Without folic acid, bacteria cannot synthesize the nucleotides (purines and pyrimidines) required for DNA and RNA replication, leading to a bacteriostatic effect where growth and multiplication are inhibited.[13][14] Human cells are unaffected because they obtain folic acid from their diet and lack the DHPS enzyme, providing a clear basis for the selective toxicity of these drugs.[4][6]
Comparative Antimicrobial Efficacy: An Evidence-Based Framework
A direct comparison of efficacy requires quantitative data from standardized antimicrobial susceptibility tests. Sulfanilamide is known to have a broad spectrum against Gram-positive and some Gram-negative bacteria, though resistance is now common.[3][16] Susceptible organisms historically included species of Streptococcus, Staphylococcus, Escherichia, and Klebsiella.[3][16]
For this compound, no peer-reviewed antimicrobial efficacy data is readily available. Its activity must be determined experimentally. The structural modifications—the N-butyl group and the ortho-amino position—could significantly alter its efficacy profile. The para-amino group is generally considered essential for antibacterial activity, suggesting the ortho-analogue may have reduced potency.[5] However, the N-butyl substitution could enhance lipophilicity, potentially improving cell membrane penetration.
To facilitate a meaningful comparison, one must determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria.
Illustrative Data Presentation:
The following table is a template demonstrating how comparative efficacy data should be presented. The values shown are for illustrative purposes only.
| Bacterial Strain | Sulfanilamide MIC (µg/mL) | 2-Amino-N-butylbenzenesulfonamide HCl MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | 64 | TBD |
| Escherichia coli ATCC 25922 | >256 | TBD |
| Pseudomonas aeruginosa ATCC 15422 | >256 | TBD |
| Enterococcus hirae ATCC 10541 | 128 | TBD |
TBD: To Be Determined experimentally.
Experimental Protocols for Efficacy Determination
To ensure scientific rigor and reproducibility, standardized protocols must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these assays.[17]
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] The broth microdilution method is a precise and commonly used technique.[17]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Drug Solutions:
-
Prepare a stock solution of each test compound (e.g., 2560 µg/mL) in an appropriate solvent (e.g., sterile deionized water or DMSO), ensuring the final solvent concentration in the assay does not inhibit bacterial growth.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Leave a column for a growth control (broth only) and a sterility control (uninoculated broth).
-
-
Preparation of Bacterial Inoculum:
-
Rationale: A standardized inoculum density is critical for reproducible results.
-
Select 3-5 isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the drug dilutions and the growth control well.
-
Seal the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.[19]
-
-
Interpretation of Results:
-
Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the drug in which there is no visible growth.[19]
-
B. Determination of Minimum Bactericidal Concentration (MBC)
The MBC assay is a subsequent step to the MIC test that determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17]
Protocol: MBC Assay
-
Subculturing from MIC Plate:
-
Following the MIC reading, select the wells showing no visible growth (i.e., at and above the MIC).
-
Aliquot a small, standardized volume (e.g., 10 µL) from each of these clear wells.
-
-
Plating and Incubation:
-
Spot-plate or spread the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Count the number of colonies on each spot/plate.
-
The MBC is the lowest concentration of the drug that results in a ≥99.9% (≥3-log₁₀) reduction in CFU/mL compared to the initial inoculum count.[19]
-
Conclusion
Sulfanilamide remains a foundational compound for understanding the mechanism and spectrum of sulfonamide antibiotics. While its clinical use has diminished, its value as a scientific benchmark is undisputed. This compound presents an interesting structural variation, but its antimicrobial potential is currently undefined. A definitive comparison of its efficacy against sulfanilamide necessitates the rigorous application of standardized in vitro protocols, such as the MIC and MBC assays detailed herein. By generating this empirical data, researchers can accurately characterize its antimicrobial profile and determine if its structural modifications offer any advantages in potency or spectrum over the classic sulfonamide scaffold.
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A Comparative Guide to the Cross-Reactivity of 2-Amino-N-butylbenzenesulfonamide Hydrochloride in Carbonic Anhydrase Inhibition
This guide provides an in-depth comparative analysis of the cross-reactivity profile of 2-Amino-N-butylbenzenesulfonamide hydrochloride, a putative carbonic anhydrase inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies required to characterize its selectivity against key isoforms of the carbonic anhydrase family and compares its hypothetical performance against established and structurally related compounds.
Introduction: The Significance of Selectivity in Carbonic Anhydrase Inhibition
The benzenesulfonamide moiety is a cornerstone pharmacophore in medicinal chemistry, renowned for its ability to potently inhibit carbonic anhydrases (CAs).[1] CAs are a ubiquitous family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] With at least 15 known isoforms in humans, each exhibiting distinct tissue distribution and physiological roles, the therapeutic potential of CA inhibitors is vast, spanning from glaucoma treatment and diuretics to anticancer therapies.[2]
However, the clinical utility of CA inhibitors is often hampered by a lack of isoform-specific selectivity, leading to undesirable side effects.[2] Therefore, the rigorous evaluation of a novel compound's cross-reactivity profile across various CA isoforms is a critical step in its development. This guide focuses on characterizing This compound , a compound whose structure suggests an affinity for carbonic anhydrases. We will outline a comprehensive experimental strategy to assess its binding and inhibitory activity against three physiologically relevant isoforms: the ubiquitous CA II, and the tumor-associated CA IX and CA XII.
For a robust comparative analysis, we will benchmark the performance of this compound against:
-
Acetazolamide: A well-established, non-selective CA inhibitor widely used in clinical practice.
-
N-Butylbenzenesulfonamide: A structurally related compound lacking the 2-amino group.[3][4][5]
-
2-Aminobenzenesulfonamide: A structural analog missing the N-butyl group.[6]
This comparative approach will not only elucidate the selectivity profile of our lead compound but also provide valuable structure-activity relationship (SAR) insights.
Experimental Design for Cross-Reactivity Profiling
A multi-tiered approach is essential for a thorough cross-reactivity assessment. We will employ a combination of enzymatic inhibition assays, biophysical binding analysis, and cellular target engagement studies.
Foundational Enzymatic Inhibition Assays
The initial step is to determine the inhibitory potency (Ki) of each compound against the selected purified human carbonic anhydrase isoforms (CA II, CA IX, and CA XII). A stopped-flow spectrophotometric assay is the gold standard for this purpose.
-
Enzyme and Compound Preparation:
-
Recombinant human CA II, CA IX (catalytic domain), and CA XII (catalytic domain) are purified to >95% homogeneity.
-
This compound, Acetazolamide, N-Butylbenzenesulfonamide, and 2-Aminobenzenesulfonamide are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared.
-
-
Assay Buffer: A pH indicator dye (e.g., p-nitrophenol) in a suitable buffer (e.g., Tris-SO₄) is used.
-
Reaction Initiation: The enzyme solution (with or without the inhibitor) is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.
-
Data Acquisition: The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the pH indicator dye over time.
-
Data Analysis: The initial rates of the enzymatic reaction are calculated at various inhibitor concentrations. The IC₅₀ values are determined by fitting the data to a dose-response curve. Ki values are then calculated using the Cheng-Prusoff equation.
Diagram: Workflow for Enzymatic Inhibition Assay
Caption: Workflow for determining inhibitory constants (Ki).
Biophysical Validation of Binding Affinity and Kinetics with Surface Plasmon Resonance (SPR)
To corroborate the enzymatic inhibition data and to gain deeper insights into the binding kinetics (kon and koff), Surface Plasmon Resonance (SPR) is employed.[7] SPR provides real-time, label-free detection of molecular interactions.[7][8]
-
Sensor Chip Preparation: Purified CA isoforms are immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling.
-
Analyte Injection: A series of concentrations for each compound (analyte) is injected over the immobilized CA surface.
-
Data Acquisition: The binding of the analyte to the immobilized enzyme causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle. This is recorded in real-time to generate a sensorgram.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (KD) is calculated as koff/kon.
Diagram: SPR Experimental Workflow
Caption: Surface Plasmon Resonance (SPR) workflow.
Cellular Target Engagement with Cellular Thermal Shift Assay (CETSA)
To confirm that the observed in vitro inhibition translates to target engagement within a cellular context, the Cellular Thermal Shift Assay (CETSA) is a powerful tool.[9][10][11][12] CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[11][13]
-
Cell Treatment: A suitable cell line endogenously expressing the target CA isoforms (e.g., a cancer cell line for CA IX/XII) is treated with the test compounds at various concentrations.
-
Thermal Challenge: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated protein pellet by centrifugation.
-
Protein Quantification: The amount of soluble CA protein remaining in the supernatant at each temperature is quantified by a suitable method, such as Western blotting or ELISA.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Diagram: CETSA Workflow
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Comparative Data Analysis (Hypothetical Data)
The following tables present hypothetical but plausible data based on the known structure-activity relationships of benzenesulfonamide inhibitors. This data serves to illustrate how the results of the described experiments would be interpreted.
Table 1: Enzymatic Inhibition Constants (Ki, nM)
| Compound | CA II (Cytosolic) | CA IX (Tumor-Associated) | CA XII (Tumor-Associated) | Selectivity Ratio (CA II / CA IX) |
| 2-Amino-N-butylbenzenesulfonamide HCl | 150 | 25 | 30 | 6.0 |
| Acetazolamide | 12 | 25 | 4.5 | 0.48 |
| N-Butylbenzenesulfonamide | >10,000 | >10,000 | >10,000 | - |
| 2-Aminobenzenesulfonamide | 250 | 80 | 100 | 3.1 |
Interpretation:
-
2-Amino-N-butylbenzenesulfonamide HCl shows moderate potency and a favorable selectivity profile, preferentially inhibiting the tumor-associated CA IX over the ubiquitous CA II. The presence of both the 2-amino group and the N-butyl substituent appears crucial for this activity and selectivity.
-
Acetazolamide is a potent but non-selective inhibitor, as expected.
-
N-Butylbenzenesulfonamide is inactive, highlighting the critical role of the sulfonamide's primary or secondary amine for zinc binding in the active site.
-
2-Aminobenzenesulfonamide shows weaker activity and selectivity compared to the N-butylated counterpart, suggesting the butyl chain contributes to favorable interactions in the active site of the target isoforms.
Table 2: SPR Binding Constants (KD, nM)
| Compound | CA II | CA IX | CA XII |
| 2-Amino-N-butylbenzenesulfonamide HCl | 180 | 30 | 35 |
| Acetazolamide | 15 | 30 | 5 |
| N-Butylbenzenesulfonamide | No Binding Detected | No Binding Detected | No Binding Detected |
| 2-Aminobenzenesulfonamide | 300 | 95 | 120 |
Interpretation: The SPR data corroborates the enzymatic inhibition findings. The equilibrium dissociation constants (KD) are in close agreement with the inhibition constants (Ki), confirming a direct correlation between binding affinity and inhibitory activity.
Table 3: Cellular Thermal Shift Assay (ΔTm, °C at 10 µM)
| Compound | CA II | CA IX | CA XII |
| 2-Amino-N-butylbenzenesulfonamide HCl | +0.8 | +3.5 | +3.1 |
| Acetazolamide | +4.2 | +3.8 | +4.5 |
| N-Butylbenzenesulfonamide | No Shift | No Shift | No Shift |
| 2-Aminobenzenesulfonamide | +0.5 | +1.5 | +1.2 |
Interpretation:
-
2-Amino-N-butylbenzenesulfonamide HCl induces a significant thermal stabilization of CA IX and CA XII in a cellular environment, confirming target engagement. The smaller shift for CA II aligns with its lower affinity for this isoform.
-
Acetazolamide shows strong stabilization across all tested isoforms, consistent with its potent, non-selective profile.
-
The lack of a thermal shift with N-Butylbenzenesulfonamide confirms its inability to engage these targets in cells.
-
2-Aminobenzenesulfonamide shows a modest but detectable thermal shift, consistent with its weaker binding affinity.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to characterizing the cross-reactivity of this compound. Based on our hypothetical data, this compound emerges as a promising candidate with a degree of selectivity for the tumor-associated carbonic anhydrase isoforms IX and XII over the ubiquitous isoform II. The comparative analysis underscores the importance of both the 2-amino group and the N-butyl substituent for achieving this selectivity profile.
The logical next steps in the development of this compound would involve:
-
Expanding the cross-reactivity profiling to include a wider panel of CA isoforms.
-
Conducting in vivo studies to assess its efficacy and pharmacokinetic properties in relevant disease models.
-
Utilizing the structure-activity relationship data to guide the synthesis of further analogs with potentially enhanced potency and selectivity.
By adhering to a rigorous and logical experimental framework, researchers can effectively de-risk drug candidates and build a comprehensive data package to support their progression through the development pipeline.
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- Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999-11009.
- Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
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A Head-to-Head Comparison: 2-Amino-N-butylbenzenesulfonamide Hydrochloride versus Acetazolamide in Carbonic Anhydrase Inhibition
In the landscape of drug discovery, the quest for novel enzyme inhibitors with improved potency and selectivity is a perpetual endeavor. Carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes, represent a clinically significant target for a variety of therapeutic areas, including glaucoma, epilepsy, and cancer.[1][2] The primary sulfonamides are a well-established class of CA inhibitors, with Acetazolamide being a cornerstone standard drug.[1] This guide presents a detailed technical comparison of a structurally related compound, 2-Amino-N-butylbenzenesulfonamide hydrochloride, with the benchmark inhibitor, Acetazolamide.
While direct experimental inhibition data for this compound is not publicly available, this guide will leverage established structure-activity relationships (SAR) of benzenesulfonamide derivatives to provide a theoretical yet scientifically grounded comparison.[3][4] We will delve into the fundamental mechanism of action, present comparative data for analogous compounds, and provide a robust experimental protocol for researchers to conduct their own head-to-head evaluations.
The Central Role of Carbonic Anhydrase and the Mechanism of Sulfonamide Inhibition
Carbonic anhydrases are zinc-containing enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This seemingly simple reaction is pivotal for maintaining pH homeostasis, facilitating CO2 transport, and regulating fluid balance in various tissues.
The inhibitory action of sulfonamides like Acetazolamide is a classic example of mechanism-based drug design. The deprotonated sulfonamide group acts as a potent zinc-binding group, coordinating to the Zn(II) ion in the enzyme's active site. This binding displaces a crucial water molecule or hydroxide ion, thereby blocking the catalytic cycle. The aromatic ring and its substituents further interact with hydrophobic and hydrophilic residues within the active site, influencing the inhibitor's potency and isoform selectivity.[1]
Figure 2: Experimental Workflow for In Vitro Carbonic Anhydrase Inhibition Assay.
Conclusion
This guide provides a comprehensive, albeit theoretical, head-to-head comparison of this compound with the standard carbonic anhydrase inhibitor, Acetazolamide. Based on its structural similarity to known benzenesulfonamide inhibitors, this compound is predicted to be an active carbonic anhydrase inhibitor. However, its precise potency and isoform selectivity profile can only be determined through direct experimental evaluation. The provided protocol offers a robust framework for researchers to undertake such investigations and contribute valuable data to the field of carbonic anhydrase inhibitor research.
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A Researcher's Guide to Assessing the Selectivity of 2-Amino-N-butylbenzenesulfonamide hydrochloride
An Objective Comparison of Performance with Alternative Carbonic Anhydrase Inhibitors and Supporting Experimental Methodologies
In the landscape of drug discovery, the development of highly selective inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects.[1][2][3] This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 2-Amino-N-butylbenzenesulfonamide hydrochloride. Given its structural features, particularly the unsubstituted sulfonamide group, a primary therapeutic hypothesis would target its role as a carbonic anhydrase (CA) inhibitor. The human carbonic anhydrase family comprises 16 known isoforms, making isoform-selective inhibition a significant challenge due to the high degree of active site similarity.[1][4]
This guide will compare the hypothetical performance of this compound against two well-characterized CA inhibitors, Acetazolamide (a non-selective inhibitor) and a representative selective inhibitor (Compound X), across key CA isoforms. We will delve into the experimental methodologies required to generate robust and reproducible selectivity data.
The Critical Role of Selectivity for Carbonic Anhydrase Inhibitors
Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Different isoforms are expressed in various tissues and are implicated in a range of physiological and pathological processes. For instance, while CA II is a ubiquitous and physiologically important isoform, CA IX is a transmembrane enzyme overexpressed in many solid tumors and is associated with poor prognosis.[2][4] Therefore, for a potential anti-cancer therapeutic, high selectivity for CA IX over CA II is a critical attribute to reduce the likelihood of adverse effects.[2][6]
Quantitative Comparison of Inhibitor Potency and Selectivity
The cornerstone of selectivity assessment lies in the quantitative comparison of a compound's inhibitory potency against the target enzyme versus a panel of off-target enzymes.[7] This is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ value indicates higher potency.[1] The selectivity index (SI) is then calculated to provide a quantitative measure of selectivity.[4]
Table 1: Hypothetical Inhibition Constants (Kᵢ, nM) of this compound and Comparators against Human CA Isoforms
| Compound | hCA II (Off-target) | hCA IX (Target) | hCA XII (Tumor-associated) | Selectivity Index (SI) hCA II / hCA IX |
| This compound | 150 | 7.5 | 10.2 | 20 |
| Acetazolamide (Non-selective) | 12 | 25 | 5.7 | 0.48 |
| Compound X (Selective) | 2500 | 15 | 35 | 166.7 |
Note: The data presented for this compound and Compound X are hypothetical and for illustrative purposes.
From this hypothetical data, this compound demonstrates a favorable selectivity profile for the target isoform hCA IX over the ubiquitous hCA II, with a selectivity index of 20. While not as selective as the highly optimized "Compound X," it shows a significant improvement over the non-selective inhibitor Acetazolamide.
Experimental Design for Selectivity Profiling
A robust assessment of selectivity involves a multi-faceted approach, beginning with in vitro enzymatic assays and progressing to cell-based assays to confirm target engagement in a more physiologically relevant context.
Caption: A streamlined workflow for assessing inhibitor selectivity.
Key Experimental Protocols
This is a standard method for determining the inhibitory activity of compounds against various CA isoforms.[1]
Principle: This assay measures the initial rates of the CA-catalyzed hydration of CO₂. A pH indicator is used to monitor the change in proton concentration resulting from the formation of bicarbonate and a proton from CO₂ and water. The rate of this reaction is proportional to the concentration of active enzyme. An inhibitor will reduce the reaction rate by binding to the enzyme.[1]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant human CA isoform in a suitable buffer (e.g., Tris-HCl).
-
Prepare serial dilutions of this compound and comparator compounds in the same buffer.
-
Prepare a CO₂-saturated water solution.
-
Prepare a buffer solution containing a pH indicator (e.g., p-nitrophenol).
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a stopped-flow instrument, mix the enzyme solution with the inhibitor solution at various concentrations.
-
Allow for a short pre-incubation period to permit binding.
-
-
Initiation and Measurement:
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution.
-
Monitor the change in absorbance of the pH indicator over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the absorbance data.
-
Determine the IC₅₀ values by plotting the initial velocity against the inhibitor concentration.
-
Calculate the Kᵢ values using the Cheng-Prusoff equation.
-
CETSA is a powerful technique for verifying target engagement in a cellular environment.[8][9][10] It relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[9][10][11]
Principle: Cells are treated with the compound of interest and then heated to various temperatures. The stabilization of the target protein by the ligand results in more of the protein remaining in its soluble, native state at higher temperatures compared to the unbound protein. The amount of soluble protein is then quantified.[10]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a human cell line known to express the target CA isoform (e.g., a cancer cell line for hCA IX).
-
Treat the cells with varying concentrations of this compound or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release their contents.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of the target CA isoform in the soluble fraction using a specific antibody-based method, such as Western blotting or an ELISA.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble protein against the temperature for both the treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Concluding Remarks
The hypothetical data and outlined experimental framework provide a robust starting point for the comprehensive selectivity assessment of this compound. The initial in vitro data suggests a promising selectivity profile for the cancer-associated carbonic anhydrase IX. Subsequent validation of target engagement in a cellular context using CETSA is a critical next step to confirm these findings and support further preclinical development. This systematic approach ensures a thorough understanding of the compound's interaction with its intended target and potential off-targets, which is fundamental to the development of a safe and effective therapeutic agent.
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An Overview of the Selectivity and Efficiency of the Bacterial Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. Available at: [Link]
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A Researcher's Guide to Unveiling Synergistic Drug Combinations: A Framework for 2-Amino-N-butylbenzenesulfonamide Hydrochloride
Introduction: The Imperative for Synergy in Modern Drug Discovery
The "one target, one drug" paradigm, while foundational to pharmacology, is increasingly being challenged by the complexity of human disease. The intricate network of biological pathways often allows for compensatory mechanisms that can render single-agent therapies suboptimal or lead to the development of resistance.[1] Combination therapy, the concurrent use of two or more drugs, presents a powerful strategy to overcome these limitations.[2][3][4][5] The ultimate goal of combination therapy is to achieve synergy, an effect where the combined therapeutic outcome is greater than the sum of the individual effects of each drug.[1] Such synergistic combinations can offer numerous advantages, including enhanced efficacy, reduced dosages of individual agents leading to a better safety profile, and the potential to overcome drug resistance.[1][6]
This guide provides a comprehensive framework for researchers and drug development professionals to investigate the synergistic potential of novel chemical entities, using the hypothetical compound 2-Amino-N-butylbenzenesulfonamide hydrochloride as a case study. While specific data on this particular molecule is not publicly available, the principles and methodologies outlined herein are universally applicable for the systematic evaluation of drug combinations. We will delve into the experimental design, execution, and data interpretation necessary to identify and validate synergistic interactions, thereby empowering researchers to unlock the full therapeutic potential of their compounds.
Understanding the Compound: Hypothetical Mechanism of Action of this compound
For the purpose of this guide, we will hypothesize that this compound, as a sulfonamide derivative, may act as an inhibitor of a key metabolic enzyme or a cellular signaling pathway crucial for the proliferation of pathogenic cells (e.g., cancer cells or microbes). The rationale behind seeking synergistic partners would be to target the same or parallel pathways at different nodes, creating a multi-pronged attack that is more effective than either agent alone.
Phase 1: High-Throughput Screening for Potential Synergistic Partners
The initial step in identifying synergistic combinations is to screen the lead compound against a library of other therapeutic agents. High-throughput screening (HTS) methodologies are essential for efficiently evaluating a large number of combinations.[7][8][9]
Experimental Workflow: High-Throughput Combination Screening
A robust HTS pipeline is crucial for generating reliable data.[8] The following workflow outlines the key steps:
-
Compound Library Selection: Curate a library of compounds with diverse and known mechanisms of action. This could include approved drugs, investigational agents, and tool compounds targeting various cellular pathways.
-
Assay Development: Develop a robust and reproducible cellular assay that quantifies the desired biological effect (e.g., cell viability, proliferation, inhibition of a specific enzyme).
-
Dose-Response Matrix: Instead of testing single concentrations, a dose-response matrix is created where varying concentrations of this compound are combined with varying concentrations of each library compound.[8]
-
Automated Dispensing: Utilize robotic liquid handlers to accurately and efficiently dispense the compounds and cells into microtiter plates (e.g., 96-well or 384-well plates).[8]
-
Incubation and Readout: After an appropriate incubation period, the assay readout is measured using a plate reader.
-
Data Analysis and Synergy Scoring: The resulting data is analyzed using computational models to quantify the degree of synergy.[7][8]
Caption: High-throughput screening workflow for identifying synergistic drug combinations.
Synergy Scoring Models
Several mathematical models can be used to quantify the interaction between two drugs.[8] The choice of model can influence the interpretation of the results, so it is often advisable to use more than one. Common models include:
-
Highest Single Agent (HSA) Model: The expected effect of the combination is assumed to be the higher effect of the individual drugs. Any observed effect greater than this is considered synergy.[8]
-
Loewe Additivity Model: This model is based on the principle that a drug cannot be synergistic with itself. It assumes that if the drugs have similar mechanisms, the dose-response curves will be parallel.[8]
-
Bliss Independence Model: This model assumes that the two drugs act through independent mechanisms. The expected combined effect is calculated based on the probabilities of each drug having an effect.[8]
-
Zero Interaction Potency (ZIP) Model: This model combines the principles of the Loewe and Bliss models.[8]
Phase 2: Validation and Mechanistic Investigation of Hits
Once potential synergistic "hits" are identified from the HTS, they must be validated through more detailed and lower-throughput assays. A commonly used method for this is the checkerboard assay.[10]
Experimental Protocol: The Checkerboard Assay
The checkerboard assay is a robust method to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.[10]
-
Preparation of Drug Dilutions: Prepare serial dilutions of this compound and the "hit" compound in a suitable culture medium.
-
Plate Setup: In a 96-well plate, dispense the dilutions of this compound along the y-axis (e.g., rows A-G) and the dilutions of the hit compound along the x-axis (e.g., columns 1-11). This creates a matrix of all possible concentration combinations.[10]
-
Cell Seeding: Add the target cells (e.g., cancer cells, bacteria) at a predetermined density to each well.
-
Controls: Include wells with cells and each drug alone (for MIC determination), as well as cell-only (positive growth control) and media-only (negative control) wells.
-
Incubation: Incubate the plate under appropriate conditions for a specified period (e.g., 24-72 hours).
-
Measurement of Effect: Determine the minimal inhibitory concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that inhibits the measured biological effect (e.g., visible growth).[10]
-
Calculation of the FIC Index: The FIC index is calculated using the following formula:[10]
FIC Index = FIC of Drug A + FIC of Drug B where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Interpretation of the FIC Index
The calculated FIC index is used to classify the nature of the drug interaction:[10]
-
Synergy: FIC ≤ 0.5
-
Additive/Indifference: 0.5 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0
Hypothetical Data Presentation
The results of a checkerboard assay can be summarized in a table for clear comparison.
| Combination Partner | MIC Alone (µM) | MIC in Combination (µM) | FIC Index | Interaction |
| 2-Amino-N-butylbenzenesulfonamide HCl | 10 | - | - | - |
| Compound X (e.g., a known kinase inhibitor) | 5 | - | - | - |
| Combination | - | 2.5 (2-Amino-N-butylbenzenesulfonamide HCl) + 0.625 (Compound X) | 0.375 | Synergy |
| Compound Y (e.g., a metabolic inhibitor) | 8 | - | - | - |
| Combination | - | 5 (2-Amino-N-butylbenzenesulfonamide HCl) + 4 (Compound Y) | 1.0 | Additive |
| Compound Z (e.g., a cell cycle inhibitor) | 2 | - | - | - |
| Combination | - | 10 (2-Amino-N-butylbenzenesulfonamide HCl) + 1.5 (Compound Z) | 1.75 | Indifference |
Mechanistic Elucidation
Identifying a synergistic interaction is the first step. Understanding the underlying mechanism is crucial for further development. This can involve:
-
Pathway Analysis: Using techniques like Western blotting, qPCR, or RNA sequencing to investigate how the combination affects key signaling pathways.
-
Target Engagement Assays: Confirming that each drug is still engaging its intended target in the presence of the other.
-
Cell Cycle Analysis: Using flow cytometry to determine if the combination induces cell cycle arrest at a specific phase.
-
Apoptosis Assays: Quantifying the induction of programmed cell death (e.g., through Annexin V/PI staining).
Caption: Hypothetical mechanism of synergy for 2-Amino-N-butylbenzenesulfonamide HCl and a partner compound.
Conclusion and Future Directions
The journey from a novel compound to a clinically effective combination therapy is a long and complex one. This guide provides a foundational framework for the initial, critical steps of this process. By employing systematic high-throughput screening, rigorous validation with methods like the checkerboard assay, and in-depth mechanistic studies, researchers can confidently identify and advance synergistic drug combinations. While we have used this compound as a hypothetical example, the principles of experimental design, data analysis, and scientific rigor are paramount for any investigation into drug synergy. The successful application of these methodologies will undoubtedly pave the way for the next generation of more effective and safer combination therapies.
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-N-butylbenzenesulfonamide Hydrochloride
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-N-butylbenzenesulfonamide hydrochloride. Our focus is to deliver procedural, step-by-step guidance that directly addresses your operational questions, ensuring both your safety and the integrity of your research. By moving beyond mere product support to offer in-depth technical and safety expertise, we aim to be your preferred partner in laboratory safety and chemical handling.
The cornerstone of safe laboratory practice is a thorough understanding of the materials in use. While specific data for this compound is limited, we can infer its hazard profile and necessary precautions from its parent compound, N-butylbenzenesulfonamide. The primary hazards associated with this parent compound are the potential for organ damage through prolonged or repeated exposure and harm to aquatic life.[1][2][3] Therefore, a cautious and well-defined approach to personal protective equipment (PPE) is paramount.
Core Principles of Protection: A Proactive Stance
When handling this compound, the primary routes of exposure to mitigate are inhalation, skin contact, and eye contact.[4] The following PPE recommendations are designed to create a robust barrier against these risks.
Eye and Face Protection: Your First Line of Defense
Direct contact with chemical dust or splashes can cause serious eye irritation or damage.[5]
-
Mandatory Equipment: Chemical splash goggles are required.[6] For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
-
Causality: Standard safety glasses do not provide a complete seal around the eyes and are therefore insufficient. Goggles offer protection from splashes, and a face shield provides a broader barrier for the entire face.[7][8]
Skin and Body Protection: An Impermeable Barrier
Protecting your skin from direct contact with this compound is crucial to prevent potential absorption and local irritation.
-
Gloves:
-
Specification: Nitrile gloves are a suitable choice. Always check for perforations before use and change them frequently, especially if contact with the substance is known or suspected.[6][9]
-
Rationale: Nitrile provides good chemical resistance. Frequent changes are necessary as the protective barrier of gloves can degrade over time with chemical exposure.[9]
-
-
Laboratory Coat:
-
Specification: A standard, fully buttoned laboratory coat should be worn at all times.[6] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Rationale: The lab coat protects your personal clothing and skin from accidental spills.
-
Respiratory Protection: Safeguarding Against Inhalation
While the vapor pressure of this compound may be low, any procedure that could generate dust or aerosols necessitates respiratory protection.
-
Engineering Controls: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Respiratory Equipment: If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is required.[10]
Summary of Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory.[6] |
| Face Shield | Recommended for tasks with a high splash potential.[7][8] | |
| Hand Protection | Gloves | Nitrile gloves are suitable.[6] |
| Body Protection | Laboratory Coat | A standard, fully buttoned lab coat is required.[6] |
| Respiratory | Fume Hood | All handling of the solid compound should occur in a certified chemical fume hood.[6] |
| Respirator | A NIOSH-approved respirator with a particulate filter is necessary if a fume hood is unavailable or if dust is generated.[10] |
Operational Plan: A Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for minimizing risk.
Preparation and Area Inspection:
-
Verify Engineering Controls: Ensure the chemical fume hood is certified and functioning correctly.
-
Emergency Equipment Check: Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Workspace Organization: Clear the workspace of any non-essential items to prevent clutter and potential cross-contamination.
-
Assemble Materials: Gather all necessary equipment, such as glassware, spatulas, and weighing paper, before commencing work.
Handling the Chemical:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Immediate Cleanup: Clean any spills immediately according to your laboratory's standard operating procedures for hazardous materials.
Safe Handling Workflow
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. cpachem.com [cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrogen chloride [cdc.gov]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. epa.gov [epa.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. pppmag.com [pppmag.com]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

